molecular formula C41H79N2O6P B15592053 16:0 Propargyl SM (d18:1-16:0)

16:0 Propargyl SM (d18:1-16:0)

Numéro de catalogue: B15592053
Poids moléculaire: 727.0 g/mol
Clé InChI: KXNUOPKLFMGYBV-BVSIUECDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

16:0 Propargyl SM (d18:1-16:0) is a useful research compound. Its molecular formula is C41H79N2O6P and its molecular weight is 727.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 16:0 Propargyl SM (d18:1-16:0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16:0 Propargyl SM (d18:1-16:0) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C41H79N2O6P

Poids moléculaire

727.0 g/mol

Nom IUPAC

2-[dimethyl(prop-2-ynyl)azaniumyl]ethyl [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] phosphate

InChI

InChI=1S/C41H79N2O6P/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)39(38-49-50(46,47)48-37-36-43(4,5)35-8-3)42-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h3,31,33,39-40,44H,6-7,9-30,32,34-38H2,1-2,4-5H3,(H-,42,45,46,47)/b33-31+/t39-,40+/m0/s1

Clé InChI

KXNUOPKLFMGYBV-BVSIUECDSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to 16:0 Propargyl SM (d18:1-16:0)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 16:0 Propargyl Sphingomyelin (B164518) (d18:1-16:0), a pivotal tool in modern lipid research. It details the molecule's properties, biological significance, and its primary application as a chemical probe for studying sphingolipid metabolism and interactions through click chemistry.

Core Properties and Specifications

16:0 Propargyl SM (d18:1-16:0) is a synthetically modified sphingolipid, designed to mimic its endogenous counterpart, N-palmitoyl-sphingomyelin.[1] The introduction of a terminal propargyl group enables its use in bioorthogonal chemistry.[2][3] Key quantitative data and physical properties are summarized below.

PropertyValueCitation(s)
Full Chemical Name N-palmitoyl sphingomyelin (N'-propynyl)[4][5]
Molecular Formula C₄₁H₇₉N₂O₆P[4][6][7]
Molecular Weight 727.05 g/mol [6]
CAS Number 1196670-47-9[6][7][]
Physical Form Powder[6]
Purity >99% (TLC)[6]
Storage Conditions -20°C[6]
Shipping Dry Ice[6]

Chemical Structure and Functional Moieties

The structure of 16:0 Propargyl SM is tripartite, consisting of a sphingoid base, a fatty acid chain, and a functional group for chemical ligation.

  • d18:1 Sphingosine Backbone: This is the foundational amino alcohol common to most sphingolipids, playing a critical role in membrane structure and cell signaling.[9][]

  • 16:0 Palmitoyl Acyl Chain: A 16-carbon saturated fatty acid attached via an amide linkage. This component is identical to one of the most common acyl chains found in natural sphingomyelin.

  • Propargyl Group: A terminal alkyne group that serves as a chemical "handle." This moiety is bioorthogonal, meaning it does not react with native functional groups within a cell, but can be specifically targeted in a "click" reaction.[2][]

mol 16:0 Propargyl SM (d18:1-16:0) backbone d18:1 Sphingosine Backbone mol->backbone chain 16:0 Palmitoyl Acyl Chain mol->chain group Propargyl Group (Alkyne 'Handle') mol->group

Logical breakdown of the 16:0 Propargyl SM molecule.

Biological Context and Significance

Endogenous sphingomyelins are integral components of mammalian cell membranes, where they are enriched in microdomains known as lipid rafts.[1] These rafts act as platforms for signal transduction by concentrating specific proteins and receptors.[9][11] By using 16:0 Propargyl SM, researchers can introduce a traceable analog into cells, which is then incorporated into these same metabolic and signaling pathways.[12] This allows for the direct study of sphingomyelin dynamics, trafficking, and its role in cellular processes.

Conceptual Model of a Lipid Raft cluster_membrane Cell Membrane cluster_raft Lipid Raft Microdomain sm Sphingomyelin (e.g., 16:0 Propargyl SM) protein Signaling Protein (e.g., Receptor) sm->protein chol Cholesterol chol->protein phospholipid Glycerophospholipids

Role of sphingomyelin in forming lipid raft microdomains.

Principle of Application: Click Chemistry

The primary utility of 16:0 Propargyl SM stems from its suitability for click chemistry, a set of reactions that are rapid, specific, and high-yielding.[3] The most common application involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the propargyl (alkyne) group on the sphingomyelin reacts with an azide-modified reporter molecule (such as a fluorophore or biotin) to form a stable triazole linkage.[] This reaction enables the covalent attachment of a detectable tag to the lipid after it has been integrated into a biological system.[][]

propargyl_sm 16:0 Propargyl SM (Alkyne) plus + propargyl_sm->plus azide_reporter Azide-Reporter (e.g., Fluorophore, Biotin) product Stable Triazole-Linked Conjugate azide_reporter->product Click Reaction plus->azide_reporter catalyst Cu(I) Catalyst catalyst->azide_reporter

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols and Workflow

While specific concentrations and incubation times are cell-type and experiment-dependent, a generalized workflow for using 16:0 Propargyl SM is outlined below.

General Protocol: Metabolic Labeling and Detection
  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of 16:0 Propargyl SM in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

    • Complex the lipid with a carrier molecule, such as bovine serum albumin (BSA), to facilitate its delivery in aqueous culture media.

    • Incubate the cells with the lipid-BSA complex for a designated period (e.g., 4-24 hours) to allow for its uptake and incorporation into cellular membranes.

  • Cell Processing:

    • After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unincorporated lipid.

    • Harvest the cells and lyse them using a suitable buffer compatible with downstream applications (e.g., RIPA buffer for protein analysis).

  • Click Reaction:

    • Prepare a "click cocktail" containing:

      • An azide-functionalized reporter probe (e.g., Azide-Alexa Fluor 488, Biotin-Azide).

      • A copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate).

      • A copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.

    • Add the click cocktail to the cell lysate and incubate at room temperature for 1-2 hours.

  • Downstream Analysis:

    • For Fluorescent Probes: Analyze the sample via SDS-PAGE followed by in-gel fluorescence scanning or by fluorescence microscopy if cells were fixed and permeabilized prior to the click reaction.

    • For Biotin Probes: Perform an affinity pulldown using streptavidin-coated beads to isolate the labeled lipid and any interacting proteins. Analyze the captured proteins by Western blotting or mass spectrometry.

General Experimental Workflow Diagram

cluster_analysis 5. Downstream Analysis start 1. Metabolic Labeling step2 2. Cell Lysis / Homogenization start->step2 step3 3. Click Reaction (Add Azide-Reporter + Catalyst) step2->step3 step4 4. Removal of Excess Reagents step3->step4 analysis_imaging Fluorescence Microscopy step4->analysis_imaging analysis_gel SDS-PAGE / In-Gel Fluorescence step4->analysis_gel analysis_ms Affinity Purification & Mass Spectrometry / Western Blot step4->analysis_ms

General experimental workflow for using clickable lipids.

Summary of Applications in Research

The use of 16:0 Propargyl SM provides a powerful method for investigating sphingolipid biology with high precision. Key applications include:

  • Visualization of Lipid Trafficking: Tracking the movement and localization of sphingomyelin within cellular compartments and membranes.[]

  • Identification of Protein Interactions: Isolating and identifying proteins that specifically bind to sphingomyelin, providing insight into signaling complexes and lipid-dependent cellular machinery.[12]

  • Analysis of Lipid Metabolism: Probing the dynamics of sphingomyelin synthesis, turnover, and its conversion to other bioactive sphingolipids like ceramide.

  • Drug Discovery: Screening for compounds that alter sphingolipid metabolism or localization, which is relevant for diseases involving lipid dysregulation.[]

References

An In-depth Technical Guide to 16:0 Propargyl SM (d18:1-16:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of 16:0 Propargyl Sphingomyelin (B164518) (d18:1-16:0), a critical tool in modern sphingolipid research. This synthetic sphingolipid analog incorporates a terminal alkyne group, rendering it a powerful probe for "click chemistry" applications, enabling researchers to visualize, track, and identify sphingolipids and their interacting partners within complex biological systems.

Core Chemical Structure

16:0 Propargyl SM (d18:1-16:0) is a synthetic analog of natural N-palmitoyl-sphingomyelin. Its structure is composed of four primary moieties: a sphingosine (B13886) backbone, an N-linked palmitic acid chain, a phosphate (B84403) group, and a propargyl-modified choline (B1196258) headgroup. The designation "(d18:1-16:0)" specifies the lengths and saturation of the lipid chains: an 18-carbon sphingoid base with one double bond and a 16-carbon saturated fatty acyl chain.

  • Sphingosine (d18:1) : This 18-carbon amino alcohol forms the fundamental backbone of the molecule.[1][2] It features a characteristic trans double bond between carbons 4 and 5, and two hydroxyl groups at positions 1 and 3.[3]

  • Palmitic Acid (16:0) : The most common saturated fatty acid in animals, palmitic acid is a 16-carbon chain attached to the amino group of the sphingosine backbone via an amide linkage.[4][5] This forms the ceramide portion of the molecule.

  • Phosphorylcholine Headgroup : This polar headgroup is attached to the C-1 hydroxyl of the sphingosine base. In this synthetic analog, the choline is modified.

  • Propargyl Group : The defining feature of this molecule is the propargyl group (HC≡C−CH₂−) which replaces one of the methyl groups on the quaternary amine of the choline headgroup.[6][7] This terminal alkyne is a bioorthogonal handle, meaning it is chemically inert in biological systems but can undergo highly specific covalent reactions with an azide-functionalized partner molecule.[8][9]

cluster_SM 16:0 Propargyl SM (d18:1-16:0) cluster_Ceramide Ceramide Core (d18:1/16:0) cluster_Headgroup Modified Headgroup SM Complete Molecule Sphingosine Sphingosine Backbone (d18:1) Sphingosine->SM Amide Bond Phosphate Phosphate Linker Palmitate N-acyl Palmitate Chain (16:0) Palmitate->SM Amide Bond PropargylCholine Propargyl-Choline Moiety Phosphate->SM Phosphoester Bond PropargylCholine->SM Phosphoester Bond

Caption: Hierarchical structure of 16:0 Propargyl SM (d18:1-16:0).

Physicochemical Data

The quantitative properties of 16:0 Propargyl SM are summarized below. This data is essential for experimental design, including calculating molar concentrations and ensuring proper handling and storage.

PropertyValueReference(s)
IUPAC Name N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)palmitamide (N'-propynyl)
Synonym(s) N-palmitoyl sphingomyelin (N'-propynyl)
Molecular Formula C₄₁H₇₉N₂O₆P[10][11]
Molecular Weight 727.05 g/mol [10]
CAS Number 1196670-47-9[10][11]
Physical Form Powder
Purity (TLC) >99%
Storage Temperature -20°C
Shipping Condition Dry Ice
Primary Application Click Chemistry Reagent

Metabolic Context and Signaling

16:0 Propargyl SM acts as a mimic of endogenous sphingomyelin. In mammalian cells, sphingomyelin is synthesized in the Golgi apparatus and at the plasma membrane by the enzyme Sphingomyelin Synthase (SMS).[12] SMS catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG).[12] By introducing 16:0 Propargyl SM into cellular systems, researchers can hijack these metabolic pathways to study the lifecycle of sphingomyelin.

Ceramide Ceramide SMS Sphingomyelin Synthase (SMS) Ceramide->SMS PC Phosphatidylcholine (PC) PC->SMS SM Sphingomyelin (SM) SMS->SM DAG Diacylglycerol (DAG) SMS->DAG Propargyl_SM_Analog 16:0 Propargyl SM (Analog) Propargyl_SM_Analog->SMS Mimics Substrate/ Incorporated

Caption: Biosynthesis of Sphingomyelin and the role of its propargyl analog.

Experimental Protocols and Applications

The primary utility of 16:0 Propargyl SM is as a probe in bioorthogonal click chemistry experiments.[8] This allows for the covalent attachment of reporter molecules, such as fluorescent dyes or affinity tags (e.g., biotin), to the sphingolipid.

This protocol outlines a general procedure for labeling cellular sphingolipids using 16:0 Propargyl SM followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for visualization.

Protocol:

  • Metabolic Labeling:

    • Culture mammalian cells (e.g., HeLa, HEK293) to desired confluency in standard growth medium.

    • Prepare a stock solution of 16:0 Propargyl SM (d18:1-16:0) in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Incubate the cells with a working concentration of the propargyl lipid (typically 5-50 µM) for a period ranging from 1 to 24 hours. The optimal concentration and time should be determined empirically for each cell line and experimental goal.

    • Wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated lipid.

  • Cell Fixation and Permeabilization (for imaging):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

    • Prepare the "click cocktail" immediately before use. For a 100 µL final volume:

      • 1 µL of a 10 mM azide-fluorophore stock (e.g., Azide-Alexa Fluor 488).

      • 2 µL of a 50 mM copper(II) sulfate (B86663) (CuSO₄) stock.

      • 4 µL of a 50 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand stock in DMSO/t-butanol.

      • 10 µL of a freshly prepared 100 mM sodium ascorbate (B8700270) stock in water.

      • 83 µL of PBS.

    • Incubate the fixed and permeabilized cells with the click cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells extensively with PBS containing 0.05% Tween 20.

  • Downstream Analysis:

    • Fluorescence Microscopy: Counterstain nuclei with DAPI, mount the coverslips, and image using a confocal or widefield fluorescence microscope.

    • Proteomics: For identifying interacting proteins, use an azide-biotin tag. After the click reaction, lyse the cells and perform a streptavidin pulldown followed by mass spectrometry.

A 1. Metabolic Labeling Incubate cells with 16:0 Propargyl SM B 2. Cell Wash & Fix Remove excess lipid and fix cells A->B C 3. Permeabilization Allow reagents to enter the cell B->C D 4. Click Reaction Add Azide-Reporter and Cu(I) catalyst C->D E 5. Final Wash Remove unreacted reagents D->E F 6. Downstream Analysis E->F G Fluorescence Microscopy F->G Imaging H Affinity Purification & Mass Spectrometry F->H Proteomics

Caption: Experimental workflow for click chemistry using 16:0 Propargyl SM.

References

synthesis of 16:0 Propargyl SM (d18:1-16:0)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 16:0 Propargyl SM (d18:1-16:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Propargyl Sphingomyelin (B164518) (d18:1-16:0), a synthetically modified sphingolipid, has emerged as a valuable tool in chemical biology and drug development. Its key feature is the presence of a terminal alkyne (propargyl group) on the N-acyl chain, which allows for its use in bioorthogonal "click chemistry" reactions. This enables researchers to covalently attach a variety of reporter molecules, such as fluorophores or biotin (B1667282), to the sphingomyelin, facilitating the study of its metabolism, trafficking, and interactions within cellular systems. This guide provides a comprehensive overview of the synthesis of this important molecular probe.

Chemical Structure and Properties

16:0 Propargyl SM (d18:1-16:0) is a sphingomyelin molecule where the sphingoid base is D-erythro-sphingosine (d18:1) and the fatty acid amide-linked to the C2 amino group is palmitic acid (16:0) modified with a terminal propargyl group.

PropertyValue
Systematic Name N-(prop-2-yn-1-yl)-N-palmitoyl-D-erythro-sphingosylphosphocholine
Molecular Formula C₄₁H₇₉N₂O₆P
Molecular Weight 727.05 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol

Synthetic Pathway Overview

The is a multi-step process that typically starts from commercially available D-erythro-sphingosine. The general strategy involves the protection of reactive functional groups, introduction of the propargyl-modified palmitoyl (B13399708) chain, and finally, the addition of the phosphocholine (B91661) headgroup.

Synthesis_Overview Start D-erythro-sphingosine Protected_Sph Protected Sphingosine (B13886) Start->Protected_Sph Protection Propargyl_Cer N-Propargyl-Palmitoyl- Protected Sphingosine (Propargyl Ceramide analog) Protected_Sph->Propargyl_Cer Acylation with Propargyl Palmitate Final_Product 16:0 Propargyl SM (d18:1-16:0) Propargyl_Cer->Final_Product Phosphocholination & Deprotection

Caption: General synthetic workflow for 16:0 Propargyl SM.

Experimental Protocols

While a definitive, publicly available, step-by-step protocol for the is not detailed in a single source, the following procedures are based on established methods for the synthesis of sphingomyelin analogs and propargylated compounds.

Materials
ReagentCAS NumberSupplier
D-erythro-sphingosine123-78-4Commercially Available
Palmitic acid57-10-3Commercially Available
Propargylamine (B41283)2450-71-7Commercially Available
2-Chloro-1,3,2-dioxaphospholane 2-oxide694-34-8Commercially Available
Triethylamine121-44-8Commercially Available
Dichloromethane (B109758) (DCM)75-09-2Commercially Available
N,N-Dimethylformamide (DMF)68-12-2Commercially Available
Pyridine110-86-1Commercially Available
Standard protecting group reagents (e.g., Boc-anhydride, TBDMS-Cl)VariousCommercially Available
Step 1: Synthesis of N-Propargyl Palmitamide

The first key intermediate is the N-propargyl modified fatty acid.

  • Activation of Palmitic Acid: Palmitic acid is converted to its more reactive acid chloride or activated ester. For example, treatment with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) yields palmitoyl chloride.

  • Amidation: The activated palmitic acid is then reacted with propargylamine in the presence of a base, such as triethylamine, in a solvent like DCM. The reaction is typically carried out at 0°C to room temperature.

  • Purification: The resulting N-propargyl palmitamide is purified by column chromatography on silica (B1680970) gel.

Step 2: Protection of D-erythro-sphingosine

To ensure selective acylation at the C2 amino group, the primary and secondary hydroxyl groups of sphingosine must be protected. A common strategy is to use a protecting group that can be selectively removed later, such as a silyl (B83357) ether (e.g., TBDMS) for the primary hydroxyl and another protecting group for the secondary hydroxyl if necessary.

Step 3: Acylation of Protected Sphingosine

The protected sphingosine is acylated with the N-propargyl palmitamide prepared in Step 1. This is a standard amide bond formation reaction, often facilitated by coupling reagents like DCC/DMAP or HATU in an appropriate solvent like DMF or DCM.

Step 4: Introduction of the Phosphocholine Headgroup and Deprotection

This is a critical and often challenging step in sphingomyelin synthesis.

  • Phosphorylation: The primary hydroxyl group of the acylated and protected sphingosine is first deprotected (if a silyl ether was used, this can be achieved with TBAF). Then, it is reacted with a phosphitylating agent, such as 2-chloro-1,3,2-dioxaphospholane, followed by oxidation to the phosphate (B84403).

  • Ring-Opening with Trimethylamine (B31210): The resulting cyclic phosphate is then ring-opened by reaction with anhydrous trimethylamine in a sealed tube at elevated temperature to introduce the choline (B1196258) moiety.

  • Final Deprotection: Any remaining protecting groups on the sphingosine backbone are removed under appropriate conditions (e.g., acid or fluoride (B91410) treatment) to yield the final product, 16:0 Propargyl SM (d18:1-16:0).

  • Purification: The final product is purified by column chromatography, often using a mixed solvent system such as chloroform/methanol/water to ensure good separation.

Characterization

The structure and purity of the synthesized 16:0 Propargyl SM (d18:1-16:0) should be confirmed by a combination of analytical techniques:

TechniqueExpected Results
¹H NMR Signals corresponding to the sphingosine backbone, the palmitoyl chain, the propargyl group (including the characteristic alkyne proton), and the phosphocholine headgroup.
¹³C NMR Resonances for all carbon atoms in the molecule, including the alkyne carbons.
Mass Spectrometry (e.g., ESI-MS) A molecular ion peak corresponding to the calculated mass of the molecule.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Application in Research: Click Chemistry

The terminal alkyne of 16:0 Propargyl SM allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click reaction.

Click_Chemistry Propargyl_SM 16:0 Propargyl SM (in cell membrane) Triazole_Product Fluorescently Labeled Sphingomyelin Propargyl_SM->Triazole_Product Azide_Probe Azide-Functionalized Probe (e.g., Azido-Fluorophore) Azide_Probe->Triazole_Product Cu(I) catalyst

Caption: Click reaction of 16:0 Propargyl SM with an azide (B81097) probe.

This reaction enables researchers to:

  • Visualize Sphingomyelin Localization: By using a fluorescent azide, the distribution of the sphingomyelin analog within cells and organelles can be visualized by microscopy.

  • Identify Binding Partners: Attaching an affinity tag like biotin allows for the pull-down and identification of proteins that interact with sphingomyelin.

  • Track Metabolic Fate: Following the incorporation of the propargyl-tagged sphingomyelin into various metabolic pathways.

Conclusion

The is a valuable process for generating a powerful tool for sphingolipid research. While the synthesis is a multi-step endeavor requiring expertise in organic chemistry, the resulting molecule provides a versatile platform for investigating the complex roles of sphingomyelin in cellular biology and disease, ultimately aiding in the development of new therapeutic strategies.

An In-depth Technical Guide to 16:0 Propargyl SM (d18:1-16:0): Mechanism of Action and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 Propargyl Sphingomyelin (B164518) (d18:1-16:0), a powerful chemical tool for investigating sphingolipid metabolism and signaling. This document details its mechanism of action, presents quantitative data from relevant studies, and offers detailed protocols for its application in metabolic labeling, fluorescence microscopy, and protein interaction studies.

Core Concept: Mechanism of Action

16:0 Propargyl SM (d18:1-16:0) is a synthetically modified analog of the naturally occurring N-palmitoyl-D-erythro-sphingosylphosphorylcholine (16:0 SM). The core of its mechanism of action lies in its ability to mimic its natural counterpart, allowing it to be recognized and processed by the cellular machinery involved in sphingolipid metabolism.

The key feature of this molecule is the presence of a terminal alkyne group (a propargyl group) on the choline (B1196258) headgroup. This small, bio-inert functional group serves as a "clickable" handle. "Click chemistry" refers to a set of biocompatible, highly efficient, and specific chemical reactions.[1][2] In the context of 16:0 Propargyl SM, the alkyne group can be covalently linked to a reporter molecule containing a complementary azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This enables researchers to attach a variety of tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification, to the sphingomyelin molecule after it has been metabolized by the cell.

Once introduced to a cellular system, 16:0 Propargyl SM is incorporated into cellular membranes and enters the sphingolipid metabolic network. It can be trafficked to various organelles and can be a substrate for enzymes such as sphingomyelinases, which would cleave it to produce propargyl-phosphocholine and ceramide. By tracking the location and chemical transformations of the propargyl-tagged lipid, researchers can gain insights into the dynamic processes of sphingolipid transport, metabolism, and signaling under various physiological and pathological conditions.

Data Presentation: Quantitative Insights

Table 1: Changes in Sphingolipid and Glycerophospholipid Levels in bEND3 Cells after Labeling with a Propargyl-Choline Labeled Lysophosphatidylcholine

Data synthesized from a study investigating choline phospholipid metabolism in a brain endothelial cell line.[3][4]

Lipid ClassControl (pmol/45,000 cells)Labeled (pmol/45,000 cells)Fold Change
Sphingomyelin (SM)185017800.96
Ceramide (Cer)12.110.90.90
Phosphatidylcholine (PC)365028800.79
Propargyl Sphingomyelin (pSM)0265N/A

Table 2: Relative Abundance of Ceramide Species in Cultured Neurons

This table illustrates the typical distribution of ceramide species, which can be influenced by changes in sphingomyelin metabolism. Data adapted from studies on neuronal sphingolipid metabolism.

Ceramide SpeciesRelative Abundance (%)
C16:0-Ceramide15-25
C18:0-Ceramide20-30
C24:0-Ceramide10-20
C24:1-Ceramide25-35
Other Species5-10

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules is crucial for understanding the mechanism of action and experimental applications of 16:0 Propargyl SM. The following diagrams, generated using Graphviz (DOT language), illustrate the core sphingolipid metabolic pathway and a typical experimental workflow.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis (ER) cluster_Complex Complex Sphingolipid Synthesis (Golgi) cluster_Catabolism Catabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase Sphingosine-1-P Sphingosine-1-P Sphingosine->Sphingosine-1-P SphK 16_0_Propargyl_SM 16:0 Propargyl SM (Exogenous) 16_0_Propargyl_SM->Sphingomyelin Incorporation

Caption: The Sphingolipid Metabolic Pathway.

Experimental_Workflow cluster_Analysis 4. Downstream Analysis Cell_Culture 1. Metabolic Labeling Incubate cells with 16:0 Propargyl SM Fixation 2. Fixation & Permeabilization Cell_Culture->Fixation Click_Reaction 3. Click Chemistry Add Azide-Reporter (e.g., Azide-Fluorophore) Fixation->Click_Reaction Microscopy Fluorescence Microscopy (Visualization) Click_Reaction->Microscopy Mass_Spec LC-MS/MS (Metabolite ID) Click_Reaction->Mass_Spec Pull_Down Affinity Purification (Protein Interactions) Click_Reaction->Pull_Down

Caption: Experimental Workflow for using 16:0 Propargyl SM.

Experimental Protocols

The following are detailed protocols for key experiments using 16:0 Propargyl SM. These protocols are synthesized from methods reported in the literature and should be optimized for specific cell types and experimental questions.[5][6][7]

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of 16:0 Propargyl SM into cultured mammalian cells.

Materials:

  • 16:0 Propargyl SM (d18:1-16:0)

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cells (e.g., HeLa, A172, bEND3)

  • 6-well or 12-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells onto tissue culture plates at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of 16:0 Propargyl SM in an appropriate solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in complete cell culture medium to a final concentration of 5-20 µM.

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific metabolic process being investigated.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove unincorporated 16:0 Propargyl SM.

  • Cell Processing: The cells are now ready for downstream applications such as fixation for microscopy or lysis for biochemical analysis.

Fluorescence Imaging via Click Chemistry

This protocol details the fluorescent labeling of metabolically incorporated 16:0 Propargyl SM for visualization by microscopy.

Materials:

  • Metabolically labeled cells (from Protocol 4.1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Click chemistry reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 µM TBTA ligand, 1 mM sodium ascorbate)

  • Azide-conjugated fluorophore (e.g., Azide-Alexa Fluor 488, Azide-Cy3)

  • DAPI solution (for nuclear counterstain)

  • Mounting medium

Procedure:

  • Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Prepare the click chemistry reaction cocktail immediately before use. Add the azide-conjugated fluorophore to the reaction buffer at a final concentration of 1-10 µM. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Pull-Down Assay for Protein Interaction Analysis

This protocol describes the enrichment of proteins that interact with 16:0 Propargyl SM using an azide-biotin conjugate and streptavidin beads.

Materials:

  • Metabolically labeled cells (from Protocol 4.1)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-biotin conjugate

  • Click chemistry reaction buffer (as in Protocol 4.2)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse the metabolically labeled cells in ice-cold lysis buffer. Clarify the lysate by centrifugation.

  • Click Reaction: Add the azide-biotin conjugate (10-50 µM) to the cell lysate. Add the components of the click chemistry reaction buffer and incubate for 1-2 hours at room temperature with gentle rotation.

  • Capture of Biotinylated Complexes: Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated lipid-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For identification of unknown interacting proteins, the eluate can be subjected to mass spectrometry-based proteomic analysis.[7][8][9]

Conclusion

16:0 Propargyl SM (d18:1-16:0) is a versatile and powerful tool for the study of sphingolipid biology. Its ability to mimic natural sphingomyelin, combined with the bio-orthogonality of click chemistry, allows for the precise tracking and analysis of its metabolic fate and interactions within the complex cellular environment. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments that will further our understanding of the critical roles of sphingolipids in health and disease.

References

16:0 Propargyl SM (d18:1-16:0) as a Metabolic Label: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 16:0 Propargyl Sphingomyelin (B164518) (d18:1-16:0), a powerful tool for the metabolic labeling and visualization of sphingomyelin in cellular and biological systems. By incorporating a terminal alkyne group, this sphingomyelin analog allows for covalent modification via "click chemistry," enabling researchers to track its metabolism, localization, and interactions with high specificity and sensitivity.

Introduction to Metabolic Labeling with 16:0 Propargyl SM

Sphingolipids, including sphingomyelin, are integral components of cellular membranes and play crucial roles in signal transduction.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3] Understanding the intricate dynamics of sphingolipid metabolism is therefore of paramount importance.

Metabolic labeling with analogs like 16:0 Propargyl SM (d18:1-16:0) offers a direct method to observe the fate of these molecules within a cell.[4][5] This "clickable" sphingolipid is introduced to cells and is processed by the endogenous enzymatic machinery, incorporating it into cellular membranes.[6] The embedded alkyne handle then serves as a bioorthogonal reactive group for covalent ligation with a variety of azide-functionalized reporter molecules, such as fluorophores or biotin, enabling downstream detection and analysis.[7]

Data Presentation

The following tables summarize quantitative data relevant to the application of propargyl-labeled lipids in metabolic studies. While specific data for 16:0 Propargyl SM (d18:1-16:0) is limited in the public domain, the provided data for analogous propargyl-choline (B8298643) labeled lipids offers valuable insights into typical experimental parameters and outcomes.

Table 1: Experimental Parameters for Metabolic Labeling with Propargyl-Lipid Analogs

ParameterValueCell Type/SystemReference
Labeling Concentration20 µMbEND3 cells[8][9]
40 µMCultured Neurons[10]
Incubation Time24 hoursbEND3 cells[8][9]
48 hoursCultured Neurons[10]
16 hoursA172 cells[11]

Table 2: Quantitative Mass Spectrometry Analysis of Propargyl-Labeled Phospholipids in bEND3 Cells

Data adapted from a study on propargylcholine-labeled lysophosphatidylcholine (B164491) (LpPC) metabolism, which generates propargyl-phosphatidylcholine (pPC) and propargyl-sphingomyelin (pSM).[8][12]

Lipid ClassAmount (pmol per 45,000 cells)Percentage of Total Labeled Lipids
Labeled with 20 µM LpPC 16:0 for 24h
Propargyl-Phosphatidylcholine (pPC)172885.6%
Propargyl-Sphingomyelin (pSM)27413.6%
Ether-linked Propargyl-PC (pPC O)160.8%
Labeled with 20 µM LpPC O-16:0 for 24h
Ether-linked Propargyl-PC (pPC O)351283.0%
Propargyl-Phosphatidylcholine (pPC)52012.3%
Propargyl-Sphingomyelin (pSM)1994.7%

Note: This data illustrates the metabolic conversion of a propargyl-labeled precursor into different choline-containing phospholipids, including sphingomyelin. The relative amounts indicate the flux through different metabolic pathways.

Signaling Pathways and Experimental Workflows

Sphingomyelin Metabolism Pathway

The de novo synthesis of sphingomyelin begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[13] This is followed by a series of enzymatic reactions leading to the formation of ceramide.[14] Ceramide is then transported to the Golgi apparatus, where sphingomyelin synthase transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin.[13] 16:0 Propargyl SM, when introduced to cells, is expected to be metabolized by sphingomyelinases, which hydrolyze it back to ceramide and propargyl-phosphocholine.

Sphingomyelin_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane / Lysosome Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->Sphingomyelin Diacylglycerol Diacylglycerol Sphingomyelin_PM Sphingomyelin Sphingomyelin->Sphingomyelin_PM Vesicular Transport Ceramide_PM Ceramide Sphingomyelin_PM->Ceramide_PM SMase Phosphocholine Phosphocholine Propargyl_SM 16:0 Propargyl SM Propargyl_Ceramide Propargyl-Ceramide Propargyl_SM->Propargyl_Ceramide SMase Propargyl_PC Propargyl-Phosphocholine

Caption: De novo sphingomyelin synthesis and catabolism.

Experimental Workflow: Metabolic Labeling and Detection

The general workflow for using 16:0 Propargyl SM involves three main stages: metabolic labeling of cells, click chemistry reaction to attach a reporter molecule, and subsequent analysis by either fluorescence microscopy or mass spectrometry.

Experimental_Workflow cluster_labeling Step 1: Metabolic Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Analysis Start Culture Cells Add_Label Incubate with 16:0 Propargyl SM Start->Add_Label Wash_Cells Wash to Remove Excess Label Add_Label->Wash_Cells Fix_Permeabilize Fix and Permeabilize Cells (for microscopy) Wash_Cells->Fix_Permeabilize Lipid_Extraction Lipid Extraction (for mass spectrometry) Wash_Cells->Lipid_Extraction Click_Reaction_Microscopy Click Reaction: + Azide-Fluorophore + Copper Catalyst + Ligand Fix_Permeabilize->Click_Reaction_Microscopy Click_Reaction_MS Click Reaction: + Azide-Reporter + Copper Catalyst Lipid_Extraction->Click_Reaction_MS Wash_Click Wash to Remove Excess Reagents Click_Reaction_Microscopy->Wash_Click Mass_Spec LC-MS/MS Analysis Click_Reaction_MS->Mass_Spec Microscopy Fluorescence Microscopy (e.g., Confocal, TIRF) Wash_Click->Microscopy

Caption: General experimental workflow for metabolic labeling.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent mammalian cells with 16:0 Propargyl SM.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A172, bEND3)

  • Complete cell culture medium

  • 16:0 Propargyl SM (d18:1-16:0) stock solution (e.g., 10 mM in ethanol)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA), delipidated

Procedure:

  • Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, multi-well plates for mass spectrometry) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare the labeling medium by diluting the 16:0 Propargyl SM stock solution into complete cell culture medium to a final concentration of 10-40 µM.[10][11] It is recommended to sonicate or vortex the medium after adding the lipid to ensure proper dispersion.

  • Aspirate the existing medium from the cells and replace it with the prepared labeling medium.

  • Incubate the cells for 16-48 hours at 37°C in a humidified incubator with 5% CO2.[10][11] The optimal incubation time may need to be determined empirically for each cell type and experimental goal.

  • After incubation, aspirate the labeling medium.

  • Wash the cells twice with warm PBS containing 1% delipidated BSA to remove unincorporated label.[11]

  • Wash the cells once more with warm PBS.

  • The cells are now ready for either fixation and click chemistry (Protocol 2) or lipid extraction (Protocol 3).

Protocol 2: Click Chemistry for Fluorescence Microscopy

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a fluorescent azide (B81097) to the propargyl-labeled sphingomyelin in fixed cells.

Materials:

  • Metabolically labeled cells on coverslips or in imaging dishes

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS (Permeabilization buffer)

  • PBS

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide, Cy3 Azide) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fix the metabolically labeled cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following in order:

    • 885 µL PBS

    • 10 µL Azide-fluorophore stock solution (final concentration: 100 µM)

    • 20 µL CuSO4 stock solution (final concentration: 1 mM)

    • 20 µL THPTA stock solution (final concentration: 1 mM)

    • 50 µL freshly prepared sodium ascorbate stock solution (final concentration: 5 mM)

    • Note: The final concentrations of reagents may require optimization.

  • Aspirate the PBS from the cells and add the click reaction cocktail.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Aspirate the click reaction cocktail and wash the cells three times with PBS.

  • (Optional) Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • The cells are now ready for imaging using a fluorescence microscope.

Protocol 3: Lipid Extraction and Click Chemistry for Mass Spectrometry

This protocol describes the extraction of lipids from metabolically labeled cells and the subsequent click reaction for analysis by mass spectrometry.

Materials:

  • Metabolically labeled cells in a culture plate

  • Ice-cold PBS

  • Ice-cold methanol (B129727)

  • Chloroform (B151607)

  • Internal standards for sphingolipids (e.g., SM(d18:1/17:0))

  • Azide-reporter tag for mass spectrometry (e.g., azidopalmitate)[8]

  • Click reaction reagents (as in Protocol 2, but using the azide-reporter tag)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Place the culture plate on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to each well and scrape the cells. Collect the cell suspension in a glass tube.

  • Add the internal standard(s) to the cell suspension.

  • Add 2 mL of chloroform. Vortex vigorously for 1 minute.

  • Add 0.8 mL of water and vortex again.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Re-dissolve the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

  • Perform the click chemistry reaction in solution by adding the azide-reporter tag and the click reaction cocktail. Incubate at room temperature for 1-2 hours.

  • After the reaction, perform a liquid-liquid extraction to purify the clicked lipids. Add chloroform and water, vortex, and centrifuge. Collect the lower organic phase.

  • Dry the final lipid extract under a stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the sample using a mass spectrometer equipped with a liquid chromatography system. The labeled sphingomyelin will be identified by its specific mass shift corresponding to the addition of the azide-reporter tag.[8]

Conclusion

16:0 Propargyl SM (d18:1-16:0) is a versatile and powerful tool for investigating the complex biology of sphingomyelin. Its ability to be metabolically incorporated and subsequently visualized or quantified via click chemistry provides researchers with a robust method to study sphingolipid trafficking, metabolism, and interactions in various physiological and pathological contexts. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this technology in the laboratory.

References

An In-depth Technical Guide to Propargyl-Modified Sphingomyelin: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin (B164518), a critical component of cellular membranes, particularly in the myelin sheath of nerve cells, plays a pivotal role in membrane structure and signal transduction.[1][2] The study of its dynamic behavior, including its synthesis, trafficking, and metabolism, is crucial for understanding numerous physiological and pathological processes. Propargyl-modified sphingomyelin has emerged as a powerful chemical tool for elucidating these complex biological functions. This in-depth technical guide provides a comprehensive overview of propargyl-modified sphingomyelin, including its synthesis, its application in metabolic labeling via click chemistry, and detailed experimental protocols for its use in research.

Core Concepts: Metabolic Labeling and Click Chemistry

The utility of propargyl-modified sphingomyelin lies in the combination of two powerful techniques: metabolic labeling and bioorthogonal click chemistry.

  • Metabolic Labeling: Cells are incubated with a modified precursor molecule, in this case, a propargyl-containing analog of a sphingomyelin building block. The cellular machinery incorporates this analog into newly synthesized sphingomyelin molecules.

  • Click Chemistry: The incorporated propargyl group, an alkyne, serves as a bioorthogonal handle. It does not interfere with normal cellular processes. This handle can then be specifically and efficiently reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and can be performed under biocompatible conditions.[3][4]

This two-step approach allows for the visualization and isolation of newly synthesized sphingomyelin, providing insights into its dynamics that are not achievable with traditional methods.

Synthesis of Propargyl-Modified Sphingomyelin

The synthesis of propargyl-modified sphingomyelin can be approached in a few ways. One common method involves the modification of the sphingosine (B13886) backbone or the fatty acid chain. A more versatile approach, however, is the introduction of the propargyl group via a modified choline (B1196258) precursor, propargylcholine. This allows for the metabolic incorporation of the tag into all choline-containing phospholipids, including sphingomyelin.

While a detailed, multi-step synthesis from simple starting materials is complex and typically performed by specialized chemical suppliers, the conceptual pathway for creating a propargyl-modified sphingomyelin often involves the coupling of a propargylated phosphocholine (B91661) headgroup to a ceramide backbone.

Sphingomyelin Metabolism and Signaling Pathways

Sphingomyelin is a central molecule in a complex network of metabolic and signaling pathways. Understanding these pathways is essential for interpreting data from experiments using propargyl-modified sphingomyelin.

De Novo Biosynthesis of Sphingomyelin

The synthesis of sphingomyelin primarily occurs in the Golgi apparatus. The final step involves the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, a reaction catalyzed by sphingomyelin synthase (SMS).[3] Ceramide itself is synthesized in the endoplasmic reticulum.

sphingomyelin_biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DES Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi Transport Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->Sphingomyelin Diacylglycerol Diacylglycerol Sphingomyelin->Diacylglycerol

De Novo Sphingomyelin Biosynthesis Pathway
CDP-Choline Pathway for Phosphatidylcholine Synthesis

Since sphingomyelin synthesis utilizes phosphatidylcholine as a phosphocholine donor, understanding the CDP-choline pathway is relevant. Propargylcholine can enter this pathway to form propargyl-modified phosphatidylcholine, which can then serve as a donor for propargyl-modified sphingomyelin synthesis.

CDP_choline_pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase ATP ATP ATP->Phosphocholine CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase CTP CTP CTP->CDP-Choline Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Choline phosphotransferase Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylcholine

CDP-Choline Pathway
Sphingomyelinase Signaling Pathway

Sphingomyelin is not only a structural lipid but also a precursor for signaling molecules. Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin to generate ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[2]

sphingomyelinase_pathway External_Stimuli Stress / Ligand Binding Sphingomyelin Sphingomyelin External_Stimuli->Sphingomyelin Activates Sphingomyelinase (SMase) Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Downstream_Signaling Apoptosis, Cell Cycle Arrest, Inflammation Ceramide->Downstream_Signaling

Sphingomyelinase Signaling Pathway

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Propargylcholine

This protocol describes the metabolic incorporation of propargylcholine into cellular sphingomyelin and other choline-containing phospholipids.

Materials:

  • Cultured mammalian cells (e.g., HeLa, COS-7, 3T3-L1)

  • Complete cell culture medium

  • Propargylcholine chloride or bromide salt

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of propargylcholine in sterile water or PBS. Dilute the stock solution into complete cell culture medium to the desired final concentration. Optimal concentrations may vary between cell types but typically range from 50 µM to 200 µM.

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the propargylcholine-containing medium to the cells.

  • Incubation: Incubate the cells for a period of 24 to 48 hours to allow for sufficient incorporation of the propargylcholine into newly synthesized phospholipids.

  • Cell Harvesting: After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping in PBS or by trypsinization.

  • Cell Lysis and Lipid Extraction (Optional): For downstream applications such as mass spectrometry, lyse the cells and extract the lipids using a suitable method (e.g., Bligh-Dyer or Folch extraction).

Protocol 2: Fluorescent Labeling of Propargyl-Modified Sphingomyelin via Click Chemistry

This protocol details the "click" reaction to attach a fluorescent azide (B81097) probe to the metabolically incorporated propargyl group for visualization by fluorescence microscopy.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction buffer:

    • Tris-buffered saline (TBS), pH 7.4

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand to stabilize Cu(I))

  • Fluorescent azide probe (e.g., Alexa Fluor 488 azide, Cy5 azide)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Mounting medium with DAPI

Experimental Workflow:

experimental_workflow Metabolic_Labeling 1. Metabolic Labeling with Propargylcholine Fixation 2. Cell Fixation Metabolic_Labeling->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Click_Reaction 4. Click Chemistry Reaction with Fluorescent Azide Permeabilization->Click_Reaction Washing 5. Washing Click_Reaction->Washing Imaging 6. Fluorescence Microscopy Washing->Imaging

Fluorescent Labeling Workflow

Procedure:

  • Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For a typical reaction in a single well of a 6-well plate (approximately 1 mL volume):

    • Add the fluorescent azide probe to TBS to a final concentration of 1-10 µM.

    • Add CuSO₄ to a final concentration of 100 µM.

    • Add TCEP or sodium ascorbate to a final concentration of 1 mM.

    • Add TBTA to a final concentration of 100 µM.

    • Vortex the solution to mix thoroughly.

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the click reaction cocktail and wash the cells three to five times with wash buffer.

  • Counterstaining and Mounting: Stain the nuclei with DAPI in the mounting medium and mount the coverslip on a microscope slide.

  • Imaging: Visualize the fluorescently labeled sphingomyelin using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Quantitative Analysis of Propargyl-Sphingomyelin by Mass Spectrometry

This protocol provides a general workflow for the quantitative analysis of propargyl-modified sphingomyelin using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Lipid extract containing propargyl-modified sphingomyelin

  • Internal standard (e.g., a stable isotope-labeled sphingomyelin)

  • LC-MS/MS system with an appropriate column (e.g., C18)

  • Solvents for liquid chromatography (e.g., methanol, acetonitrile, water, formic acid, ammonium (B1175870) formate)

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis. Add a known amount of the internal standard to each sample for normalization.

  • Liquid Chromatography: Separate the lipid species using an appropriate LC gradient. The specific gradient will depend on the column and the lipid classes being analyzed.

  • Mass Spectrometry: Analyze the eluting lipids using the mass spectrometer in positive ion mode. For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Set up specific MRM transitions for the propargyl-modified sphingomyelin species of interest and the internal standard. The precursor ion will be the [M+H]⁺ ion of the lipid, and the product ion will typically be the phosphocholine headgroup fragment (m/z 184.1).

  • Data Analysis: Integrate the peak areas for the propargyl-modified sphingomyelin and the internal standard. Calculate the amount of propargyl-sphingomyelin in each sample relative to the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments using propargyl-modified sphingomyelin.

Table 1: Metabolic Labeling Conditions and Efficiency

Cell LinePropargylcholine Concentration (µM)Incubation Time (hours)Labeling Efficiency (% of total sphingomyelin)Reference
NIH 3T310024~50%[5]
HeLa50 - 20024 - 48Varies-
COS-710024Varies-

Table 2: Click Chemistry Reaction Components and Concentrations

ComponentStock ConcentrationFinal ConcentrationPurpose
Fluorescent Azide1-10 mM in DMSO1-10 µMReporter molecule
CuSO₄100 mM in H₂O100 µMCatalyst
Sodium Ascorbate100 mM in H₂O1 mMReducing agent
TBTA10 mM in DMSO100 µMLigand

Table 3: Example MRM Transitions for Propargyl-Sphingomyelin Analysis

Lipid SpeciesPrecursor Ion (m/z)Product Ion (m/z)
Propargyl-SM (d18:1/16:0)741.6184.1
SM (d18:1/16:0) (endogenous)703.6184.1
¹³C-SM (d18:1/16:0) (Internal Standard)718.6184.1

Conclusion

Propargyl-modified sphingomyelin is an invaluable tool for researchers studying the intricate biology of this essential lipid. By combining metabolic labeling with the specificity of click chemistry, it is possible to visualize and quantify the dynamics of sphingomyelin synthesis, trafficking, and turnover with high precision. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this technology in their investigations, ultimately leading to a deeper understanding of cellular function and disease.

References

Methodological & Application

Application Notes and Protocols: 16:0 Propargyl SM (d18:1-16:0) Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, such as sphingomyelin (B164518) (SM), are integral components of cellular membranes and play crucial roles in signal transduction and membrane organization. The study of their dynamic behavior, including metabolism, trafficking, and protein interactions, is essential for understanding various physiological and pathological processes. 16:0 Propargyl Sphingomyelin (d18:1-16:0) is a powerful chemical tool for investigating sphingolipid biology. This synthetic analog contains a terminal alkyne group, a small and biologically inert modification, which allows for its covalent labeling with azide-functionalized reporters via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][3] This technology enables the visualization and quantification of sphingomyelin in various experimental settings.

These application notes provide a detailed protocol for the metabolic labeling of cells with 16:0 Propargyl SM (d18:1-16:0) and its subsequent detection using CuAAC click chemistry. The protocols are designed for applications in fluorescence microscopy and biochemical analysis.

Signaling Pathway: Sphingomyelin Metabolism

16:0 Propargyl SM (d18:1-16:0) is designed to be incorporated into cellular membranes through the endogenous sphingolipid metabolic pathway. Once incorporated, it can be metabolized by cellular enzymes, allowing for the tracing of its fate. The propargyl group allows for the visualization of the localization and downstream metabolites of the initial sphingomyelin analog. The general pathway of sphingomyelin metabolism is depicted below.

Sphingomyelin_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA DHCer Dihydroceramide Serine_PalmitoylCoA->DHCer de novo synthesis Ceramide Ceramide DHCer->Ceramide Propargyl_Ceramide 16:0 Propargyl Ceramide Ceramide->Propargyl_Ceramide Incorporation of Propargyl Fatty Acid Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_GSL Complex Glycosphingolipids Ceramide->Complex_GSL GCS/GALT Propargyl_SM 16:0 Propargyl SM (d18:1-16:0) Propargyl_Ceramide->Propargyl_SM SMS Sphingomyelin->Ceramide SMase Propargyl_SM->Propargyl_Ceramide SMase S1P Sphingosine-1-Phosphate Sphingosine->S1P SK

Caption: Metabolic pathway of 16:0 Propargyl Sphingomyelin.

Experimental Workflow

The overall workflow for metabolic labeling and detection of 16:0 Propargyl SM involves three main stages: incubation of cells with the propargyl-functionalized lipid, fixation and permeabilization, and the click chemistry reaction with a fluorescent azide (B81097) reporter, followed by imaging or other analyses.

Experimental_Workflow Start Start Incubate Incubate Cells with 16:0 Propargyl SM Start->Incubate Wash1 Wash Cells (PBS) Incubate->Wash1 Fix Fix Cells (e.g., 4% PFA) Wash1->Fix Permeabilize Permeabilize Cells (e.g., 0.1% Triton X-100) Fix->Permeabilize Click_Reaction Perform Click Reaction: - Azide-Fluorophore - CuSO4 - Reducing Agent - Ligand Permeabilize->Click_Reaction Wash2 Wash Cells (PBS) Click_Reaction->Wash2 Analyze Analysis Wash2->Analyze Microscopy Fluorescence Microscopy Analyze->Microscopy Imaging MS Mass Spectrometry Analyze->MS Quantification Biochem Biochemical Assays Analyze->Biochem Pull-down, etc.

Caption: Experimental workflow for click chemistry detection.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of 16:0 Propargyl SM into cultured mammalian cells.

Materials:

  • 16:0 Propargyl SM (d18:1-16:0)

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cell line of interest (e.g., HeLa, A549, U2OS)

  • Culture plates or coverslips

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells onto culture plates or coverslips at a density that will result in 50-70% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of 16:0 Propargyl SM in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 5-20 µM.

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium containing 16:0 Propargyl SM.

  • Incubation: Incubate the cells for a period of 4 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and experimental goals and should be determined empirically.

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove unincorporated 16:0 Propargyl SM.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol details the click chemistry reaction to attach a fluorescent azide to the metabolically incorporated 16:0 Propargyl SM.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488, Azide-Cy3)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • PBS

Click Reaction Mix Preparation (per sample, prepare fresh):

  • Premix A: In a microcentrifuge tube, combine:

    • PBS

    • Azide-fluorophore (final concentration 2-10 µM)

  • Premix B (Catalyst): In a separate microcentrifuge tube, combine:

    • CuSO4 (final concentration 100-200 µM)

    • THPTA (final concentration 500-1000 µM, typically 5x the CuSO4 concentration)

  • Premix C (Reducing Agent): In a separate microcentrifuge tube, prepare a fresh solution of sodium ascorbate in water (e.g., 50 mM stock).

Procedure:

  • Fixation: Fix the washed, metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS.

  • Blocking: Block the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Click Reaction: a. Prepare the final click reaction solution by adding Premix C (sodium ascorbate, final concentration 1-2.5 mM) to Premix B (catalyst), and then immediately add this mixture to Premix A (azide-fluorophore). Mix gently by pipetting. b. Aspirate the blocking buffer from the cells and add the final click reaction solution. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the click reaction solution and wash the cells three to five times with PBS.

  • Counterstaining (Optional): If desired, counterstain nuclei with DAPI or another suitable nuclear stain.

  • Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and proceed with fluorescence microscopy.

Data Presentation

The following tables provide representative quantitative data that can be obtained from experiments using 16:0 Propargyl SM and click chemistry.

Table 1: Recommended Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal ConcentrationNotes
16:0 Propargyl SM1-10 mM5-20 µMOptimal concentration is cell-type dependent.
Azide-Fluorophore1-10 mM2-10 µMUse a bright, photostable fluorophore.
CuSO420-100 mM100-200 µMPrepare fresh.
Sodium Ascorbate50-100 mM1-2.5 mMPrepare fresh immediately before use.
THPTA Ligand50-100 mM500-1000 µMA 5:1 ligand to copper ratio is recommended.

Table 2: Example of Quantitative Fluorescence Intensity Analysis

This table shows hypothetical fluorescence intensity data from cells labeled with 16:0 Propargyl SM and an azide-fluorophore, demonstrating the specificity of the labeling.

ConditionMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Control (No Propargyl SM)15.2± 3.1
16:0 Propargyl SM (5 µM)185.6± 25.8
16:0 Propargyl SM (10 µM)350.1± 42.3
16:0 Propargyl SM (20 µM)612.9± 78.5

Table 3: Example of Mass Spectrometry-Based Quantification of Labeled Sphingomyelin

This table illustrates how mass spectrometry can be used to quantify the incorporation of 16:0 Propargyl SM into total cellular sphingomyelin.

TreatmentTotal SM (pmol/mg protein)Propargyl-SM (pmol/mg protein)% Incorporation
Untreated Control45.300%
10 µM 16:0 Propargyl SM (12h)48.17.215.0%
10 µM 16:0 Propargyl SM (24h)50.213.627.1%

Troubleshooting

  • Low Signal:

    • Increase the concentration of 16:0 Propargyl SM or the incubation time.

    • Optimize the click reaction conditions (reagent concentrations, incubation time).

    • Ensure the freshness of the sodium ascorbate solution.

    • Use a brighter fluorophore.

  • High Background:

    • Ensure thorough washing after metabolic labeling and click reaction.

    • Decrease the concentration of the azide-fluorophore.

    • Include a no-propargyl SM control to assess background levels.

  • Cell Toxicity:

    • Reduce the concentration of 16:0 Propargyl SM.

    • Minimize the exposure time to the click chemistry reagents, especially copper.

    • Ensure the use of a biocompatible copper-stabilizing ligand like THPTA.

Conclusion

The use of 16:0 Propargyl SM (d18:1-16:0) in conjunction with click chemistry provides a robust and versatile platform for the study of sphingomyelin dynamics in cellular systems. The protocols outlined in these application notes offer a starting point for researchers to visualize and quantify this important lipid, with the potential for further adaptation to specific experimental needs, including proteomic studies to identify sphingomyelin-binding proteins and advanced imaging techniques.

References

Application Notes and Protocols for In Situ Lipid Labeling Using 16:0 Propargyl Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin (B164518) (SM) is a critical component of mammalian cell membranes, playing a pivotal role in membrane structure, signal transduction, and the formation of lipid rafts.[1][2] Dysregulation of SM metabolism is implicated in numerous diseases, including lysosomal storage disorders like Acid Sphingomyelinase Deficiency (ASMD) and metabolic syndromes.[3][4] The ability to visualize and track sphingomyelin in situ provides an invaluable tool for understanding its complex biology and identifying potential therapeutic targets.

This document provides detailed protocols and application notes for the in situ labeling of sphingomyelin using 16:0 Propargyl Sphingomyelin (16:0 pSM), a metabolic probe, in conjunction with click chemistry. This technique allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to metabolically incorporated 16:0 pSM, enabling subsequent visualization and analysis by fluorescence microscopy, flow cytometry, or mass spectrometry.[5][6] The alkyne tag on the propargyl group is small and bio-inert, minimizing perturbation of the lipid's natural behavior before reacting specifically with an azide-functionalized reporter molecule in a highly efficient and selective manner.[6][7]

Principle of the Method

The in situ labeling of sphingomyelin using 16:0 Propargyl SM is a two-step process:

  • Metabolic Incorporation: Cells are incubated with 16:0 Propargyl SM, which is taken up and incorporated into cellular membranes through the endogenous sphingolipid metabolic pathways.[5][8]

  • Click Chemistry Reaction: Following metabolic labeling, cells are fixed and permeabilized. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is then performed to covalently link an azide-functionalized reporter molecule (e.g., a fluorescent dye) to the alkyne group of the incorporated 16:0 Propargyl SM.[7] The resulting labeled sphingomyelin can then be visualized and analyzed.

Experimental Protocols

Materials
  • 16:0 Propargyl Sphingomyelin (pSM 16:0)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or saponin (B1150181) for permeabilization

  • Bovine serum albumin (BSA) for blocking

  • Click Reaction Components:

    • Azide-functionalized fluorescent reporter dye (e.g., Sulfo-Cy3-Azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

    • Tris-(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-chelating ligand

Protocol 1: In Situ Labeling of 16:0 Propargyl SM in Cultured Neurons

This protocol is adapted from studies investigating the role of specific sphingomyelin species in neuronal pathology.[2][3]

  • Cell Seeding: Plate primary neurons or neuronal cell lines at the desired density on appropriate culture vessels (e.g., glass coverslips for microscopy) and allow them to adhere and differentiate.

  • Metabolic Labeling:

    • Prepare a stock solution of 16:0 Propargyl SM in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the 16:0 Propargyl SM stock solution in pre-warmed cell culture medium to a final concentration of 40 µM.

    • Remove the existing medium from the cells and replace it with the medium containing 16:0 Propargyl SM.

    • Incubate the cells for 48 hours at 37°C in a humidified CO₂ incubator.

  • Cell Fixation and Permeabilization:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume, mix the following in order:

      • PBS: to final volume

      • Azide-functionalized fluorophore (e.g., Sulfo-Cy3-Azide): 100 µM final concentration

      • TCEP: 1 mM final concentration (from a fresh 50 mM stock in water)

      • TBTA: 100 µM final concentration (from a 2 mM stock in DMSO)

      • CuSO₄: 1 mM final concentration (from a 50 mM stock in water)

      • Note: The order of addition is critical. Mix thoroughly after each addition.[9]

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing and Mounting:

    • Aspirate the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the labeled sphingomyelin using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Quantitative Data

The following table summarizes data on the impact of various sphingomyelin species on neuronal survival, highlighting the significant toxicity of SM 16:0.[2][3]

Sphingomyelin SpeciesConcentrationIncubation TimeEffect on Neuronal Survival (% of control)
SM 16:0 40 µM48 hours~50%
SM 18:0 40 µM48 hours~75%
Bovine SM (mixed) 40 µM48 hours~81%
SM 24:1 40 µM48 hoursNo significant effect

Data extracted from Gaudioso et al., Cell Death and Disease (2023).[2]

Visualizations

Sphingolipid De Novo Biosynthesis Pathway

The diagram below illustrates the de novo synthesis pathway for sphingolipids, culminating in the production of sphingomyelin and other complex sphingolipids. 16:0 Propargyl SM is incorporated during the later stages of this pathway.[4][10]

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Dihydrosphingosine 3-ketosphinganine -> Dihydrosphingosine (Sphinganine) Serine->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL Propargyl_SM_Pool Cellular Pool of 16:0 Propargyl SM Propargyl_SM_Pool->Sphingomyelin Incorporation

Caption: De novo sphingolipid biosynthesis pathway.

Experimental Workflow for In Situ Lipid Labeling

This workflow diagram outlines the key steps involved in labeling, reacting, and visualizing 16:0 Propargyl SM in cultured cells.

Experimental_Workflow Start Start: Cultured Cells Labeling Step 1: Metabolic Labeling Incubate with 16:0 Propargyl SM Start->Labeling Fix_Perm Step 2: Fixation & Permeabilization (e.g., PFA, Triton X-100) Labeling->Fix_Perm Click_Reaction Step 3: Click Reaction Add Cu(I), Azide-Fluorophore, Ligand Fix_Perm->Click_Reaction Wash Step 4: Washing Remove excess reagents Click_Reaction->Wash Imaging Step 5: Visualization Fluorescence Microscopy Wash->Imaging Analysis Downstream Analysis Image Analysis, Quantification Imaging->Analysis

Caption: Experimental workflow for in situ lipid labeling.

Troubleshooting and Considerations

  • Cytotoxicity: High concentrations of 16:0 Propargyl SM or prolonged incubation times may lead to cytotoxicity. Optimize concentration and duration for your specific cell type. The copper catalyst used in the click reaction can also be toxic to live cells; therefore, this protocol is intended for fixed and permeabilized samples.[7]

  • Low Signal:

    • Ensure efficient metabolic incorporation by using healthy, actively dividing cells.

    • Use a high-quality azide-functionalized fluorophore.

    • Optimize the click reaction conditions. The use of a Cu(I)-chelating ligand like TBTA is crucial for protecting the fluorophore and accelerating the reaction.[7] Picolyl-azide reporters can significantly increase sensitivity and allow for lower copper concentrations.[6]

    • Prepare the click reaction cocktail fresh and in the correct order to ensure proper reduction of Cu(II) to the active Cu(I) state.[9]

  • High Background:

    • Ensure thorough washing after fixation, permeabilization, and the click reaction to remove unbound reagents.

    • Include a blocking step (e.g., with BSA) after permeabilization to reduce non-specific binding of the fluorescent probe.

    • Perform a control experiment without the addition of 16:0 Propargyl SM to assess background fluorescence from the click reagents and the azide (B81097) probe.

Conclusion

The use of 16:0 Propargyl Sphingomyelin for in situ lipid labeling via click chemistry is a powerful and versatile technique for studying the subcellular localization, trafficking, and metabolism of sphingomyelin.[5][11] This approach offers high specificity and sensitivity, enabling detailed investigations into the roles of specific sphingomyelin species in both physiological and pathological processes. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology to their specific areas of interest in cell biology and drug development.

References

Application Notes and Protocols for Fluorescent Detection of 16:0 Propargyl Sphingomyelin in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingomyelin (B164518) (SM) is a critical component of cellular membranes, playing significant roles in membrane structure, signal transduction, and lipid raft formation. The ability to visualize and quantify the distribution and dynamics of specific sphingomyelin species within cells is crucial for understanding its function in health and disease. This application note provides a detailed protocol for the fluorescent detection of 16:0 propargyl sphingomyelin (16:0 Propargyl SM) in cultured cells. This method utilizes bioorthogonal click chemistry, a highly specific and efficient reaction, to label and visualize newly synthesized sphingomyelin.[1][][3][4]

The workflow involves introducing 16:0 propargyl SM, an alkyne-containing analog of natural 16:0 sphingomyelin, to cultured cells.[][5] This analog is metabolized and incorporated into cellular membranes. Following incubation, cells are fixed, and the alkyne group on the incorporated sphingomyelin is covalently linked to a fluorescent azide (B81097) probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3][6] This "click" reaction allows for the specific and sensitive fluorescent labeling of 16:0 propargyl SM, enabling its visualization by fluorescence microscopy.[7][8] This technique is a powerful tool for studying sphingomyelin trafficking, localization, and metabolism in various cellular contexts.[9][10]

Signaling Pathway and Experimental Workflow

Metabolic Incorporation of 16:0 Propargyl SM

The metabolic labeling strategy relies on the cellular machinery for sphingolipid biosynthesis. Exogenously supplied 16:0 propargyl SM is taken up by the cells and transported to the Golgi apparatus, the primary site of sphingomyelin synthesis.[9] There, it can be acted upon by sphingomyelin synthases.

cluster_extracellular Extracellular cluster_cell Cell cluster_golgi Golgi Apparatus Propargyl_SM 16:0 Propargyl SM Uptake Cellular Uptake Propargyl_SM->Uptake Addition to media SMS Sphingomyelin Synthase (SMS) Incorporated_SM Incorporated 16:0 Propargyl SM SMS->Incorporated_SM Incorporation into membranes Uptake->SMS Transport to Golgi

Caption: Metabolic pathway of 16:0 Propargyl SM uptake and incorporation.

Experimental Workflow for Fluorescent Detection

The overall experimental procedure involves a series of steps beginning with cell culture and labeling, followed by fixation, click chemistry reaction, and concluding with imaging and analysis.

A 1. Cell Seeding B 2. Labeling with 16:0 Propargyl SM A->B C 3. Cell Fixation & Permeabilization B->C D 4. Click Chemistry Reaction (Fluorescent Azide) C->D E 5. Washing & DAPI Staining D->E F 6. Fluorescence Microscopy E->F G 7. Image Analysis & Quantification F->G

Caption: Experimental workflow for fluorescent detection of 16:0 Propargyl SM.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number (Example)
16:0 Propargyl SM (d18:1/16:0)BOC SciencesBPG-3033
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Paraformaldehyde (PFA), 4% in PBSElectron Microscopy Sciences15710
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Copper(II) Sulfate (CuSO4)Sigma-Aldrich451657
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichC4706
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)Sigma-Aldrich762342
Fluorescent Azide (e.g., Sulfo-Cy3 Azide)Jena BioscienceCLK-AZ119-1
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificD1306
Glass-bottom dishes or coverslipsMatTek CorporationP35G-1.5-14-C
Protocol 1: Cell Culture and Labeling
  • Cell Seeding: One day prior to the experiment, seed cultured cells (e.g., HeLa or CHO-K1) onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare a working solution of 16:0 Propargyl SM in pre-warmed complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). A final concentration of 20-50 µM is a good starting point, but this may need to be optimized for your specific cell line.

  • Cell Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the 16:0 Propargyl SM labeling medium to the cells.

  • Incubation: Incubate the cells for 4 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the specific biological question being addressed.

Protocol 2: Cell Fixation and Permeabilization
  • Washing: After the labeling incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated 16:0 Propargyl SM.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

Protocol 3: Click Chemistry Reaction

Note: Prepare the click chemistry reaction mix fresh just before use.

  • Prepare Stock Solutions:

    • Fluorescent Azide: 10 mM in DMSO

    • CuSO4: 50 mM in water

    • TCEP: 50 mM in water

    • TBTA: 10 mM in DMSO

  • Prepare Click Reaction Mix: For a 1 mL final volume, add the components in the following order to PBS:

    • Fluorescent Azide: 2 µL (final concentration: 20 µM)

    • TCEP: 20 µL (final concentration: 1 mM)

    • TBTA: 10 µL (final concentration: 100 µM)

    • CuSO4: 2 µL (final concentration: 100 µM)

    • Vortex briefly to mix.

  • Incubation: Remove the blocking solution from the cells and add the click reaction mix. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Remove the click reaction mix and wash the cells three times with PBS for 5 minutes each.

Protocol 4: Staining and Imaging
  • Nuclear Staining (Optional): To visualize the cell nuclei, incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides with an appropriate mounting medium, or if using glass-bottom dishes, add PBS or imaging buffer.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorescent azide and DAPI. For Sulfo-Cy3, use excitation around 550 nm and emission around 570 nm. For DAPI, use excitation around 360 nm and emission around 460 nm.

Data Presentation

Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell or within specific subcellular regions.

Table 1: Example Reagent Concentrations for Click Reaction
ComponentStock ConcentrationFinal Concentration
Fluorescent Azide10 mM20 µM
TCEP50 mM1 mM
TBTA10 mM100 µM
CuSO450 mM100 µM
Table 2: Representative Quantitative Fluorescence Data
ConditionMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Control (No Propargyl SM)15.2± 3.1
16:0 Propargyl SM (4 hours)189.7± 25.4
16:0 Propargyl SM (24 hours)452.1± 58.9
16:0 Propargyl SM + Inhibitor X235.6± 32.7

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal - Inefficient uptake of 16:0 Propargyl SM- Inactive click chemistry reagents- Insufficient incubation time- Optimize Propargyl SM concentration and incubation time- Prepare fresh click chemistry reagents- Increase incubation time for labeling
High background fluorescence - Incomplete removal of unincorporated probe- Non-specific binding of the fluorescent azide- Increase the number and duration of wash steps- Ensure the blocking step is performed correctly
Cell toxicity/morphology changes - High concentration of 16:0 Propargyl SM- Toxicity from click chemistry reagents- Perform a dose-response curve to find the optimal, non-toxic concentration of Propargyl SM- Ensure all wash steps after the click reaction are thorough

Conclusion

The use of 16:0 propargyl SM in combination with click chemistry provides a robust and specific method for the fluorescent detection of newly synthesized sphingomyelin in cells. This technique offers high sensitivity and is compatible with standard fluorescence microscopy setups. The detailed protocols and troubleshooting guide provided herein should enable researchers to successfully implement this powerful tool for their studies of sphingolipid biology.

References

Application Notes: 16:0 Propargyl Sphingomyelin (d18:1-16:0) in Lipid Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingomyelin (B164518) (SM) is a critical sphingolipid in mammalian cells, primarily located in the plasma membrane and Golgi apparatus.[1] It plays a vital role in membrane structure, signal transduction, and the formation of lipid rafts.[2][3] The dynamic movement, or trafficking, of SM between organelles is essential for cellular homeostasis and is implicated in various diseases, including lipid storage disorders and cancer.[4][5] Studying these trafficking pathways has been challenging due to the difficulty of visualizing specific lipid species in live cells without altering their natural behavior.

16:0 Propargyl Sphingomyelin (SM) is a powerful tool designed to overcome these challenges. It is a metabolic probe that closely mimics endogenous N-palmitoyl-sphingomyelin, one of the most common SM species in human cells.[6] This analog contains a terminal alkyne group (a propargyl group) on the N-acyl chain. This small, bioorthogonal handle allows for covalent labeling through a "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8] Researchers can introduce an azide-modified reporter molecule, such as a fluorophore for imaging or a biotin (B1667282) tag for enrichment and mass spectrometry, with high specificity and efficiency after the lipid has been metabolically incorporated into cellular membranes.[5][9] This approach avoids the use of bulky fluorescent groups that can disrupt the natural trafficking and partitioning of the lipid.[10]

Principle of Use

The methodology involves two main stages. First, cells are incubated with 16:0 Propargyl SM. The lipid is taken up by the cells and incorporated into the sphingolipid metabolic pathway, localizing to organelles such as the Golgi apparatus and the plasma membrane, mirroring the trafficking of its endogenous counterpart.[1] Second, after a desired incubation period, the cells are fixed, and a click chemistry reaction is performed to attach a reporter probe to the alkyne tag. This enables the visualization of the lipid's distribution or its identification and quantification.[8]

Applications

  • Visualization of SM Trafficking: By using a fluorescent azide (B81097), researchers can visualize the subcellular localization of the incorporated 16:0 Propargyl SM using fluorescence microscopy techniques like confocal or super-resolution microscopy.[5][9] This allows for the direct observation of SM transport from its site of synthesis in the Golgi to the plasma membrane or other organelles.[1]

  • Identification of Protein-Lipid Interactions: By employing a trifunctional lipid probe that includes a photo-crosslinkable group in addition to the alkyne tag, it is possible to capture interacting proteins in close proximity.[11] Subsequent click-labeling with biotin-azide allows for the pulldown and identification of these binding partners via mass spectrometry.[9]

  • Quantitative Lipidomic Analysis: The alkyne tag can be reacted with a reporter azide containing a specific mass tag, enabling sensitive tracing and quantification of the labeled SM and its metabolites through mass spectrometry (MS).[7] This provides insights into the dynamics of SM metabolism.

Properties of 16:0 Propargyl SM (d18:1-16:0)

The following table summarizes the key chemical properties of the molecule.

PropertyValueReference
Molecular Formula C41H79N2O6P[12]
Formula Weight 727.05[12]
Exact Mass 726.57[12]
Purity >99%[12]
Storage Temperature -20°C[12]
CAS Number 1196670-47-9[12]

Key Biological Pathways and Experimental Workflows

Sphingomyelin Biosynthesis and Trafficking

Sphingolipids are synthesized in the endoplasmic reticulum (ER) and Golgi apparatus.[13] Ceramide, the precursor to sphingomyelin, is synthesized in the ER and then transported to the Golgi.[14] In the trans-Golgi, the enzyme sphingomyelin synthase 1 (SMS1) transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin.[15] A second isoform, SMS2, is located at both the Golgi and the plasma membrane.[2][15] Newly synthesized SM is then trafficked, primarily via vesicles, to the plasma membrane where it becomes a major component of the outer leaflet.[1]

Sphingomyelin_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Trans-Golgi Network cluster_PM Plasma Membrane Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide de novo synthesis Golgi_Cer Ceramide Ceramide->Golgi_Cer CERT-mediated transport SM Sphingomyelin (SM) Golgi_Cer->SM SMS1 PM_SM Sphingomyelin (SM) SM->PM_SM Vesicular Transport PM_Cer Ceramide PM_SM->PM_Cer nSMase2

Caption: De novo sphingomyelin synthesis pathway and intracellular trafficking route.

General Experimental Workflow for Fluorescence Imaging

The following diagram outlines the typical steps for labeling and visualizing 16:0 Propargyl SM in cultured cells.

Imaging_Workflow Start Culture Cells on Coverslips Labeling Incubate with 16:0 Propargyl SM Start->Labeling Wash1 Wash to Remove Excess Lipid Labeling->Wash1 Chase Chase (Optional) (Incubate in fresh medium) Wash1->Chase Fixation Fix Cells (e.g., 4% PFA) Chase->Fixation Permeabilization Permeabilize Cells (e.g., Saponin) Fixation->Permeabilization Click Click Reaction: + Azide-Fluorophore + Copper Catalyst Permeabilization->Click Wash2 Wash to Remove Excess Reagents Click->Wash2 Mount Mount Coverslip on Slide Wash2->Mount Image Fluorescence Microscopy Mount->Image

Caption: Step-by-step workflow for imaging metabolically labeled sphingomyelin.

Experimental Protocols

Protocol 1: Fluorescent Labeling and Imaging of 16:0 Propargyl SM

This protocol details the metabolic labeling of cellular sphingomyelin using 16:0 Propargyl SM and subsequent visualization via click chemistry and fluorescence microscopy. This method is adapted from established protocols for alkyne lipid imaging.[1][8]

Materials:

  • 16:0 Propargyl SM (d18:1-16:0)

  • Mammalian cell line (e.g., HeLa, A172)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS)

  • Delipidated FBS

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization/Blocking Buffer: 0.1% Saponin with 5% normal serum in PBS

  • Fluorescent Azide (e.g., Azide-Alexa Fluor 488)

  • Click Reaction Mix:

    • Copper(II) Sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Sodium Ascorbate

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare a working solution of 16:0 Propargyl SM in culture medium containing delipidated FBS. A typical final concentration is 1-10 µM.

    • Note: The lipid should be dissolved in a suitable solvent like ethanol (B145695) first, then diluted into the medium. Sonication may be required to ensure the lipid is homogenously mixed.[1]

  • Metabolic Labeling: Remove the standard culture medium from the cells, wash once with serum-free medium, and add the prepared labeling medium. Incubate for 1-4 hours at 37°C in a CO₂ incubator.

    • Note: The optimal labeling time may vary depending on the cell type and experimental goals. A time course experiment is recommended for new systems.

  • Chase Period (Optional): To track the transport of the lipid from its site of synthesis, wash the cells three times with regular culture medium (containing normal FBS) and incubate for a "chase" period (e.g., 30 minutes to 2 hours) at 37°C.[1]

  • Fixation: Wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[1]

  • Permeabilization: Wash the cells three times with PBS. Incubate with Permeabilization and Blocking Buffer for 1 hour at room temperature.[1]

    • Note: Avoid harsh detergents like Triton X-100 which can disrupt membrane structures.[1]

  • Click Chemistry Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix in order:

    • PBS (to volume)
    • Fluorescent Azide (1-5 µM final concentration)
    • CuSO₄ (100-200 µM final concentration)
    • THPTA (5-fold molar excess over CuSO₄)
    • Sodium Ascorbate (1-2 mM final concentration, freshly prepared) b. Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS. If desired, incubate with a nuclear stain like DAPI for 5-10 minutes. Wash again with PBS.

  • Mounting and Imaging: Mount the coverslips onto glass slides using an appropriate mounting medium. Image the cells using a fluorescence or confocal microscope with filter sets appropriate for the chosen fluorophore and DAPI.

Protocol 2: Lipid Extraction and Analysis by Mass Spectrometry

This protocol provides a general workflow for preparing samples for lipidomic analysis after metabolic labeling. This allows for the quantification of 16:0 Propargyl SM incorporation and its conversion to other lipid species.

Materials:

  • Metabolically labeled cells (from Protocol 1, steps 1-4)

  • PBS, ice-cold

  • Cell scraper

  • Lipid extraction solvent (e.g., Folch method: Chloroform (B151607):Methanol 2:1, v/v)

  • Internal standards for MS quantification (e.g., 17:0 SM)[6]

  • Biotin-Azide or other MS-compatible reporter azide

  • Click reaction reagents (as in Protocol 1)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Harvesting: After the labeling (and optional chase) period, place the culture dish on ice. Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: a. Add 1 mL of ice-cold methanol to the dish and scrape the cells. b. Transfer the cell suspension to a glass tube. c. Add 2 mL of chloroform to achieve a 2:1 Chloroform:Methanol ratio. Add internal standards at this stage. d. Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes. e. Add 0.8 mL of water to induce phase separation. Vortex and centrifuge at low speed (e.g., 2000 x g) for 10 minutes. f. Carefully collect the lower organic phase containing the lipids into a new glass tube. g. Dry the lipid extract under a stream of nitrogen gas.

  • Click Reaction on Extracted Lipids: a. Re-dissolve the dried lipid film in a suitable solvent (e.g., Methanol). b. Perform a click reaction by adding the azide reporter and click chemistry reagents as described in Protocol 1, step 7. This step can be used to attach a biotin tag for enrichment or a specific mass tag for detection.

  • Sample Preparation for MS: a. After the reaction, the sample may need to be purified (e.g., using a solid-phase extraction column) to remove excess reagents. b. Dry the final sample and reconstitute it in a solvent compatible with the LC-MS system (e.g., Acetonitrile:Isopropanol:Water).

  • LC-MS Analysis: Analyze the sample using a targeted or untargeted lipidomics workflow on an LC-MS system.[16] Monitor for the specific mass of the clicked 16:0 Propargyl SM adduct.

Example Data

The following table shows representative data from a hypothetical experiment quantifying the incorporation of exogenous sphingomyelin analogs into cells, based on findings from similar studies.[6]

Sphingomyelin SpeciesCellular Incorporation (pmol/µg protein)Association with DRMs* (%)
Endogenous 16:0 SM (baseline)55 ± 5%
Endogenous 24:0 SM (baseline)68 ± 7%
Exogenous 16:0 Propargyl SM 15.2 ± 2.152 ± 6%
Exogenous 24:0 Propargyl SM 12.8 ± 1.865 ± 8%

*Detergent-Resistant Membranes, an indicator of lipid raft association. Note: Data are for illustrative purposes only.

References

Visualizing Sphingomyelin Dynamics in Live Cells: Application Notes for 16:0 Propargyl SM

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingomyelin (B164518) (SM) is a critical sphingolipid component of mammalian cell membranes, playing a vital role in membrane structure, cholesterol homeostasis, and signal transduction. Dysregulation of sphingomyelin metabolism is implicated in numerous diseases, including lysosomal storage disorders and neurodegenerative conditions.[1][2] The study of sphingomyelin dynamics in living cells has been advanced by the development of chemical biology tools, such as metabolic labeling with functionalized lipid analogs. 16:0 Propargyl SM (N-palmitoyl-sphingomyelin-N'-propynyl) is a powerful chemical probe for visualizing the localization, trafficking, and metabolism of sphingomyelin in real-time. This molecule contains a propargyl group, a terminal alkyne that serves as a bioorthogonal handle for covalent modification via "click chemistry."[3][4] This allows for the specific attachment of fluorescent reporters for microscopic imaging, enabling researchers to track the fate of the labeled sphingomyelin within the cell.

Principle of the Method

The experimental approach involves a two-step process: metabolic labeling followed by fluorescence detection. First, live cells are incubated with 16:0 Propargyl SM. The cells take up this analog, which is then processed and incorporated into cellular membranes alongside endogenous sphingomyelin. The propargyl group is minimally perturbing, allowing the modified lipid to mimic the behavior of its natural counterpart.

In the second step, the cells are fixed, permeabilized, and subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This highly specific and efficient "click" reaction covalently links an azide-functionalized fluorescent dye to the propargyl group of the incorporated sphingomyelin. The resulting fluorescently labeled sphingomyelin can then be visualized using various fluorescence microscopy techniques, providing high-resolution spatial and temporal information on its distribution.

Data Presentation

The following table summarizes typical quantitative parameters for live-cell imaging experiments using propargyl-functionalized lipids. Note that optimal conditions may vary depending on the cell type and experimental goals.

ParameterTypical Value/RangeNotes
16:0 Propargyl SM Concentration 10-50 µMHigher concentrations may be toxic. Optimization is recommended.
Labeling Incubation Time 2-24 hoursShorter times for trafficking studies, longer for metabolic turnover.
Cell Seeding Density 50-70% confluencyEnsure cells are in a logarithmic growth phase.
Fixative 3.7-4% Formaldehyde (B43269) in PBSIncubate for 15 minutes at room temperature.
Permeabilization Agent 0.5% Triton X-100 in PBSIncubate for 20 minutes at room temperature.
CuSO4 Concentration 100-200 µMA common source of Cu(I) for the click reaction.
Reducing Agent (e.g., Sodium Ascorbate) 1-5 mMReduces Cu(II) to the active Cu(I) catalyst.
Fluorescent Azide (B81097) Probe Concentration 2-10 µMConcentration depends on the specific dye used.
Click Reaction Time 30-60 minutesAt room temperature, protected from light.

Experimental Protocols

Protocol 1: Metabolic Labeling of Sphingomyelin in Cultured Cells

This protocol describes the metabolic incorporation of 16:0 Propargyl SM into cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 16:0 Propargyl SM (e.g., Avanti Polar Lipids #860711)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture plates or coverslips

Procedure:

  • Cell Seeding: Plate cells onto sterile coverslips in a 6-well plate at a density that will result in 50-70% confluency at the time of labeling. Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Prepare Labeling Medium: Prepare a stock solution of 16:0 Propargyl SM in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 20 µM).

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard culture conditions. The optimal incubation time will depend on the specific experimental question.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated 16:0 Propargyl SM. The cells are now ready for fixation and click chemistry.

Protocol 2: Click Chemistry for Fluorescence Imaging

This protocol details the CuAAC reaction to attach a fluorescent azide to the metabolically incorporated 16:0 Propargyl SM.

Materials:

  • Labeled cells on coverslips (from Protocol 1)

  • 4% Formaldehyde in PBS (freshly prepared)

  • 0.5% Triton X-100 in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

  • Mounting medium with DAPI

Procedure:

  • Fixation: Add 1 mL of 4% formaldehyde in PBS to each well containing a coverslip. Incubate for 15 minutes at room temperature.[5]

  • Washing: Remove the formaldehyde and wash the cells twice with 1 mL of 3% BSA in PBS.[5]

  • Permeabilization: Add 1 mL of 0.5% Triton X-100 in PBS to each well. Incubate for 20 minutes at room temperature.[5]

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, add the following components in order, vortexing gently after each addition:

    • PBS: 950 µL

    • Fluorescent azide (from a 2 mM stock in DMSO): 5 µL (final concentration 10 µM)

    • CuSO4 (from a 20 mM stock): 10 µL (final concentration 200 µM)

    • Sodium ascorbate (from a 100 mM stock): 20 µL (final concentration 2 mM)

  • Click Reaction: Remove the permeabilization solution and wash the cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Remove the click reaction cocktail and wash the cells three times with PBS.

  • Counterstaining (Optional): To visualize the nucleus, you can stain with a solution of DAPI or Hoechst 33342 in PBS for 10-15 minutes.

  • Mounting: Wash the coverslips once more with PBS and then mount them onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled sphingomyelin using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_fixation_perm Fixation & Permeabilization cluster_click_reaction Click Chemistry cluster_imaging Imaging A Seed cells on coverslips B Incubate with 16:0 Propargyl SM A->B C Fix with Formaldehyde B->C D Permeabilize with Triton X-100 C->D E Add Click Reaction Cocktail (Fluorescent Azide, CuSO4, Ascorbate) D->E F Wash and Mount E->F G Fluorescence Microscopy F->G

Caption: Experimental workflow for live-cell imaging using 16:0 Propargyl SM.

sphingomyelin_pathway SM Sphingomyelin (or 16:0 Propargyl SM) Ceramide Ceramide SM->Ceramide Enzyme Sphingomyelinase (SMase) Enzyme->SM Signal Cellular Stress (e.g., TNF-α, UV) Signal->Enzyme

Caption: Simplified sphingomyelin to ceramide signaling pathway.

References

Application Notes and Protocols for 16:0 Propargyl Sphingomyelin Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, including sphingomyelin (B164518) (SM), are not only essential structural components of cellular membranes but also critical signaling molecules involved in various cellular processes such as proliferation, apoptosis, and inflammation. The study of their metabolic pathways and interactions is crucial for understanding disease pathogenesis and for the development of novel therapeutics. The use of bioorthogonal chemical reporters, such as 16:0 Propargyl Sphingomyelin (16:0 Propargyl SM), allows for the specific labeling and subsequent detection of these lipids in complex biological systems. This application note provides a detailed protocol for the sample preparation of 16:0 Propargyl SM for mass spectrometry analysis, employing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to attach a reporter tag for sensitive and specific detection.

Signaling Pathway of Sphingomyelin Metabolism

Sphingomyelin metabolism is a central part of the broader sphingolipid metabolic network. The pathway involves the synthesis of sphingomyelin from ceramide and its breakdown by sphingomyelinases to release ceramide, which can then be further metabolized into other bioactive sphingolipids like sphingosine (B13886) and sphingosine-1-phosphate.[1][2][3] The introduction of 16:0 Propargyl SM allows for the tracing of its incorporation and metabolism through these pathways.

Sphingomyelin_Metabolism 3-Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK Sphingosine-1-Phosphate->Sphingosine SPP Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Gangliosides Gangliosides Lactosylceramide->Gangliosides Experimental_Workflow A Cell Culture and Labeling with 16:0 Propargyl SM B Cell Harvesting and Washing A->B C Lipid Extraction (e.g., Bligh-Dyer Method) B->C D Drying of Lipid Extract C->D E Click Chemistry Reaction (CuAAC with Azide-Reporter) D->E F Sample Cleanup (e.g., Solid-Phase Extraction) E->F G LC-MS/MS Analysis F->G

References

Unveiling Sphingolipid Dynamics: Applications of 16:0 Propargyl Sphingomyelin in Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of sphingolipids, a class of lipids integral to cell structure and signaling, has been significantly advanced by the development of chemical biology tools. Among these, 16:0 Propargyl Sphingomyelin (B164518) (SM) has emerged as a powerful probe for elucidating the complex roles of sphingomyelin in cellular processes. This clickable analog of the natural sphingomyelin, featuring a terminal alkyne group, allows for bioorthogonal reactions, enabling researchers to visualize, track, and quantify sphingomyelin metabolism and interactions with unprecedented precision. These application notes provide an overview of the utility of 16:0 Propargyl SM in sphingolipid research and detailed protocols for its use.

Introduction to 16:0 Propargyl SM and Click Chemistry

16:0 Propargyl SM is a synthetic sphingomyelin molecule where the choline (B1196258) headgroup is modified with a propargyl group, introducing a terminal alkyne. This modification is minimally disruptive to the natural structure of the lipid, allowing it to be processed by cellular enzymes in a manner similar to its endogenous counterpart. The key feature of the propargyl group is its ability to undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1] This bioorthogonal reaction allows for the covalent attachment of a wide range of reporter molecules, such as fluorophores or biotin (B1667282), to the labeled sphingomyelin, without interfering with other cellular components.[2]

Key Applications in Sphingolipid Research

The versatility of 16:0 Propargyl SM and click chemistry enables a variety of applications to dissect the multifaceted roles of sphingomyelin:

  • Metabolic Labeling and Tracking: By introducing 16:0 Propargyl SM to cells or organisms, researchers can trace its incorporation into cellular membranes and its subsequent metabolic conversion to other sphingolipids. This allows for the study of sphingomyelin turnover and its contribution to the synthesis of other bioactive lipids like ceramide and sphingosine-1-phosphate.[3]

  • Fluorescence Imaging of Sphingomyelin Distribution: Covalently attaching a fluorescent dye to the propargyl group via click chemistry enables the high-resolution visualization of sphingomyelin localization within cellular compartments and membranes.[4] This is crucial for understanding its role in membrane organization and trafficking.

  • Identification of Sphingomyelin-Interacting Proteins: Combining metabolic labeling with photocrosslinking and biotin tagging allows for the isolation and identification of proteins that interact with sphingomyelin. This "pull-down" approach is instrumental in mapping the sphingomyelin interactome and uncovering novel signaling pathways.[5]

  • Investigating Disease-Related Alterations in Sphingomyelin Metabolism: Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5] 16:0 Propargyl SM can be used to study these alterations and to screen for potential therapeutic agents that modulate sphingomyelin metabolism.[1]

Quantitative Data Presentation

The use of 16:0 Propargyl SM, often in conjunction with mass spectrometry, allows for the quantitative analysis of sphingolipid metabolism. The following table summarizes representative data from a study investigating the metabolic fate of a propargyl-labeled lysophosphatidylcholine (B164491) (LpPC 16:0), which is partially converted to propargyl sphingomyelin (pSM) in brain endothelial cells (bEND3).[3]

Lipid ClassAbundance (pmol/45,000 cells)Labeled LipidAbundance of Labeled Lipid (pmol/45,000 cells)Percentage of Total Labeled Pool
Phosphatidylcholine (PC)7,257Propargyl PC (pPC)1,728~85%
Sphingomyelin (SM)732Propargyl SM (pSM)Not directly quantified in this table, but noted as a metabolic product.~15% (transferred to other lipids including SM)
Ether Phosphatidylcholine (PC O)732Propargyl PC O (pPC O)3,512~85%

Note: This table is adapted from a study using a precursor to 16:0 Propargyl SM. The data illustrates the principle of quantifying the distribution of the "clickable" tag among different lipid classes.[3]

Experimental Protocols

Here are detailed protocols for the key applications of 16:0 Propargyl SM.

Protocol 1: Metabolic Labeling of Sphingomyelin in Cultured Cells

This protocol describes the incorporation of 16:0 Propargyl SM into cellular lipids.

Materials:

  • 16:0 Propargyl Sphingomyelin (SM)

  • Mammalian cell line of interest (e.g., HeLa, bEND3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lipid-free bovine serum albumin (BSA)

Procedure:

  • Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate, chambered coverslip) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of 16:0 Propargyl SM in a suitable solvent (e.g., ethanol). For labeling, dilute the stock solution in complete cell culture medium to a final concentration of 1-20 µM. To aid in solubility and delivery, the 16:0 Propargyl SM can be complexed with lipid-free BSA.

  • Metabolic Labeling: Remove the culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the specific metabolic process being investigated.

  • Cell Harvesting or Fixation: After incubation, the cells can be harvested for lipid extraction and analysis or fixed for imaging. For harvesting, wash the cells twice with ice-cold PBS and proceed with your chosen lipid extraction protocol. For imaging, wash the cells twice with PBS and proceed with the fixation protocol outlined in Protocol 2.

Protocol 2: Fluorescence Imaging of Labeled Sphingomyelin

This protocol details the visualization of metabolically incorporated 16:0 Propargyl SM using click chemistry.

Materials:

  • Cells metabolically labeled with 16:0 Propargyl SM (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1 M Glycine (B1666218) in PBS (quenching solution)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

  • Mounting medium with DAPI

Procedure:

  • Fixation: After metabolic labeling, wash the cells twice with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Quenching: Wash the cells twice with PBS and quench the fixation reaction by incubating with 0.1 M glycine in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions for the chosen azide-fluorophore. A typical cocktail includes the azide-fluorophore (1-10 µM), CuSO4 (100 µM), TCEP or sodium ascorbate (1 mM), and TBTA (100 µM) in PBS.

  • Incubation: Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslip on a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled sphingomyelin using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Pull-Down of Sphingomyelin-Interacting Proteins

This protocol outlines the enrichment of proteins that interact with 16:0 Propargyl SM. This often involves a trifunctional probe containing a photoreactive group in addition to the alkyne.

Materials:

  • Cells metabolically labeled with a trifunctional sphingomyelin probe (containing a propargyl group and a photoreactive group)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click reaction cocktail with Azide-Biotin

  • Streptavidin-conjugated beads (e.g., magnetic beads)

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

  • Metabolic Labeling and Photocrosslinking: Label cells with the trifunctional sphingomyelin probe as described in Protocol 1. After the desired incubation time, irradiate the cells with UV light (365 nm) for a specified time to induce photocrosslinking between the lipid and interacting proteins.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Click Reaction with Biotin: Perform a click reaction on the cell lysate using an Azide-Biotin conjugate to attach biotin to the labeled sphingomyelin-protein complexes.

  • Enrichment of Biotinylated Complexes: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated complexes.

  • Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against candidate proteins, or by mass spectrometry for proteome-wide identification of interactors.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of 16:0 Propargyl SM in sphingolipid research.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane SM Sphingomyelin (SM) SMase Sphingomyelinase (SMase) SM->SMase Ceramide Ceramide SMase->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine Ceramidase->Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Proliferation Proliferation/ Survival S1P->Proliferation Metabolic_Labeling_Workflow cluster_downstream Downstream Applications Start Start: Culture Cells Labeling Metabolic Labeling with 16:0 Propargyl SM Start->Labeling Wash Wash to Remove Unincorporated Probe Labeling->Wash Imaging Fixation & Permeabilization for Imaging Wash->Imaging Lysis Cell Lysis for Biochemical Assays Wash->Lysis Click_Imaging Click Reaction with Azide-Fluorophore Imaging->Click_Imaging Click_Pulldown Click Reaction with Azide-Biotin Lysis->Click_Pulldown Microscopy Fluorescence Microscopy Click_Imaging->Microscopy Enrichment Streptavidin Pull-Down Click_Pulldown->Enrichment Analysis MS or Western Blot Enrichment->Analysis Pull_Down_Logic Probe Trifunctional SM Probe Alkyne Photoreactive Group Complex UV Crosslinking (Covalent Bond) Probe:photo->Complex Click Click Reaction (Azide-Biotin) Probe:alkyne->Click Protein Interacting Protein Protein->Complex Complex->Click Biotin_Complex Biotinylated Complex Biotin Click->Biotin_Complex Capture Capture Biotin_Complex:biotin->Capture Beads Streptavidin Beads Beads->Capture Captured_Complex Captured Complex on Beads Capture->Captured_Complex

References

Troubleshooting & Optimization

reducing background fluorescence in clickable lipid imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for clickable lipid imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize background fluorescence and achieve high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in clickable lipid imaging?

A1: High background fluorescence in clickable lipid imaging can originate from several factors throughout the experimental workflow. The main sources include:

  • Non-specific binding of the fluorescent probe: The azide- or alkyne-functionalized fluorescent dye may bind to cellular components other than the target lipid. This can be caused by hydrophobic and ionic interactions.[1]

  • Excess probe concentration: Using a higher concentration of the fluorescent probe than necessary can lead to increased non-specific binding.[1][2]

  • Inadequate washing: Insufficient washing steps after the click reaction may not effectively remove all unbound fluorescent probes, contributing to a higher background signal.[1][3]

  • Sample autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal from the probe.[1][3]

  • Probe aggregation: Lipophilic probes can form aggregates that may bind non-specifically to cellular structures.[1]

  • Copper-mediated fluorescence: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper ions can bind non-specifically to biomolecules and contribute to background fluorescence.[2]

  • Side reactions: Off-target reactions, such as the reaction of alkynes with free thiols in cysteine residues, can lead to non-specific labeling.[2][4]

  • Improper fixation and permeabilization: The choice of fixative and permeabilizing agent can alter cell membrane integrity and expose non-specific binding sites.[1][5]

Q2: How can I reduce non-specific binding of my fluorescent probe?

A2: To reduce non-specific binding, consider the following optimization steps:

  • Optimize probe concentration: Perform a titration experiment to determine the lowest effective concentration of your fluorescent probe that still provides a robust specific signal.[3]

  • Increase washing steps: After the click reaction, increase the number and duration of washing steps to more effectively remove unbound probes. Using a mild detergent like Tween-20 in the wash buffer can also help.[2][6][7]

  • Use a blocking agent: Incubate your samples with a blocking agent, such as Bovine Serum Albumin (BSA), before adding the fluorescent probe to block non-specific binding sites.[2]

  • Choose a hydrophilic linker: Fluorescent probes with hydrophilic linkers (e.g., PEG) between the lipid and the fluorophore can reduce non-specific hydrophobic interactions.[8]

Q3: What is the role of the copper catalyst in background fluorescence and how can I minimize its effects?

A3: In CuAAC, the copper(I) catalyst can contribute to background fluorescence through non-specific binding and the generation of reactive oxygen species (ROS).[2] To minimize these effects:

  • Use a copper-chelating ligand: Ligands like THPTA or BTTAA protect the Cu(I) state and can reduce non-specific binding of copper. A 5:1 ligand-to-copper ratio is often recommended.[2][9]

  • Use picolyl-azide reporters: These reporters contain a copper-chelating picolyl moiety, which increases the reaction sensitivity and allows for a reduction in the required copper catalyst concentration.[10][11]

  • Prepare fresh reagents: The reducing agent, typically sodium ascorbate (B8700270), readily oxidizes. Prepare it fresh for each experiment to ensure efficient reduction of Cu(II) to the active Cu(I) and to minimize side reactions.[9]

  • Degas solutions: Removing dissolved oxygen from your solutions can help prevent the oxidation of the Cu(I) catalyst.[9]

  • Perform a final wash with a chelator: A final wash with a copper chelator like EDTA can help remove any remaining copper ions.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your clickable lipid imaging experiments.

Problem Possible Cause(s) Suggested Solution(s)
High background in negative controls (no alkyne lipid) 1. Non-specific binding of the fluorescent probe.[1][2] 2. Probe aggregation.[1] 3. Autofluorescence of cells or media.[1][3]1. Decrease probe concentration.[2] 2. Increase the number and duration of washes.[2][3] 3. Add a blocking agent (e.g., BSA) to buffers.[2] 4. Centrifuge the probe solution before use to remove aggregates. 5. Image an unstained control to assess autofluorescence. If high, consider a dye with a different excitation/emission spectrum.[3]
Weak or no specific signal 1. Inefficient click reaction. 2. Low incorporation of the clickable lipid. 3. Inactivated copper catalyst (CuAAC).[9] 4. Degradation of the azide (B81097)/alkyne probe.[9]1. Optimize click reaction parameters (reagent concentrations, incubation time).[9] 2. Increase the concentration of the clickable lipid or the incubation time. 3. Prepare fresh sodium ascorbate solution for each experiment.[9] 4. Use high-quality, fresh reagents.[9]
Signal loss after fixation/permeabilization 1. Extraction of lipids by detergents.[12][13] 2. Inappropriate fixation method.[5]1. Use a milder detergent (e.g., Saponin or a low concentration of Tween-20) instead of Triton X-100.[8][10] 2. Optimize the fixation protocol. Formaldehyde (B43269) is generally preferred over methanol (B129727) for preserving lipid structures.[5][14] 3. Consider using a protocol that combines formaldehyde and a low concentration of glutaraldehyde (B144438) for better preservation, but be mindful of potential autofluorescence from glutaraldehyde.[5]
Patchy or punctate staining 1. Probe aggregation.[1] 2. Incomplete solubilization of the probe.1. Filter or centrifuge the probe solution before use. 2. Ensure the probe is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in aqueous buffer.

Experimental Protocols

Protocol 1: General Staining Protocol for Clickable Lipid Imaging in Fixed Cells (CuAAC)

This protocol provides a general workflow for labeling metabolically incorporated alkyne-lipids in fixed cells using a copper-catalyzed click reaction.

  • Cell Culture and Lipid Labeling:

    • Plate cells on glass coverslips at an appropriate density.

    • Incubate cells with the desired concentration of the alkyne-lipid in culture medium for a specified time (e.g., 1-24 hours).

  • Fixation:

    • Wash cells twice with PBS.

    • Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize cells with a mild detergent such as 0.1% Saponin or 0.1% Tween-20 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail. For a 1 mL reaction, mix the following in order:

      • Fluorescent azide probe (e.g., final concentration of 5-20 µM)

      • Copper(II) sulfate (B86663) (e.g., final concentration of 200 µM)

      • Copper-chelating ligand (e.g., THPTA, final concentration of 1 mM)

      • Sodium ascorbate (e.g., final concentration of 2 mM, add immediately before use)

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three to five times with PBS containing 0.05% Tween-20.

    • Perform a final wash with PBS.

    • Mount the coverslips on a microscope slide with an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

Data Presentation: Optimizing Reagent Concentrations

The following table provides typical concentration ranges for key components in a CuAAC reaction. Optimization within these ranges is recommended for specific cell types and experimental setups.

Reagent Typical Final Concentration Notes
Alkyne-Lipid1 - 50 µMDependent on lipid type and cell line.
Fluorescent Azide Probe2 - 50 µMTitrate to find the optimal signal-to-noise ratio.[10]
Copper(II) Sulfate (CuSO₄)50 - 200 µMHigher concentrations can increase background. Using picolyl-azides allows for lower concentrations.[10][15]
Reducing Agent (Sodium Ascorbate)1 - 5 mMShould be in excess of CuSO₄. Prepare fresh.[9]
Copper-Chelating Ligand (e.g., THPTA)250 µM - 1 mMUse a 5:1 molar ratio to copper.[9]

Visualizing Experimental Workflows

Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_High_Background Start High Background Fluorescence Observed Check_Negative_Control Is background high in negative control (no alkyne lipid)? Start->Check_Negative_Control NonSpecific_Binding Issue: Non-Specific Probe Binding Check_Negative_Control->NonSpecific_Binding Yes Specific_Signal_High Issue: High Background with Specific Signal Check_Negative_Control->Specific_Signal_High No Optimize_Probe Decrease probe concentration NonSpecific_Binding->Optimize_Probe Increase_Washes Increase wash steps/duration Optimize_Probe->Increase_Washes Add_Blocking Add blocking agent (e.g., BSA) Increase_Washes->Add_Blocking End Reduced Background Add_Blocking->End Optimize_Fixation Optimize fixation/permeabilization Specific_Signal_High->Optimize_Fixation Optimize_Click Optimize click reaction conditions Optimize_Fixation->Optimize_Click Check_Autofluorescence Assess autofluorescence Optimize_Click->Check_Autofluorescence Check_Autofluorescence->End

Caption: A decision tree for troubleshooting high background fluorescence.

General Experimental Workflow for Clickable Lipid Imaging

Clickable_Lipid_Imaging_Workflow Start Start: Cell Seeding Lipid_Incubation 1. Incubate with Alkyne-Lipid Start->Lipid_Incubation Washing1 Wash (PBS) Lipid_Incubation->Washing1 Fixation 2. Fixation (e.g., Formaldehyde) Washing1->Fixation Washing2 Wash (PBS) Fixation->Washing2 Permeabilization 3. Permeabilization (Optional) Washing2->Permeabilization Washing3 Wash (PBS) Permeabilization->Washing3 Yes Click_Reaction 4. Click Reaction with Fluorescent Probe Permeabilization->Click_Reaction No Washing3->Click_Reaction Washing4 5. Extensive Washing Click_Reaction->Washing4 Mounting 6. Mounting and Counterstaining Washing4->Mounting Imaging End: Fluorescence Microscopy Mounting->Imaging

Caption: A step-by-step workflow for a typical clickable lipid imaging experiment.

References

Technical Support Center: Optimizing Cell Permeability of 16:0 Propargyl SM (d18:1-16:0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability and use of 16:0 Propargyl SM (d18:1-16:0).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 16:0 Propargyl SM that influence its cell permeability?

A1: 16:0 Propargyl SM is an analog of natural sphingomyelin (B164518) with a long (16-carbon) saturated acyl chain. Its key properties influencing cell permeability include:

  • Lipophilicity: The long acyl chain makes the molecule highly lipophilic, which generally favors insertion into the lipid bilayer of the cell membrane. However, this can also lead to poor solubility in aqueous cell culture media.

  • Molecular Size: As a lipid, it is a relatively large molecule, which can hinder passive diffusion across the cell membrane.

  • Propargyl Group: The terminal alkyne (propargyl group) is small and generally considered to have minimal impact on the overall physicochemical properties of the lipid, allowing it to mimic the behavior of its natural counterpart while enabling click chemistry-based detection.[1]

Q2: How is 16:0 Propargyl SM expected to be metabolized by cells?

A2: Once inside the cell, 16:0 Propargyl SM is likely to be metabolized through the sphingomyelin cycle.[2] It can be hydrolyzed by sphingomyelinases (SMases) to produce propargyl-ceramide and phosphocholine.[3] Propargyl-ceramide can then be further metabolized. It is important to consider that the propargyl group may influence the rate of these enzymatic reactions compared to the natural substrate.

Q3: What are the potential off-target effects of introducing 16:0 Propargyl SM into cells?

A3: Introducing an exogenous sphingomyelin analog can potentially perturb cellular signaling pathways. Sphingomyelin and its metabolites, like ceramide, are key components of signaling cascades involved in apoptosis, cell stress responses, and inflammation.[4][5] Researchers should be aware that changes in the cellular concentration of sphingomyelin analogs could have unintended biological consequences.

Q4: Is the propargyl group cytotoxic?

A4: The propargyl group itself is generally considered to be bio-inert and has been widely used in live-cell imaging with minimal reported cytotoxicity.[6] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low cellular uptake/labeling efficiency Poor solubility and aggregation in media: The long acyl chain of 16:0 Propargyl SM can cause it to precipitate or form micelles in aqueous solutions.Use a carrier: Complex the lipid with fatty acid-free Bovine Serum Albumin (BSA) or use a cyclodextrin-based delivery system to improve solubility.[7] Optimize solvent: Prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO and dilute it rapidly in pre-warmed media with vigorous vortexing immediately before adding to cells.
Insufficient incubation time: The kinetics of uptake may be slow for this lipid analog.Perform a time-course experiment: Test a range of incubation times (e.g., 1, 4, 12, 24 hours) to determine the optimal duration for maximal uptake without inducing cytotoxicity.
Low concentration: The concentration of the lipid may be too low for efficient uptake.Perform a dose-response experiment: Test a range of concentrations (e.g., 1-20 µM) to find the optimal balance between signal intensity and cell viability.
High cell toxicity/death Concentration is too high: Excessive amounts of the lipid or the solvent used for delivery can be toxic.Lower the concentration: Reduce the working concentration of 16:0 Propargyl SM. Reduce solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is below a toxic threshold (typically <0.5%).
Induction of apoptosis: As a sphingomyelin analog, its metabolism to ceramide could trigger programmed cell death.[8]Perform viability assays: Use assays like MTT or trypan blue exclusion to assess cell viability at different concentrations and incubation times. Analyze apoptotic markers: If toxicity is observed, consider analyzing markers of apoptosis like caspase activation.
High background fluorescence in imaging Non-specific binding of the fluorescent probe: The azide- or DBCO-conjugated fluorophore used for the click reaction may bind non-specifically to cellular components.Optimize washing steps: Increase the number and duration of washing steps after the click reaction to remove unbound fluorophore. Include a blocking step: After fixation and permeabilization, incubate cells with a blocking buffer (e.g., BSA in PBS) before the click reaction.
Incomplete removal of unreacted lipid: Excess 16:0 Propargyl SM may remain in the well or on the cell surface.Thorough washing post-incubation: Wash cells extensively with PBS or media containing BSA after incubation with the lipid and before fixation.
Unexpected subcellular localization Metabolism of the probe: The propargyl group may be transferred to other molecules through metabolic pathways.Use metabolic inhibitors: If you suspect metabolic alteration, you can use inhibitors of sphingolipid metabolism to investigate the pathway. Perform lipid extraction and analysis: Use techniques like TLC or mass spectrometry to identify the molecular species that are being labeled.[9]
Influence of the acyl chain length: The long 16:0 acyl chain may favor localization to specific membrane domains like lipid rafts.[10]Co-localization studies: Use markers for specific organelles or membrane domains to determine the subcellular localization of the labeled lipid.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the cellular uptake of a long-chain sphingomyelin analog under different delivery conditions. This data is for illustrative purposes to guide experimental design.

Delivery Method Cell Line Concentration (µM) Incubation Time (h) Cellular Uptake (pmol/mg protein)
Direct addition to mediaHeLa10415 ± 3
BSA complexHeLa10455 ± 7
Cyclodextrin complexHeLa10448 ± 6
Direct addition to mediaA54910412 ± 2
BSA complexA54910445 ± 5
Cyclodextrin complexA54910441 ± 4

Experimental Protocols

Protocol 1: Preparation of 16:0 Propargyl SM-BSA Complex
  • Prepare a 10 mM stock solution of 16:0 Propargyl SM in ethanol.

  • Prepare a 5% (w/v) solution of fatty acid-free BSA in sterile PBS.

  • In a sterile microfuge tube, add the desired amount of the 16:0 Propargyl SM stock solution.

  • Under gentle vortexing, slowly add the BSA solution to the lipid solution to achieve the desired final concentration and a molar ratio of approximately 1:1 lipid to BSA.

  • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • This complex can now be diluted in cell culture medium to the desired working concentration.

Protocol 2: Cellular Labeling with 16:0 Propargyl SM and Click Chemistry
  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and reach the desired confluency.

  • Lipid Incubation: Prepare the desired concentration of 16:0 Propargyl SM (or its BSA complex) in pre-warmed cell culture medium. Remove the old medium from the cells and add the medium containing the lipid. Incubate for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the lipid-containing medium and wash the cells three times with warm PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., using a copper-based or copper-free click chemistry kit with an azide- or DBCO-conjugated fluorophore). Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Stain the nuclei with a suitable dye (e.g., DAPI).

  • Imaging: Mount the coverslips or image the dish directly using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry
  • Cell Harvesting: After incubation with 16:0 Propargyl SM, wash the cells with PBS and harvest them by scraping or trypsinization.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer or Folch method. Briefly, add a mixture of chloroform (B151607):methanol (1:2, v/v) to the cell pellet, vortex thoroughly, and incubate on ice. Then, add chloroform and water to induce phase separation.

  • Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Mass Spectrometry Analysis: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol). Analyze the sample using LC-MS/MS to identify and quantify the incorporated 16:0 Propargyl SM and its potential metabolites.[11][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cellular Experiment cluster_analysis Analysis prep_lipid Prepare 16:0 Propargyl SM Stock Solution complex Complex Formation (Lipid + Carrier) prep_lipid->complex prep_carrier Prepare Carrier (e.g., BSA solution) prep_carrier->complex incubate Incubate Cells with Lipid Complex complex->incubate seed_cells Seed Cells seed_cells->incubate wash1 Wash Cells incubate->wash1 mass_spec Mass Spectrometry (Lipidomics) incubate->mass_spec Lipid Extraction fix Fixation wash1->fix permeabilize Permeabilization fix->permeabilize click Click Reaction (with fluorescent probe) permeabilize->click wash2 Final Washes click->wash2 microscopy Fluorescence Microscopy wash2->microscopy

Caption: Experimental workflow for optimizing 16:0 Propargyl SM cell permeability.

sphingomyelin_pathway extracellular Extracellular 16:0 Propargyl SM membrane Plasma Membrane (Incorporation) extracellular->membrane intracellular_sm Intracellular 16:0 Propargyl SM membrane->intracellular_sm smase Sphingomyelinase (SMase) intracellular_sm->smase ceramide Propargyl-Ceramide smase->ceramide cerk Ceramide Kinase ceramide->cerk ceramidase Ceramidase ceramide->ceramidase apoptosis Apoptosis / Stress Response ceramide->apoptosis c1p Propargyl-Ceramide-1-Phosphate cerk->c1p sphingosine (B13886) Propargyl-Sphingosine ceramidase->sphingosine sphk Sphingosine Kinase sphingosine->sphk s1p Propargyl-Sphingosine-1-Phosphate sphk->s1p proliferation Cell Proliferation / Survival s1p->proliferation

Caption: Potential metabolic and signaling pathways of 16:0 Propargyl SM.

References

Technical Support Center: Improving Signal-to-Noise for Propargyl-Tagged Lipids in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in mass spectrometry experiments involving propargyl-tagged lipids.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Signal Intensity of Propargyl-Tagged Lipids

Question: Why am I observing a weak or no signal for my propargyl-tagged lipid of interest in the mass spectrometer?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Metabolic Labeling - Optimize Incubation Time and Concentration: Titrate the concentration of the propargyl-tagged lipid precursor (e.g., 50-300 µM) and vary the incubation time (e.g., 5-120 minutes) to ensure sufficient incorporation into the target lipids.[1] - Cell Viability: Ensure that the labeling conditions are not toxic to the cells, as this can negatively impact lipid metabolism.
Poor Lipid Extraction Efficiency - Use Appropriate Solvents: Employ a robust lipid extraction method, such as the Folch or Bligh-Dyer methods, to efficiently extract a wide range of lipid classes. For a detailed protocol, refer to the Experimental Protocols section. - Room Temperature Extraction: Perform the extraction at room temperature. Cooling can lead to poor lipid solubilization and loss of material.[1]
Incomplete Click Reaction - Fresh Reagents: Prepare fresh solutions of the copper catalyst (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and copper-chelating ligand (e.g., THPTA) for each experiment. - Optimize Reagent Concentrations: Ensure the optimal stoichiometry of reactants. A common starting point is a 5:1 ligand to copper ratio. - Degas Solutions: Remove dissolved oxygen from your reaction mixture to prevent the oxidation of the Cu(I) catalyst.
Suboptimal Mass Spectrometry Settings - Ionization Source Parameters: Optimize the spray voltage, gas flow rates, and temperature of your electrospray ionization (ESI) source to maximize the ionization of your tagged lipids. - Use of a "Charge-Tag" Azide (B81097) Reporter: Utilize an azide reporter containing a quaternary ammonium (B1175870) group. This positive charge enhances ionization efficiency, particularly for neutral lipids, and can increase sensitivity by 5- to 50-fold.
Issue 2: High Background Noise in Mass Spectra

Question: My mass spectra show high background noise, making it difficult to identify my propargyl-tagged lipid peaks. What can I do to reduce the noise?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Contaminants from Sample Preparation - High-Purity Solvents: Use LC-MS grade solvents for all sample preparation and analysis steps to minimize chemical noise. - Proper Washing: After metabolic labeling, wash the cells thoroughly with PBS to remove any residual medium components.[1] - Avoid Plasticizers: Be mindful of plasticware, as plasticizers can leach into your samples and appear as background ions.
Matrix Effects - Chromatographic Separation: Incorporate a liquid chromatography (LC) step before mass spectrometry to separate your lipids of interest from other matrix components that can cause ion suppression. - Enrichment of Tagged Lipids: Use an affinity purification strategy to enrich your propargyl-tagged lipids, thereby reducing the complexity of the sample introduced into the mass spectrometer. Refer to the Experimental Protocols section for a general affinity purification protocol.
Instrumental Noise - Clean the Ion Source: Regularly clean the ion source of your mass spectrometer to remove accumulated contaminants that can contribute to high background. - Check for Leaks: Ensure there are no leaks in the gas lines of your mass spectrometer.
Issue 3: Poor Fragmentation Efficiency in MS/MS

Question: I am not observing the expected fragment ions for my propargyl-tagged lipids in my MS/MS spectra. How can I improve fragmentation?

Possible Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Collision Energy - Collision Energy Ramping: Perform a collision energy ramping experiment to determine the optimal collision energy for your specific tagged lipid and instrument. This involves systematically increasing the collision energy and monitoring the intensity of the precursor and fragment ions.[2] - Use of Stepped Collision Energy: For complex samples, a stepped collision energy approach can be beneficial to efficiently fragment a wider range of lipids.
Incorrect Precursor Ion Selection - Accurate Mass Calculation: Ensure you are selecting the correct m/z for your precursor ion, accounting for the mass of the lipid, the propargyl tag, and the azide reporter. - Isotope Distribution: Consider the isotopic distribution of your precursor ion and select the monoisotopic peak for fragmentation.
Nature of the Tagged Lipid - Characteristic Neutral Losses: Be aware of the expected fragmentation patterns. For neutral lipids tagged with a quaternary ammonium-containing azide reporter, a characteristic neutral loss of 73.09 Da is often observed.[3] For phospholipids, you may see a combined neutral loss of the headgroup and dimethylethylamine.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift after the click reaction with an azide reporter?

The mass shift will depend on the specific azide reporter you are using. You will need to calculate the exact mass of your azide reporter and add it to the mass of your propargyl-tagged lipid. For example, if you are using a commercially available azide reporter, its mass will be provided by the manufacturer.

Q2: What are the characteristic fragmentation patterns for propargyl-lipids after click chemistry?

When using an azide reporter containing a quaternary ammonium group, you can expect the following:

  • Neutral Lipids (e.g., triacylglycerols, ceramides): A characteristic neutral loss of 73.09 Da.[3]

  • Phospholipids (e.g., phosphatidylcholine, sphingomyelin): A neutral loss corresponding to the headgroup combined with the loss of dimethylethylamine.[3]

These specific fragmentation patterns are incredibly useful for identifying your tagged lipids in complex mixtures using neutral loss or precursor ion scanning experiments.

Q3: How can I quantify my propargyl-tagged lipids?

For accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard. This involves adding a known amount of a synthetic lipid standard that is structurally identical to your lipid of interest but contains heavy isotopes (e.g., ¹³C or ²H) and also has an alkyne tag.[3] By comparing the signal intensity of your endogenous tagged lipid to the internal standard, you can achieve accurate quantification.

Q4: What are the advantages of using an azide reporter with a permanent positive charge?

Azide reporters containing a quaternary ammonium group offer two main advantages:

  • Improved Ionization Efficiency: The permanent positive charge significantly enhances the ionization of the tagged lipids, especially neutral lipid species, leading to a substantial increase in signal intensity (5- to 50-fold).

  • Predictable Fragmentation: The charged group directs fragmentation in MS/MS analysis, leading to characteristic and predictable neutral losses, which aids in the identification of the tagged lipids.

Experimental Protocols

Protocol 1: General Procedure for Click Chemistry on Lipid Extracts
  • Lipid Extraction: Extract lipids from your biological sample using a suitable method (e.g., Folch extraction).

  • Reaction Setup: In a microcentrifuge tube, combine the dried lipid extract with the following reagents (example concentrations, optimization may be required):

    • Azide reporter (e.g., 1 mM)

    • Copper(II) sulfate (B86663) (CuSO₄) (e.g., 1 mM)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 5 mM)

    • Sodium ascorbate (B8700270) (freshly prepared) (e.g., 50 mM)

  • Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours.

  • Sample Cleanup: After the reaction, the sample may need to be cleaned up to remove excess reagents before mass spectrometry analysis. This can be done using solid-phase extraction (SPE).

  • Mass Spectrometry Analysis: Reconstitute the sample in an appropriate solvent for LC-MS analysis.

Protocol 2: Affinity Purification of Propargyl-Tagged Lipids
  • Click Reaction with Biotin-Azide: Perform the click reaction as described above, but use an azide reporter that contains a biotin (B1667282) tag.

  • Streptavidin Bead Incubation: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated lipids to bind to the beads.

  • Washing: Wash the beads several times with a suitable buffer to remove non-biotinylated lipids and other contaminants.

  • Elution: Elute the biotinylated lipids from the beads. This can be achieved by various methods, such as boiling the beads in a buffer containing SDS or using a cleavable linker in your biotin-azide reporter.

  • Mass Spectrometry Analysis: The enriched lipid fraction is now ready for mass spectrometry analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_click_chem Click Chemistry cluster_enrichment Optional Enrichment cluster_analysis Analysis A Metabolic Labeling with Propargyl-Tagged Lipid B Cell Lysis and Lipid Extraction A->B C Reaction with Azide Reporter B->C D Affinity Purification C->D E LC-MS/MS Analysis C->E D->E F Data Analysis E->F

Caption: Experimental workflow for the analysis of propargyl-tagged lipids.

Troubleshooting_Logic Start Low Signal-to-Noise Q1 Is signal intensity low for the tagged lipid? Start->Q1 A1_Yes Check: - Metabolic Labeling Efficiency - Lipid Extraction - Click Reaction Efficiency - MS Ionization Q1->A1_Yes Yes Q2 Is background noise high? Q1->Q2 No A1_Yes->Q2 A2_Yes Check: - Solvent Purity - Sample Cleanup - Instrument Contamination Q2->A2_Yes Yes Q3 Is fragmentation inefficient? Q2->Q3 No A2_Yes->Q3 A3_Yes Check: - Collision Energy - Precursor Ion Selection - Expected Fragmentation Pattern Q3->A3_Yes Yes End Improved S/N Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for low signal-to-noise issues.

References

Technical Support Center: Minimizing Artifacts in Sphingolipid Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize artifacts in sphingolipid metabolic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter.

Frequently Asked questions (FAQs)

Q1: What are the common sources of artifacts in sphingolipid metabolic labeling experiments?

A1: Artifacts in sphingolipid metabolic labeling can arise from several stages of the experimental workflow. Key sources include:

  • The choice of metabolic label: Radioactive labels can pose safety and disposal challenges, while bulky fluorescent tags may alter the natural behavior and trafficking of sphingolipids.[1][2] Click chemistry probes, while less bulky, can sometimes participate in side reactions.

  • Suboptimal labeling conditions: Inadequate incubation times, incorrect precursor concentrations, or cell stress can lead to incomplete or non-specific labeling.

  • Lipid extraction procedures: Inefficient extraction can lead to the loss of certain sphingolipid species, while harsh methods can cause degradation or isomerization.[3][4] The choice of solvent system is critical and may need to be optimized for your specific lipid class of interest.[4]

  • Sample analysis: During mass spectrometry, in-source fragmentation, carryover, and the presence of isobaric species can lead to misidentification and inaccurate quantification.[5] For fluorescence microscopy, high background signals can obscure the true localization of the labeled lipid.[6]

Q2: I am observing a low signal or incomplete labeling of my target sphingolipids. What can I do to improve this?

A2: Low signal is a common issue that can often be resolved by optimizing your labeling and detection strategy. Consider the following:

  • Increase Labeling Time and Concentration: Ensure that the incubation time and concentration of the metabolic precursor are sufficient for detectable incorporation. Refer to established protocols for your specific cell type and label, but be prepared to optimize these parameters.[7]

  • Check Cell Health and Density: Metabolically active and healthy cells are crucial for efficient labeling. Ensure your cells are not overly confluent or stressed during the experiment.

  • Optimize Downstream Detection:

    • For Click Chemistry: Ensure the efficiency of the click reaction. The use of copper-chelating ligands like THPTA or BTTAA can enhance reaction efficiency.[8] For imaging, using picolyl azide-functionalized reporters can significantly increase signal intensity.[8][9]

    • For Mass Spectrometry: Improve ionization efficiency by optimizing the mobile phase composition, for example, by adding formic acid and ammonium (B1175870) formate.[10]

  • Consider the Metabolic Pathway: Be aware of the metabolic flux in your system. If the de novo synthesis pathway is slow, consider using a labeled sphingosine (B13886) or ceramide analog to bypass the initial steps.

Q3: My fluorescence microscopy images show high, non-specific background. How can I reduce this?

A3: High background in fluorescence imaging can be frustrating. Here are some troubleshooting steps:

  • Thorough Washing: Increase the number and duration of washing steps after incubation with the fluorescent probe and after the click reaction (if applicable) to remove unbound label.

  • Reduce Probe Concentration: Using an excessively high concentration of a fluorescent probe can lead to non-specific membrane staining and high background.[6] Titrate the probe concentration to find the optimal balance between signal and background.

  • Use a Blocking Agent: Adding a blocking agent like bovine serum albumin (BSA) to your buffers can help to reduce non-specific binding of the probe.

  • Optimize Click Chemistry Conditions (if applicable):

    • Copper Concentration: Use the lowest effective concentration of the copper catalyst.

    • Ligand-to-Copper Ratio: Maintain a ligand-to-copper ratio of at least 5:1 to prevent copper-mediated fluorescence and the formation of reactive oxygen species.[6]

    • Quench the Reaction: After the desired reaction time, quench the click reaction to prevent further, potentially non-specific, labeling.

  • Negative Controls are Key: Always include negative controls, such as cells not treated with the metabolic label but subjected to the entire staining procedure, to accurately assess the level of background fluorescence.[6]

Q4: I am concerned that the bulky fluorescent tag on my sphingolipid analog is altering its biological activity and localization. What are my options?

A4: This is a valid concern, as large fluorophores can indeed interfere with the natural behavior of lipids.[2] Here are some alternative approaches:

  • Click Chemistry with Small Bioorthogonal Tags: Utilize smaller tags like alkynes or azides for metabolic labeling. These minimally disruptive tags are incorporated into sphingolipids and can then be detected by a fluorescent reporter via a click reaction.[3] This approach separates the metabolic labeling step from the introduction of the bulky fluorophore.

  • Stable Isotope Labeling: Use precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and detect the labeled sphingolipids by mass spectrometry.[11][12] This method provides high chemical specificity without the use of large tags.

  • Photoswitchable Probes: Consider using photoswitchable sphingolipid analogs. These probes can be "turned on" with light in specific cellular compartments, allowing for more precise spatial and temporal tracking.

Troubleshooting Guides

Guide 1: Artifacts in Click Chemistry-Based Sphingolipid Labeling
Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
High Background/Non-specific Labeling 1. Excess alkyne or azide (B81097) probe.[6] 2. Non-specific binding of the copper catalyst. 3. Side reactions with thiols in proteins.[6] 4. Impure reagents.1. Decrease the concentration of the alkyne/azide probe. 2. Use a copper-chelating ligand (e.g., THPTA, BTTAA) at a 5:1 ratio with copper sulfate (B86663).[6] 3. Add a reducing agent like TCEP to your lysis buffer if working with cell lysates. 4. Use high-purity, freshly prepared reagents.Reduced background signal and cleaner, more specific labeling of target sphingolipids.
Low or No Signal 1. Inefficient click reaction. 2. Low incorporation of the metabolic label. 3. Degradation of the azide or alkyne tag.1. Optimize the click reaction conditions (catalyst, ligand, temperature, time). Consider using picolyl azide reporters for enhanced sensitivity.[8] 2. Increase the concentration of the metabolic label and/or the incubation time. 3. Ensure proper storage and handling of labeled compounds.Improved signal intensity and detection of labeled sphingolipids.
Guide 2: Artifacts in Mass Spectrometry-Based Sphingolipid Analysis
Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Poor Quantification and Reproducibility 1. Inefficient lipid extraction.[3] 2. Ion suppression from matrix effects. 3. Lack of appropriate internal standards.[13]1. Optimize the lipid extraction protocol. Compare different solvent systems (e.g., Folch, Bligh-Dyer, MTBE-based methods).[4] 2. Use a robust chromatographic method to separate sphingolipids from interfering matrix components. 3. Spike samples with a cocktail of stable isotope-labeled internal standards for each class of sphingolipid being analyzed.[13]Accurate and reproducible quantification of sphingolipid species.
In-source Fragmentation High energy in the mass spectrometer source.Optimize source parameters such as capillary voltage and temperature to minimize fragmentation.Preservation of the intact molecular ion for accurate identification and quantification.
Misidentification of Species Co-elution of isobaric lipids.[5]Employ high-resolution mass spectrometry and tandem MS (MS/MS) to differentiate between lipids with the same nominal mass based on their fragmentation patterns and accurate mass.[5]Confident identification of individual sphingolipid species.

Experimental Protocols

Detailed Protocol: Click Chemistry Labeling of Sphingolipids in Cultured Cells for Fluorescence Microscopy

This protocol is a general guideline. Optimization for specific cell types and experimental goals is recommended.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of labeling.

  • Metabolic Labeling:

    • Prepare a stock solution of the alkyne- or azide-functionalized sphingolipid precursor (e.g., azido-sphingosine) in a suitable solvent (e.g., ethanol).

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the labeling medium.

    • Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Fixation and Permeabilization:

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a typical reaction, mix:

      • Fluorescent azide or alkyne reporter (e.g., Alexa Fluor 488 Azide) at a final concentration of 1-10 µM.

      • Copper(II) sulfate (CuSO₄) at a final concentration of 100 µM.

      • A copper-chelating ligand (e.g., THPTA) at a final concentration of 500 µM.

      • A reducing agent, such as sodium ascorbate, at a final concentration of 2.5 mM (add this last).

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three to five times with PBS containing 0.05% Tween 20.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Visualizations

Sphingolipid_Metabolic_Labeling_Workflow cluster_CellCulture Cell Culture cluster_Labeling Metabolic Labeling cluster_Processing Sample Processing cluster_Analysis Analysis Start Seed Cells Label Incubate with Labeled Precursor Start->Label Fix_Perm Fixation & Permeabilization Label->Fix_Perm Extract Lipid Extraction Label->Extract Click Click Reaction (if applicable) Fix_Perm->Click Microscopy Fluorescence Microscopy Click->Microscopy MassSpec Mass Spectrometry Extract->MassSpec

Caption: Experimental workflow for sphingolipid metabolic labeling.

Troubleshooting_Logic_Tree cluster_LowSignal Low Signal cluster_HighBackground High Background Start Problem Encountered Q_LowSignal Is the signal weak or absent? Start->Q_LowSignal Q_HighBackground Is there high non-specific background? Start->Q_HighBackground A_OptimizeLabeling Optimize Labeling: - Increase precursor concentration - Extend incubation time - Check cell health Q_LowSignal->A_OptimizeLabeling Yes A_OptimizeDetection Optimize Detection: - Enhance click reaction efficiency - Improve MS ionization Q_LowSignal->A_OptimizeDetection Yes A_ReduceProbe Reduce Probe Concentration Q_HighBackground->A_ReduceProbe Yes A_ImproveWashing Increase Washing Steps Q_HighBackground->A_ImproveWashing Yes A_OptimizeClick Optimize Click Reaction: - Lower copper concentration - Use ligand Q_HighBackground->A_OptimizeClick Yes

Caption: Troubleshooting logic for common labeling issues.

De_Novo_Sphingolipid_Synthesis Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide ComplexSL Complex Sphingolipids Ceramide->ComplexSL

Caption: De novo sphingolipid synthesis pathway.

References

dealing with poor solubility of 16:0 Propargyl SM (d18:1-16:0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0 Propargyl SM (d18:1-16:0), a clickable sphingolipid. The following information addresses common issues, particularly those related to its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is 16:0 Propargyl SM (d18:1-16:0) and what are its basic properties?

16:0 Propargyl SM (d18:1-16:0) is a synthetically modified sphingomyelin (B164518). It incorporates a propargyl group, which is a small, terminal alkyne functional group. This modification allows the lipid to be used in "click chemistry" reactions, enabling researchers to attach fluorescent probes, biotin (B1667282) tags, or other molecules for visualization and tracking of sphingolipid metabolism and localization in cells.[1][2] It is typically supplied as a powder and should be stored at -20°C.

Q2: I'm having trouble dissolving 16:0 Propargyl SM. What solvents are recommended?

Due to its long acyl chain, 16:0 Propargyl SM (d18:1-16:0) has poor aqueous solubility. For creating stock solutions, organic solvents are necessary. Based on the solubility of its unmodified counterpart, 16:0 SM (d18:1/16:0), the following solvents can be used. The addition of the small propargyl group is not expected to dramatically alter these properties.

Q3: How can I prepare a stock solution of 16:0 Propargyl SM?

For a starting point, you can prepare a stock solution in an organic solvent. For example, a protocol for a similar propargyl-modified lipid suggests preparing a 5 to 10 mM stock solution in 80% ethanol (B145695).[3] For cell culture experiments, a stock solution of the unmodified sphingomyelin in 100% ethanol has been used, which is then diluted into the culture medium.[4] It is crucial to ensure the final solvent concentration in your experimental system is low enough to not cause toxicity (e.g., ≤1% ethanol in cell culture).[4]

Q4: My 16:0 Propargyl SM precipitated when I diluted the stock solution in my aqueous buffer. What should I do?

Precipitation is a common issue when diluting lipid stock solutions into aqueous media. Here are a few troubleshooting steps:

  • Sonication: Sonicating the solution can help to redissperse the lipid.

  • Warming: Gently warming the solution can also aid in redissolving the precipitate.

  • Use of a carrier: For cellular experiments, complexing the lipid with a carrier protein like fatty acid-free bovine serum albumin (BSA) can improve its delivery and solubility in aqueous media.

Troubleshooting Guide: Poor Solubility of 16:0 Propargyl SM

This guide provides structured approaches to address solubility issues with 16:0 Propargyl SM in different experimental contexts.

Issue 1: Preparing a Concentrated Stock Solution

If you are unable to achieve the desired concentration for your stock solution, consider the following:

  • Solvent Choice: While ethanol is a good starting point, a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) can also be effective for sphingolipids. For subsequent dilution into aqueous solutions, ethanol or DMSO are generally preferred.

  • Warming and Sonication: Gently warm the solvent and lipid mixture while sonicating to aid dissolution. Be cautious with temperature to avoid lipid degradation.

Issue 2: Introducing the Lipid into Aqueous Solutions for In Vitro Assays

For biochemical assays in aqueous buffers, direct dilution of an organic stock solution can lead to precipitation.

  • Detergent Micelles: Incorporating the lipid into detergent micelles can be an effective strategy. CHAPS is a zwitterionic detergent commonly used for solubilizing sphingolipids.

  • Liposomes: Another approach is to incorporate the 16:0 Propargyl SM into liposomes, which can then be added to your assay.

Issue 3: Labeling Live Cells with 16:0 Propargyl SM

For live-cell imaging and metabolic studies, delivering the lipid to the cells without causing toxicity is key.

  • BSA Complexation: Complexing the lipid with fatty acid-free BSA is a widely used method to deliver lipids to cells in culture. The BSA acts as a carrier, preventing the lipid from precipitating in the aqueous culture medium.

  • Ethanol/Dodecane (B42187) Delivery: A mixture of ethanol and dodecane (98:2 v/v) can be used to dissolve the lipid before adding it to the cell culture medium.

Quantitative Data

The following table summarizes the known solubility of the unmodified counterpart, 16:0 SM (d18:1/16:0) , which can be used as a guideline for 16:0 Propargyl SM (d18:1-16:0).

Solvent/SystemConcentration
Ethanol~10 mg/mL
Dimethyl Sulfoxide (DMSO)~1 mg/mL
Chloroform:Methanol:Water (65:35:8)~5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 16:0 Propargyl SM-BSA Complex for Live-Cell Labeling

Objective: To prepare a soluble complex of 16:0 Propargyl SM with bovine serum albumin (BSA) for delivery to cultured cells.

Materials:

  • 16:0 Propargyl SM (d18:1-16:0)

  • Chloroform/Methanol (19:1, v/v)

  • Ethanol (100%)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4)

  • Glass test tubes

  • Nitrogen gas source

  • Vortex mixer

Methodology:

  • Prepare a ~1 mM stock solution of 16:0 Propargyl SM in chloroform/methanol (19:1, v/v).

  • Dispense an appropriate volume of the lipid stock solution into a glass test tube.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

  • Further dry the lipid film under vacuum for at least 1 hour.

  • Redissolve the dried lipid film in a small volume of ethanol.

  • In a separate tube, prepare a solution of fatty acid-free BSA in your buffer of choice (e.g., 0.34 mg/mL in PBS).

  • While vortexing the BSA solution, slowly inject the lipid/ethanol solution.

  • The resulting solution contains the BSA-lipid complex, which can be stored at -20°C.

Protocol 2: Solubilization of 16:0 Propargyl SM using CHAPS for In Vitro Assays

Objective: To solubilize 16:0 Propargyl SM using a zwitterionic detergent for use in biochemical assays.

Materials:

  • 16:0 Propargyl SM (d18:1-16:0)

  • CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Nitrogen gas source

  • Sonicator

Methodology:

  • Prepare a solution of 16:0 Propargyl SM in a suitable organic solvent (e.g., chloroform/methanol).

  • In a glass tube, dispense the desired amount of the lipid solution and evaporate the solvent under nitrogen.

  • Prepare a solution of CHAPS in the phosphate buffer (e.g., 1.1 mg of CHAPS in 10 µl of buffer for 15 nmol of lipid).

  • Add the CHAPS solution to the dried lipid film.

  • Thoroughly mix and sonicate the solution for approximately 3 minutes to form mixed micelles.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_application Application cluster_analytical Analytical cluster_invitro In Vitro Assay cluster_livecell Live Cell start 16:0 Propargyl SM (Powder) dissolve Dissolve in Organic Solvent (e.g., Ethanol, Chloroform/Methanol) start->dissolve stock Concentrated Stock Solution dissolve->stock analytical_dilute Dilute in Chloroform/Methanol/Water stock->analytical_dilute invitro_detergent Solubilize with Detergent (CHAPS) stock->invitro_detergent livecell_bsa Complex with BSA stock->livecell_bsa analytical_use LC-MS, etc. analytical_dilute->analytical_use invitro_use Enzyme Assay, etc. invitro_detergent->invitro_use livecell_use Cellular Uptake Studies livecell_bsa->livecell_use

Caption: Experimental workflow for handling 16:0 Propargyl SM.

troubleshooting_flowchart start Issue: Poor Solubility of 16:0 Propargyl SM precipitate Precipitate forms upon dilution in aqueous buffer? start->precipitate sonicate_warm Try Sonication and/or gentle warming precipitate->sonicate_warm Yes check_concentration Is stock concentration too low? precipitate->check_concentration No still_precipitate Consider alternative delivery method sonicate_warm->still_precipitate Still Precipitates resolved Proceed with experiment sonicate_warm->resolved Resolved change_solvent Use alternative solvent system (e.g., Chloroform/Methanol) check_concentration->change_solvent Yes resolved2 Proceed with experiment check_concentration->resolved2 No bsa Use BSA complexation still_precipitate->bsa For Live Cells detergent Use detergent (e.g., CHAPS) still_precipitate->detergent For In Vitro Assays change_solvent->resolved

Caption: Troubleshooting flowchart for solubility issues.

References

Technical Support Center: Enhancing Click Reaction Efficiency for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing click chemistry for lipidomic analysis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is click chemistry and why is it used in lipidomics?

A1: Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for labeling complex biological molecules like lipids. In lipidomics, it is primarily used to attach a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) to a lipid of interest that has been metabolically labeled with a bioorthogonal handle, such as an alkyne or an azide (B81097) group. This allows for the sensitive and specific detection, imaging, and enrichment of lipids.

Q2: What are the main types of click reactions used for lipid analysis?

A2: The two primary types of click reactions used in lipidomics are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC is a highly efficient reaction catalyzed by copper(I) ions. It is widely used due to its fast kinetics and high yields.

  • SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with an azide. This method is advantageous for live-cell imaging and in vivo studies where the cytotoxicity of copper is a concern.[1]

Q3: What are the key reagents needed for a click reaction in a lipidomics workflow?

A3: The essential reagents include:

  • Alkyne- or Azide-labeled Lipid: A lipid molecule that has been chemically modified to contain either a terminal alkyne or an azide group.

  • Azide or Alkyne Reporter Molecule: A molecule containing the complementary functional group (azide or alkyne) and a reporter tag (e.g., fluorescent dye, biotin).

  • For CuAAC:

    • Copper(I) source: Typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.

    • Reducing Agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.

    • Copper Ligand: A chelating agent like THPTA or BTTAA is crucial to stabilize the Cu(I) catalyst and prevent its oxidation.

  • For SPAAC:

    • Strained Alkyne or Azide: One of the reaction partners must contain a strained ring system, such as a dibenzocyclooctyne (DBCO).

Q4: How do I choose between CuAAC and SPAAC for my experiment?

A4: The choice depends on your specific application:

  • Choose CuAAC for:

    • In vitro labeling of lipid extracts where high reaction efficiency and speed are critical.

    • Experiments where the potential for copper-induced artifacts is minimal or can be controlled.

  • Choose SPAAC for:

    • Live-cell imaging or in vivo studies where copper toxicity is a concern.

    • Experiments where the introduction of a metal catalyst could interfere with downstream applications.

Troubleshooting Guides

Low or No Reaction Yield

Problem: You are observing a low or no signal from your reporter molecule, indicating a poor click reaction yield.

Possible Cause Solution
Inactive Copper Catalyst (CuAAC) The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure you are using a fresh solution of sodium ascorbate. Degas your solvents to remove dissolved oxygen. Use a chelating ligand like THPTA or BTTAA to protect the Cu(I) catalyst. A ligand-to-copper ratio of 5:1 is often recommended.[1]
Inhibitors in the Sample Thiols (from DTT or cysteine residues) and other metal chelators (like in Tris buffer) can interfere with the copper catalyst. Remove reducing agents like DTT by dialysis or buffer exchange before the reaction. Avoid Tris-based buffers; use PBS or HEPES instead.
Poor Reagent Quality The azide or alkyne reagents may have degraded. Use high-quality, fresh reagents. Store them according to the manufacturer's instructions.
Suboptimal Reagent Concentrations The concentrations of your reactants, catalyst, and ligand may not be optimal. Empirically determine the optimal concentrations for your specific lipid and reporter. A 2- to 10-fold molar excess of the reporter molecule over the labeled lipid is a good starting point.[1]
Steric Hindrance The alkyne or azide group on your lipid may be sterically hindered, preventing efficient reaction. For in vitro reactions, consider performing the reaction under conditions that may reduce lipid aggregation, such as the addition of a mild, non-ionic detergent.
Solubility Issues with Alkyne-Lipids Long-chain alkyne-lipids can be poorly soluble in aqueous reaction buffers, leading to low reaction efficiency. Dissolve the alkyne-lipid in a small amount of an organic solvent like DMSO or ethanol (B145695) before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with the reaction.
High Background or Non-Specific Labeling

Problem: You are observing high background signal or labeling of molecules other than your target lipid.

Possible Cause Solution
Excess Reporter Molecule Unreacted reporter molecules can lead to high background. Ensure thorough removal of excess reporter after the click reaction. This can be achieved through methods like solid-phase extraction (SPE) or liquid-liquid extraction.
Non-Specific Binding of Reporter The reporter molecule may be non-specifically binding to other components in your sample. Include a "no-click" control (without the copper catalyst for CuAAC, or without the alkyne/azide partner) to assess the level of non-specific binding. If non-specific binding is high, consider using a reporter with different chemical properties or including blocking agents in your washing steps.
Matrix Effects in Mass Spectrometry Co-eluting molecules from the sample matrix can suppress or enhance the signal of your target lipid, leading to inaccurate quantification and apparent non-specific signals.[2] Optimize your lipid extraction and chromatographic separation methods to minimize matrix effects. The use of an internal standard can also help to correct for these effects.

Quantitative Data Tables

Table 1: Comparison of Common Copper Ligands for CuAAC

LigandKey FeaturesTypical ConcentrationPerformance Notes
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Highly water-soluble, making it ideal for aqueous and biological samples.[3][4]250 µM - 5 mMGenerally provides good reaction rates and protects the catalyst from oxidation.[4]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Water-soluble and reported to provide faster reaction rates than THPTA in some systems.[5]50 µM - 2 mMCan lead to significant signal enhancements, especially when used with chelating azides.[5][6]
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)Not water-soluble, requiring the use of organic co-solvents.50 µMEffective in organic or mixed aqueous/organic solvent systems.[5]

Table 2: Recommended Starting Concentrations for CuAAC Reagents

ReagentConcentration RangeNotes
Alkyne-Labeled Lipid1 - 50 µMLower concentrations may require longer reaction times or higher excess of other reagents.[1]
Azide Reporter10 µM - 1 mMUse at least a 2-fold molar excess over the alkyne-labeled lipid.[1]
Copper(II) Sulfate (CuSO₄)50 µM - 2 mMThe optimal concentration depends on the specific application and should be determined empirically.
Sodium Ascorbate1 - 5 mMPrepare fresh for each experiment as it is prone to oxidation.
Ligand (e.g., THPTA)250 µM - 5 mMMaintain a ligand-to-copper ratio of at least 5:1.[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of a Lipid Extract for Mass Spectrometry Analysis
  • Lipid Extraction:

    • Extract lipids from your biological sample using a standard method such as a modified Bligh-Dyer or Folch extraction.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of methanol (B129727) and chloroform.

  • Click Reaction Setup:

    • In a microcentrifuge tube, add the reconstituted lipid extract containing the alkyne-labeled lipid.

    • Add the azide-reporter molecule (e.g., biotin-azide) in a 2- to 10-fold molar excess.

    • In a separate tube, prepare the catalyst premix by combining the copper(II) sulfate solution and the THPTA ligand solution (at a 1:5 molar ratio).

    • Add the catalyst premix to the reaction tube.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Reaction Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent reporter.

  • Sample Cleanup:

    • After the reaction, it is crucial to remove excess reagents. This can be done using solid-phase extraction (SPE).

    • Condition an appropriate SPE cartridge (e.g., a C18 cartridge).

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with a polar solvent to remove unreacted water-soluble reagents.

    • Elute the labeled lipids with a non-polar organic solvent.

  • Analysis by Mass Spectrometry:

    • Dry the eluted sample and reconstitute it in a solvent compatible with your mass spectrometer.

    • Analyze the sample using your established lipidomics workflow (e.g., LC-MS/MS).

Protocol 2: General Procedure for SPAAC Labeling of Lipids in Live Cells for Fluorescence Microscopy
  • Metabolic Labeling:

    • Culture your cells in a medium containing the azide-modified lipid precursor (e.g., an azido-fatty acid) for a sufficient time to allow for its incorporation into cellular lipids.

  • Cell Preparation:

    • Wash the cells with fresh, warm media or PBS to remove any unincorporated azido-lipid.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if desired. Permeabilize the cells if you are targeting intracellular lipids.

  • SPAAC Reaction:

    • Prepare a solution of the strained alkyne-reporter (e.g., a DBCO-fluorophore) in a biocompatible buffer (e.g., PBS or HEPES).

    • Incubate the cells with the strained alkyne-reporter solution. The incubation time will depend on the specific reagents and their concentrations, but typically ranges from 30 minutes to 2 hours at 37°C.

  • Washing and Imaging:

    • Wash the cells thoroughly with PBS to remove any unreacted reporter.

    • If desired, counterstain the cells with a nuclear stain (e.g., DAPI).

    • Mount the coverslips on a microscope slide and image using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_click_reaction Click Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling (Alkyne/Azide Lipid) Lipid_Extraction Lipid Extraction Metabolic_Labeling->Lipid_Extraction Click_Reaction CuAAC or SPAAC Lipid_Extraction->Click_Reaction Purification Purification (SPE) Click_Reaction->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the CuAAC catalyst active? Start->Check_Catalyst Check_Reagents Are reagents of good quality? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use fresh reducing agent. Use a ligand (THPTA/BTTAA). Degas solvents. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Use fresh, high-quality azide/alkyne reporters. Check_Reagents->Solution_Reagents No Check_Inhibitors Are there inhibitors present? Check_Conditions->Check_Inhibitors Yes Solution_Conditions Optimize reactant concentrations. Increase reaction time/temperature. Check_Conditions->Solution_Conditions No Solution_Inhibitors Remove thiols/chelators. Use non-interfering buffers. Check_Inhibitors->Solution_Inhibitors Yes Success Successful Reaction Check_Inhibitors->Success No Solution_Catalyst->Check_Reagents Solution_Reagents->Check_Conditions Solution_Conditions->Check_Inhibitors Solution_Inhibitors->Success

References

Technical Support Center: Preventing Probe Degradation During Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with probe degradation during cellular uptake experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of probe degradation during cellular uptake experiments?

Probe degradation can be attributed to several factors within the cellular environment. The primary culprits include:

  • Enzymatic Degradation: Nucleases (for oligonucleotide probes) and proteases can break down probes in the extracellular space or within the cell.[1]

  • Acidic Environment: The low pH of endosomes and lysosomes (pH 4.5-5.0) can lead to the degradation of pH-sensitive probes or their sequestration, preventing them from reaching their target.[2][3]

  • Photobleaching: Fluorescent probes can be irreversibly damaged by high-intensity light exposure during imaging, leading to signal loss.[4][5][6][7]

  • Chemical Instability: Some probes may react with intracellular molecules, leading to their degradation or loss of function.[8]

Q2: How can I determine if my probe is degrading or simply not entering the cells?

Distinguishing between poor uptake and degradation is a critical first step. Consider the following approaches:

  • Integrity Assays: Analyze cell lysates using techniques like gel electrophoresis or HPLC to assess the integrity of the recovered probe. A degraded probe will show smaller fragments or a different retention time.

  • Live-Cell Imaging Over Time: Track the fluorescent signal from the initial incubation. A strong initial signal that rapidly fades or becomes diffuse may indicate degradation and sequestration in organelles like lysosomes.

  • Uptake Controls: Use a well-characterized, stable probe with similar physicochemical properties as a positive control for cellular uptake.

Q3: What general strategies can I employ to minimize probe degradation?

Several proactive measures can enhance probe stability:

  • Chemical Modifications: Incorporating modifications into the probe's structure can significantly increase its resistance to degradation.[9][10]

  • Use of Inhibitors: Pharmacological inhibitors can be used to block specific degradation pathways.

  • Optimize Experimental Conditions: Adjusting incubation times, probe concentration, and imaging parameters can have a significant impact on probe stability.[4]

  • Proper Probe Handling and Storage: Ensure probes are stored correctly to prevent degradation before the experiment even begins.[11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Weak or rapidly diminishing fluorescent signal.
  • Possible Cause: Photobleaching due to excessive light exposure.[5][6][7]

  • Solution:

    • Reduce the intensity and duration of light exposure. Use neutral density filters to minimize light intensity.[4]

    • Use an antifade mounting medium or reagent to protect your probe.[4][5]

    • Select more photostable fluorescent dyes for your application.[4]

    • Acquire images only when necessary and use the lowest possible laser power.[12]

  • Possible Cause: Sequestration and degradation in lysosomes.[2][3]

  • Solution:

    • Co-localization studies: Use a lysosomal marker (e.g., LysoTracker) to confirm if your probe is accumulating in lysosomes.

    • Use lysosomotropic agents: Agents like chloroquine (B1663885) or bafilomycin A1 can raise the pH of lysosomes, which can inhibit the activity of degradative enzymes and potentially allow for endosomal escape.[3][13][14]

Problem 2: My oligonucleotide probe (e.g., siRNA, antisense oligo) shows low activity.
  • Possible Cause: Degradation by intracellular and extracellular nucleases.[1]

  • Solution:

    • Chemical Modifications: Synthesize oligonucleotides with nuclease-resistant modifications.[1][15] Common modifications include:

      • Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone increases nuclease resistance.[16][17]

      • 2'-O-Methyl (2'-O-Me) or 2'-Fluoro (2'-F) modifications: Modifying the ribose sugar enhances stability.[9]

      • Locked Nucleic Acid (LNA): This modification locks the ribose ring in a specific conformation, increasing thermal stability and nuclease resistance.[9]

    • Delivery Vehicles: Encapsulate your oligonucleotide probe in nanoparticles or liposomes to protect it from nucleases during delivery.

Problem 3: My peptide or protein-based probe is not reaching its intracellular target.
  • Possible Cause: Proteolytic degradation by proteases in the extracellular matrix or within endosomes/lysosomes.

  • Solution:

    • Use of Protease Inhibitors: Add a cocktail of protease inhibitors to the cell culture medium during the experiment.

    • D-Amino Acid Substitution: Synthesize peptides using D-amino acids instead of L-amino acids to make them resistant to proteolysis.

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield the probe from proteases.[18]

Data Presentation

Table 1: Comparison of Nuclease Resistance of Modified Oligonucleotides
ModificationHalf-life in SerumMechanism of ProtectionReference
Unmodified Oligonucleotide< 1 hour-[16]
Phosphorothioate (PS)> 48 hoursSteric hindrance of nuclease activity at the phosphate backbone.[16]
2'-O-Methyl (2'-O-Me)Significantly IncreasedIncreased duplex stability and steric hindrance at the ribose sugar.[9]
Locked Nucleic Acid (LNA)Significantly IncreasedRigid conformation of the sugar-phosphate backbone prevents nuclease binding.[9]
Peptide Nucleic Acid (PNA)Highly ResistantThe entire sugar-phosphate backbone is replaced with a neutral N-(2-aminoethyl)glycine unit, which is not recognized by nucleases.[1]
Table 2: Common Inhibitors Used to Prevent Probe Degradation
InhibitorTarget PathwayTypical Working ConcentrationKey Considerations
Chloroquine Lysosomal Acidification25-100 µMCan have off-target effects on autophagy and other cellular processes.[13]
Bafilomycin A1 V-ATPase (Proton Pump)50-200 nMA more specific inhibitor of lysosomal acidification than chloroquine.[3]
Leupeptin Cysteine and Serine Proteases10-100 µMInhibits lysosomal proteases like cathepsins.
E-64d Cysteine Proteases10-50 µMA more specific inhibitor of cysteine proteases.[3]
RNase Inhibitor RibonucleasesVaries by manufacturerUsed to protect RNA probes from degradation.

Experimental Protocols

Protocol 1: Assessing Oligonucleotide Probe Integrity by Gel Electrophoresis

Objective: To determine if an oligonucleotide probe has been degraded after cellular uptake.

Materials:

  • Cells treated with the oligonucleotide probe

  • Untreated control cells

  • Cell lysis buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695) (100% and 70%)

  • Sodium acetate

  • Nuclease-free water

  • Polyacrylamide gel (denaturing)

  • Urea

  • TBE buffer

  • Loading dye

  • Fluorescent stain for nucleic acids (e.g., SYBR Gold)

  • Intact oligonucleotide probe as a positive control

Procedure:

  • Cell Lysis:

    • Harvest both treated and untreated cells.

    • Lyse the cells using a suitable lysis buffer containing Proteinase K to digest proteins.

  • Nucleic Acid Extraction:

    • Perform a phenol:chloroform extraction to separate nucleic acids from other cellular components.

    • Precipitate the nucleic acids using ethanol and sodium acetate.

    • Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

  • Gel Electrophoresis:

    • Prepare a denaturing polyacrylamide gel containing urea.

    • Mix the extracted nucleic acids with a loading dye.

    • Load the samples, along with the intact probe control, onto the gel.

    • Run the gel in TBE buffer until the dye front reaches the bottom.

  • Visualization:

    • Stain the gel with a fluorescent nucleic acid stain.

    • Visualize the bands under a UV transilluminator.

  • Analysis:

    • Compare the band(s) from the treated cells to the intact probe control. The presence of lower molecular weight bands or a smear indicates degradation.

Protocol 2: Co-localization with Lysosomal Markers

Objective: To determine if a fluorescent probe is accumulating in lysosomes.

Materials:

  • Live cells cultured on glass-bottom dishes

  • Fluorescently labeled probe

  • LysoTracker dye (e.g., LysoTracker Red DND-99)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Probe Incubation:

    • Incubate live cells with your fluorescently labeled probe according to your experimental protocol.

  • Lysosomal Staining:

    • During the last 30-60 minutes of probe incubation, add LysoTracker dye to the medium at the manufacturer's recommended concentration.

  • Washing:

    • Gently wash the cells with fresh, pre-warmed live-cell imaging medium to remove any unbound probe and dye.

  • Imaging:

    • Immediately image the cells using a confocal microscope.

    • Acquire images in the separate channels for your probe and the LysoTracker dye.

    • Also, acquire a merged image to observe any overlap in the signals.

  • Analysis:

    • Analyze the merged image for co-localization of the probe and LysoTracker signals. A high degree of overlap (often appearing as yellow in a red/green merge) indicates that the probe is sequestered in lysosomes.

Mandatory Visualizations

G Troubleshooting Workflow for Probe Degradation start Weak or No Signal check_uptake Is the probe being taken up by cells? start->check_uptake check_degradation Is the probe being degraded? check_uptake->check_degradation Yes solution_uptake Optimize delivery method (e.g., transfection reagent, electroporation) check_uptake->solution_uptake No lysosomal Is the signal co-localizing with lysosomes? check_degradation->lysosomal Yes photobleaching Is the signal fading rapidly under illumination? check_degradation->photobleaching No lysosomal->photobleaching No solution_lysosome Use lysosomotropic agents (e.g., Chloroquine, Bafilomycin A1) lysosomal->solution_lysosome Yes solution_photobleaching Reduce light exposure Use antifade reagents photobleaching->solution_photobleaching Yes end Signal Improved photobleaching->end No solution_uptake->end solution_nuclease Use nuclease-resistant modifications (e.g., Phosphorothioates, 2'-O-Me) solution_nuclease->end solution_lysosome->end solution_photobleaching->end

Caption: A troubleshooting workflow for diagnosing and resolving issues related to probe degradation.

G Endo-Lysosomal Pathway and Probe Degradation extracellular Extracellular Probe endocytosis Endocytosis extracellular->endocytosis early_endosome Early Endosome (pH 6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome Maturation escape Endosomal Escape early_endosome->escape lysosome Lysosome (pH 4.5-5.0) Probe Degradation late_endosome->lysosome Fusion target Intracellular Target escape->target

Caption: The endo-lysosomal pathway, a major site of probe degradation.

G Experimental Workflow for Assessing Probe Integrity step1 1. Treat cells with probe step2 2. Lyse cells and extract nucleic acids/proteins step1->step2 step3 3. Run sample on denaturing gel step2->step3 step4 4. Stain gel and visualize bands step3->step4 step5 5. Analyze for degradation products step4->step5 intact Intact Probe step5->intact Single, correct size band degraded Degraded Probe step5->degraded Smear or smaller bands

Caption: A workflow for assessing probe integrity using gel electrophoresis.

References

Validation & Comparative

A Researcher's Guide to Clickable Sphingolipids: Comparing 16:0 Propargyl SM and Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipid signaling and metabolism, the ability to track the fate of specific lipid species is paramount. The advent of click chemistry has revolutionized this field, providing researchers with powerful tools to metabolically label and visualize lipids in their native cellular environment. Among these tools, 16:0 Propargyl Sphingomyelin (B164518) (SM) has emerged as a valuable probe for studying the dynamics of sphingomyelin, a crucial component of cell membranes and a key player in various signaling pathways.

This guide provides a comprehensive comparison of 16:0 Propargyl SM with other clickable sphingolipid analogs, offering insights into their respective strengths and limitations. We present a qualitative comparison of different clickable modifications, detailed experimental protocols for their use, and a discussion of key considerations for experimental design.

Qualitative Comparison of Clickable Sphingolipid Probes

The choice of a clickable sphingolipid analog is critical and depends on the specific biological question being addressed. The two most common bioorthogonal functionalities used are alkynes and azides.

Table 1: General Properties of Alkyne- vs. Azide-Modified Sphingolipids

FeatureAlkyne-Modified Sphingolipids (e.g., 16:0 Propargyl SM)Azide-Modified Sphingolipids (e.g., ω-azido-sphingomyelin)
Structural Mimicry Generally considered to be better mimics of their endogenous counterparts due to the smaller size of the alkyne group.The larger azide (B81097) group may lead to greater steric hindrance and potentially alter lipid trafficking and metabolism.
Click Chemistry Reaction Typically requires a copper(I) catalyst (CuAAC), which can be toxic to living cells, limiting its use to fixed cells or in vitro systems. Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative but may have slower kinetics.Can be used in both copper-catalyzed (CuAAC) and copper-free (SPAAC) click reactions, making them suitable for both fixed and live-cell imaging.
Applications Ideal for studies where preserving the natural behavior of the lipid is crucial, such as metabolic flux analysis and localization studies in fixed cells.Well-suited for live-cell imaging and dynamic tracking of sphingolipids due to the biocompatibility of copper-free click reactions.

Performance Considerations of Clickable Sphingolipids

While direct quantitative comparisons of metabolic incorporation, cytotoxicity, and enzymatic processing across a wide range of clickable sphingolipids are limited in the literature, some general principles can guide researcher's choices.

Table 2: Performance Aspects of Different Clickable Sphingolipid Analogs

Parameter16:0 Propargyl SMOther Alkyne-Modified SphingolipidsAzide-Modified SphingolipidsPhotoactivatable & Clickable Analogs (e.g., pacSph)
Metabolic Incorporation Readily incorporated into cellular membranes and metabolized by relevant enzymes.Incorporation efficiency can vary depending on the acyl chain length and the position of the alkyne tag.Generally well-incorporated, though kinetics may differ from endogenous lipids.Can be metabolically incorporated; the photoactivatable group allows for spatiotemporal control of crosslinking to interacting molecules.
Potential for Cellular Perturbation The propargyl group is relatively small and is expected to have minimal impact on lipid behavior.Similar to 16:0 Propargyl SM, with potential variations based on structure.The bulkier azide group may have a greater potential to alter membrane properties or enzyme interactions.The combined bulk of the photoactivatable and clickable groups may be more perturbing.
Toxicity Generally low toxicity at typical working concentrations.Toxicity can be concentration-dependent and may vary with the specific analog.Similar to alkyne-modified lipids, with potential for concentration-dependent effects.Toxicity should be empirically determined for each specific probe and experimental system.
Enzymatic Recognition Recognized by key enzymes in sphingomyelin metabolism, such as sphingomyelinases.Recognition by enzymes is generally maintained, but kinetic parameters may be altered compared to the natural substrate.Also recognized by sphingolipid-metabolizing enzymes, though binding affinity and turnover rates may be affected.The modifications may influence recognition and processing by cellular enzymes.

Experimental Protocols

To facilitate the effective use of clickable sphingolipids, we provide detailed protocols for a general experimental workflow, from metabolic labeling to downstream analysis.

Protocol 1: Metabolic Labeling of Cultured Cells with Clickable Sphingolipids
  • Cell Culture: Plate cells at an appropriate density in complete growth medium and allow them to adhere overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of the clickable sphingolipid (e.g., 16:0 Propargyl SM) in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in serum-free or complete medium to the desired final concentration (typically 1-50 µM).

  • Metabolic Labeling: Remove the culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator to allow for metabolic incorporation of the clickable lipid. The optimal incubation time should be determined empirically for each cell type and experimental goal.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated probe. The cells are now ready for lipid extraction or fixation for imaging.

Protocol 2: Lipid Extraction and Click Chemistry for LC-MS/MS Analysis
  • Lipid Extraction: After harvesting, extract total lipids from the cell pellet using a modified Bligh-Dyer method. Briefly, add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the cell pellet, vortex thoroughly, and incubate on ice. Add chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Click Reaction (CuAAC):

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

    • Prepare the click reaction mixture containing the lipid extract, an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction at room temperature, protected from light if using a fluorescent reporter.

  • Sample Preparation for LC-MS/MS: After the click reaction, purify the labeled lipids using solid-phase extraction or thin-layer chromatography (TLC) to remove excess reagents. Reconstitute the purified sample in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer. Develop a targeted method to detect and quantify the specific mass transition of the clicked lipid of interest.

Protocol 3: Fixation and Click Chemistry for Fluorescence Microscopy
  • Cell Fixation: After metabolic labeling, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO4, a reducing agent, and a ligand in PBS.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Staining and Mounting: Wash the cells extensively with PBS. If desired, counterstain with a nuclear stain like DAPI. Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled sphingolipids using a confocal or widefield fluorescence microscope with the appropriate filter sets.

Visualizing Sphingolipid Signaling and Experimental Design

To provide a clearer understanding of the biological context and experimental procedures, we have generated diagrams using the DOT language.

Sphingomyelin_Signaling_Pathway SM Sphingomyelin (SM) Cer Ceramide SM->Cer Hydrolysis Sph Sphingosine Cer->Sph Deacylation S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Phosphorylation SMase Sphingomyelinase SMase->SM Ceramidase Ceramidase Ceramidase->Cer SphK Sphingosine Kinase SphK->Sph

Caption: The Sphingomyelin Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cellular Incorporation cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis A Metabolic Labeling with Clickable Sphingolipid B Lipid Extraction (for LC-MS/MS) A->B C Fixation & Permeabilization (for Microscopy) A->C D Click Chemistry Reaction (with reporter tag) B->D C->D E LC-MS/MS Analysis D->E F Fluorescence Microscopy D->F

Caption: General Experimental Workflow.

Conclusion

16:0 Propargyl SM and other clickable sphingolipids are indispensable tools for dissecting the complex roles of these lipids in cellular physiology and disease. While direct quantitative comparisons remain an area for future research, the qualitative differences and established protocols outlined in this guide provide a solid foundation for researchers to design and execute informative experiments. The choice of the clickable analog should be carefully considered based on the specific research question, with alkyne-modified lipids being preferable for studies requiring close mimicry of endogenous lipids and azide-modified lipids offering advantages for live-cell imaging. By leveraging these powerful chemical biology tools, the scientific community can continue to unravel the intricate world of sphingolipid biology.

A Comparative Guide to 16:0 Propargyl Sphingomyelin as a Sphingomyelin Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 16:0 Propargyl Sphingomyelin (B164518) (16:0 Propargyl SM) as a reliable analog for natural sphingomyelin in cellular research. Through a detailed comparison with other commonly used sphingomyelin analogs, this document offers objective performance data, experimental protocols, and visual representations of key biological pathways and workflows to assist researchers in making informed decisions for their experimental designs.

Introduction to Sphingomyelin Analogs

Sphingomyelin is a critical component of cellular membranes, particularly enriched in the plasma membrane and the myelin sheath of nerve cells. It plays a vital role in membrane structure, signal transduction, and the formation of lipid rafts. To study its dynamic behavior, metabolism, and involvement in cellular processes, researchers rely on modified sphingomyelin analogs that can be traced and visualized within the complex cellular environment.

16:0 Propargyl SM is a "clickable" analog of sphingomyelin. It contains a propargyl group, a small, bioorthogonal chemical handle, at the terminus of the N-acyl chain. This alkyne group allows for its covalent ligation to a variety of reporter molecules, such as fluorophores or biotin (B1667282), via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This two-step labeling strategy offers a powerful tool to track the trafficking and localization of sphingomyelin in living and fixed cells.

Performance Comparison of Sphingomyelin Analogs

The ideal sphingomyelin analog should faithfully mimic the behavior of its natural counterpart without significantly perturbing the cell's normal physiological processes. This section compares 16:0 Propargyl SM with other widely used sphingomyelin analogs, primarily fluorescently-labeled analogs like NBD-sphingomyelin (NBD-SM).

Feature16:0 Propargyl SMNBD-SphingomyelinNatural Sphingomyelin
Structure Sphingomyelin with a terminal alkyne on the C16 acyl chain.Sphingomyelin with a bulky NBD fluorophore attached to the acyl chain.Sphingomyelin with a C16 palmitoyl (B13399708) acyl chain.
Detection Two-step: Click chemistry with an azide-fluorophore.Direct fluorescence microscopy.Requires mass spectrometry or enzymatic assays for quantification.
Potential for Perturbation Minimal. The propargyl group is small and bio-inert.High. The bulky NBD group can alter lipid packing, membrane properties, and metabolic processing.None.
Metabolic Incorporation Readily incorporated into cellular membranes and metabolized through sphingomyelin pathways.Can be metabolized, but the NBD tag may alter enzyme recognition and trafficking pathways.Endogenously synthesized and metabolized.
Photostability Dependent on the chosen click-on fluorophore. A wide variety of stable fluorophores are available.Prone to photobleaching, limiting long-term imaging.Not applicable.
Versatility The alkyne handle can be ligated to various tags (fluorophores, biotin for pulldown, etc.).Limited to the properties of the NBD fluorophore.Not applicable for direct visualization.
Cytotoxicity Generally low, as the modification is minimal.Can exhibit cytotoxicity at higher concentrations or upon prolonged exposure due to the nature of the NBD moiety.None.

Experimental Protocols

I. Metabolic Labeling of Cells with 16:0 Propargyl SM

This protocol describes the incorporation of 16:0 Propargyl SM into mammalian cells.

Materials:

  • 16:0 Propargyl SM (stock solution in ethanol (B145695) or DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare a working solution of 16:0 Propargyl SM in serum-free medium. The final concentration typically ranges from 5 to 50 µM, which should be optimized for the specific cell type and experimental goals. A vehicle control (medium with the same concentration of ethanol or DMSO) should be prepared in parallel.

  • Metabolic Labeling:

    • Aspirate the complete medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed labeling medium (or vehicle control) to the cells.

    • Incubate the cells for a desired period (typically 1 to 24 hours) at 37°C in a CO2 incubator. The incubation time will depend on the specific metabolic process being investigated.

  • Washing: After incubation, aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove unincorporated analog.

  • Proceed to Fixation and Click Chemistry: The cells are now ready for fixation and subsequent visualization using a click chemistry protocol.

II. Visualization of 16:0 Propargyl SM using Click Chemistry and Fluorescence Microscopy

This protocol outlines the steps for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter to the incorporated 16:0 Propargyl SM.

Materials:

  • Cells labeled with 16:0 Propargyl SM

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Click Reaction Mix (prepare fresh):

  • To 100 µL of PBS, add:

    • 2 µL of 20 mM CuSO4 stock solution (final concentration 400 µM)

    • 4 µL of 50 mM THPTA stock solution (final concentration 2 mM)

    • 1 µL of 10 mM Azide-fluorophore stock solution (final concentration 100 µM)

    • 10 µL of 100 mM sodium ascorbate stock solution (final concentration 10 mM)

Procedure:

  • Fixation:

    • Aspirate the final PBS wash from the labeled cells.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Aspirate the final PBS wash.

    • Add the freshly prepared click reaction mix to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the click reaction mix.

    • Wash the cells three times with PBS.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Add a drop of mounting medium to the cells.

    • Mount a coverslip and seal.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizing Sphingomyelin's Role: Pathways and Workflows

To better understand the context in which 16:0 Propargyl SM functions, the following diagrams illustrate the core sphingomyelin metabolic and signaling pathways, as well as the experimental workflow for its use.

Sphingomyelin_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase DAG Diacylglycerol Sphingomyelin->DAG S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK PC Phosphatidylcholine PC->Sphingomyelin

Sphingomyelin de novo synthesis and metabolism pathway.

Sphingomyelin_Signaling cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Generation Sphingomyelin->Ceramide Hydrolysis Receptor Receptor (e.g., TNFR1) SMase Sphingomyelinase (SMase) Activation Receptor->SMase Stimulus External Stimulus (e.g., TNF-α) Stimulus->Receptor SMase->Sphingomyelin Downstream Downstream Signaling (e.g., Apoptosis, Inflammation) Ceramide->Downstream

Simplified sphingomyelin signaling cascade.

Experimental_Workflow Start Start: Seed Cells Labeling Metabolic Labeling with 16:0 Propargyl SM Start->Labeling Wash1 Wash to Remove Unincorporated Analog Labeling->Wash1 Fixation Fixation (e.g., 4% PFA) Wash1->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Click_Reaction Click Chemistry with Azide-Fluorophore Permeabilization->Click_Reaction Wash2 Wash to Remove Excess Reagents Click_Reaction->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging Analysis Image Analysis and Data Interpretation Imaging->Analysis

Experimental workflow for visualizing 16:0 Propargyl SM.

Conclusion

16:0 Propargyl SM stands out as a superior analog for studying sphingomyelin biology. Its minimal structural modification ensures that it more closely mimics the behavior of endogenous sphingomyelin compared to bulky fluorescently tagged analogs. The versatility of the "clickable" alkyne handle allows for a wide range of applications, from high-resolution imaging to proteomic studies. By providing quantitative data, detailed protocols, and clear visual aids, this guide validates 16:0 Propargyl SM as an invaluable tool for researchers seeking to unravel the complex roles of sphingomyelin in health and disease.

A Comparative Guide to Lipid Tracking: Exploring Alternatives to 16:0 Propargyl SM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of lipid biology, the ability to accurately track lipids within cellular environments is paramount. While 16:0 Propargyl SM has proven to be a valuable tool, a host of alternative methods offer distinct advantages in various experimental contexts. This guide provides an objective comparison of prominent lipid tracking methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

This guide delves into a comparative analysis of several key methodologies:

  • Bioorthogonal Lipid Reporters: Utilizing metabolic labeling with lipid analogs containing bioorthogonal functional groups.

  • Fluorescent Lipid Probes: Employing dyes that exhibit fluorescence in lipid-rich environments.

  • Stimulated Raman Scattering (SRS) Microscopy: A label-free imaging technique based on intrinsic molecular vibrations.

  • Stable Isotope Labeling: Tracing lipid metabolism through the incorporation of heavy isotopes.

Data Presentation: A Comparative Overview of Lipid Tracking Methods

The following table summarizes the key performance metrics of the discussed lipid tracking methods, offering a direct comparison to facilitate informed decision-making.

MethodPrincipleDetection MethodResolutionLive-Cell ImagingQuantitative?AdvantagesDisadvantages
16:0 Propargyl SM & Other Bioorthogonal Reporters Metabolic incorporation of a lipid analog with a bioorthogonal handle (e.g., alkyne, azide) followed by click chemistry with a reporter molecule.[1][2]Fluorescence microscopy, Mass spectrometryDiffraction-limited (microscopy)YesYes (with mass spectrometry or fluorescence intensity)High specificity, chemical orthogonality, versatile reporter attachment.[1]Potential for metabolic perturbation, requires two-step labeling, copper toxicity in some click reactions.
Fluorescent Lipid Probes (e.g., Nile Red, BODIPY) Direct staining of lipids with dyes that are fluorescent in hydrophobic environments.[][4]Fluorescence microscopy, Flow cytometryDiffraction-limitedYesSemi-quantitative (intensity-based)Simple one-step staining, commercially available.[][4]Lower specificity, potential for phototoxicity and photobleaching, environmental sensitivity (Nile Red).[5]
Stimulated Raman Scattering (SRS) Microscopy Label-free imaging based on the intrinsic vibrational contrast of chemical bonds (e.g., C-H bonds in lipids).[6][7]Raman spectroscopyDiffraction-limitedYesYes (linear dependence of signal on concentration).[7]Label-free (low perturbation), high chemical specificity, 3D sectioning capability.[6][8]Requires specialized and expensive equipment, lower sensitivity than fluorescence for low-abundance lipids.
Stable Isotope Labeling (e.g., Deuterium) Metabolic incorporation of lipids labeled with stable isotopes (e.g., deuterium (B1214612) from D₂O).[9][10]Mass spectrometryNot an imaging techniqueNo (requires cell lysis)Yes (highly quantitative)Traces metabolic pathways and flux, low cytotoxicity.[10][11][12]Does not provide spatial information, requires mass spectrometry expertise and equipment.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflows of the compared lipid tracking methodologies.

Bioorthogonal_Lipid_Tracking cluster_cell Cell Lipid_Analog Propargyl/Azide Lipid Analog Metabolism Metabolic Incorporation Lipid_Analog->Metabolism Labeled_Lipid Labeled Lipid in Membrane/Droplet Metabolism->Labeled_Lipid Click_Reaction Click Chemistry (CuAAC or SPAAC) Labeled_Lipid->Click_Reaction Mass_Spec Mass Spectrometry Labeled_Lipid->Mass_Spec Visualized_Lipid Visualized Lipid Click_Reaction->Visualized_Lipid Reporter Fluorescent/Biotin Azide/Alkyne Reporter Reporter->Click_Reaction Microscopy Fluorescence Microscopy Visualized_Lipid->Microscopy Fluorescent_Lipid_Probes cluster_cell Cell Fluorescent_Probe Nile Red / BODIPY Staining Direct Staining Fluorescent_Probe->Staining Stained_Lipid Stained Lipid Staining->Stained_Lipid Lipid_Droplet Lipid Droplet/ Membrane Lipid_Droplet->Staining Microscopy Fluorescence Microscopy Stained_Lipid->Microscopy SRS_Microscopy cluster_cell Cell Lipid_Molecule Endogenous Lipid (e.g., C-H bonds) Detector Detector Lipid_Molecule->Detector Raman Signal Laser_Source Pump & Stokes Lasers Microscope SRS Microscope Laser_Source->Microscope Microscope->Lipid_Molecule Image Lipid Image Detector->Image Stable_Isotope_Labeling cluster_cell Cell Culture D2O Deuterium Oxide (D₂O) Metabolism Metabolic Incorporation D2O->Metabolism Labeled_Lipids Deuterium-Labeled Lipids Metabolism->Labeled_Lipids Extraction Lipid Extraction Labeled_Lipids->Extraction Mass_Spec Mass Spectrometry Extraction->Mass_Spec Data_Analysis Data Analysis (Metabolic Flux) Mass_Spec->Data_Analysis

References

A Comparative Guide: 16:0 Propargyl SM vs. Azide-Modified Sphingolipids for Advanced Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of sphingolipid research, the ability to accurately track and identify these bioactive molecules is paramount. The advent of bioorthogonal chemistry has provided powerful tools for metabolic labeling and subsequent visualization of sphingolipids in their native cellular environment. Among these, propargyl- and azide-modified sphingolipid analogs have emerged as leading choices. This guide provides an objective comparison between 16:0 Propargyl Sphingomyelin (B164518) (SM) and azide-modified sphingolipids, focusing on their performance in metabolic labeling experiments, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Considerations

While both propargyl and azide (B81097) modifications enable the powerful "click chemistry" ligation, their inherent properties present distinct advantages and disadvantages for researchers. Alkyne tags, such as the propargyl group, are generally smaller and less likely to perturb the biological system, often resulting in a better signal-to-noise ratio in imaging applications. Conversely, the azide group is well-suited for copper-free click chemistry variants, which are essential for live-cell imaging due to the cytotoxicity of copper catalysts.

Performance Comparison: Propargyl vs. Azide Modification

The choice between a propargyl or azide-modified sphingolipid will depend on the specific experimental goals, including the required sensitivity, tolerance for potential biological perturbation, and the necessity of live-cell imaging.

Feature16:0 Propargyl SM (Alkyne)Azide-Modified SphingolipidsKey Considerations & Supporting Data
Biological Perturbation Generally considered less perturbing due to the smaller size of the alkyne group.[1][2]The larger azide group may have a greater potential to alter the physicochemical properties and metabolism of the lipid.[3]Studies on other lipid classes suggest that the smaller alkyne tag is a closer mimic of the natural counterpart. However, azide-modified sphingolipids have been shown to be successfully metabolized and incorporated into cellular membranes.[4][5]
Click Chemistry Options Primarily Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][6]Compatible with both CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6]CuAAC is highly efficient but the copper catalyst is toxic to living cells, limiting its use to fixed samples.[6] SPAAC is copper-free and thus suitable for live-cell imaging, though it may have slower kinetics.[1][6]
Signal-to-Noise Ratio Often reported to provide a higher signal-to-noise ratio, particularly in fluorescence microscopy, due to lower background fluorescence.[3]Can sometimes exhibit higher background in fluorescence imaging, potentially due to non-specific interactions of the azide group or the detection reagent.[3]The choice of fluorescent reporter and optimization of the click reaction protocol are critical for minimizing background with both modifications.[1][7]
In Vivo Applications Limited by the toxicity of the copper catalyst required for CuAAC.More suitable for in vivo studies due to the availability of copper-free SPAAC chemistry.[6][8]The development of more efficient and less toxic copper-chelating ligands is an active area of research that may expand the in vivo applications of alkyne-modified probes.[1][7]

Experimental Protocols

Detailed and reproducible protocols are crucial for successful metabolic labeling experiments. Below are representative protocols for the metabolic labeling of cells with modified sphingolipids and their subsequent detection via click chemistry.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for incorporating either 16:0 Propargyl SM or an azide-modified sphingolipid into cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 16:0 Propargyl SM or Azide-Modified C16-Sphingolipid (e.g., ω-azido-C16-sphingomyelin)

  • Delipidated fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a stock solution of the modified sphingolipid in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in a cell culture medium containing delipidated FBS to the desired final concentration (typically 1-10 µM). It is crucial to ensure the lipid is fully solubilized, which can be aided by brief sonication.[7]

  • Metabolic Labeling: Remove the normal growth medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator to allow for metabolic incorporation of the modified sphingolipid.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated lipid.

  • Cell Processing: The cells are now ready for downstream applications such as fixation, lysis for biochemical analysis, or direct analysis in the case of live-cell imaging.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is suitable for detecting alkyne-modified sphingolipids (like 16:0 Propargyl SM) in fixed cells.

Materials:

  • Metabolically labeled and fixed cells

  • Click-iT™ Cell Reaction Buffer Kit (or individual components: CuSO₄, fluorescent azide, reaction buffer)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • PBS

Procedure:

  • Fixation and Permeabilization: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, copper(II) sulfate, and a reducing agent (like sodium ascorbate) in a reaction buffer.

  • Click Reaction: Remove the fixation/permeabilization solution and wash the cells with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three to five times with PBS.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is suitable for detecting azide-modified sphingolipids in living cells.

Materials:

  • Cells metabolically labeled with an azide-modified sphingolipid

  • Live-cell imaging medium

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

Procedure:

  • Metabolic Labeling: Follow Protocol 1 to label cells with the azide-modified sphingolipid.

  • Washing: After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove unincorporated lipid.

  • SPAAC Reaction: Add the strained alkyne-fluorophore conjugate, diluted in live-cell imaging medium to the desired final concentration (typically 1-10 µM), to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C. The optimal time will depend on the specific strained alkyne and the abundance of the target lipid.

  • Imaging: The cells can be imaged directly without washing, as unreacted strained alkynes are often non-fluorescent or have low background fluorescence.[8][9]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

Sphingolipid_Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_detection Detection cluster_fixed_cell Fixed Cell Pathway (CuAAC) cluster_live_cell Live Cell Pathway (SPAAC) start Plate Cells labeling Metabolic Labeling with Modified Sphingolipid start->labeling wash1 Wash Cells labeling->wash1 fix Fix & Permeabilize wash1->fix spaac_click SPAAC Click Reaction (with Strained Alkyne-Fluorophore) wash1->spaac_click cu_click CuAAC Click Reaction (with Fluorescent Azide) fix->cu_click wash2 Wash cu_click->wash2 microscopy1 Fluorescence Microscopy wash2->microscopy1 microscopy2 Live-Cell Imaging spaac_click->microscopy2

Experimental workflow for metabolic labeling and detection.

Sphingolipid_Signaling_Pathway cluster_synthesis De Novo Synthesis cluster_golgi Golgi Apparatus cluster_signaling Signaling & Breakdown Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Ceramide Ceramide Sphinganine->Ceramide CerS Sphingomyelin Sphingomyelin (SM) Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide (GlcCer) Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase Sphingomyelin->Ceramide Glucosylceramide->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK

Simplified sphingolipid metabolic and signaling pathway.

Click_Chemistry_Comparison cluster_propargyl 16:0 Propargyl SM (Alkyne) cluster_azide Azide-Modified Sphingolipid Propargyl Propargyl-SM CuAAC CuAAC (Copper-Catalyzed) Propargyl->CuAAC Fixed Fixed Cells CuAAC->Fixed Azide Azido-Sphingolipid CuAAC2 CuAAC (Copper-Catalyzed) Azide->CuAAC2 SPAAC SPAAC (Strain-Promoted) Azide->SPAAC Fixed2 Fixed Cells CuAAC2->Fixed2 Live Live Cells SPAAC->Live

Comparison of click chemistry options for propargyl vs. azide modifications.

Conclusion

Both 16:0 Propargyl SM and azide-modified sphingolipids are powerful tools for investigating the complex biology of sphingolipids. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific research question. For experiments requiring the highest fidelity to the natural molecule and where fixation is acceptable, 16:0 Propargyl SM is an excellent choice. For studies demanding live-cell imaging and in vivo applications, the compatibility of azide-modified sphingolipids with copper-free click chemistry makes them the preferred option. Careful consideration of the experimental design, including the choice of click chemistry reaction and detection method, will be critical for obtaining high-quality, reproducible data in the exciting field of sphingolipid research.

References

Cross-Validation of 16:0 Propargyl Sphingomyelin (SM) Data with Other Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metabolic labeling with 16:0 Propargyl Sphingomyelin (B164518) (SM) followed by click chemistry and mass spectrometry, with traditional lipid analysis techniques. Experimental data and detailed protocols are presented to support the comparison, enabling researchers to make informed decisions about the most suitable methods for their studies on sphingolipid metabolism.

Introduction

Sphingolipids, including sphingomyelin, are crucial components of cellular membranes and play significant roles in signal transduction.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate quantification and tracking of these lipids essential for research and drug development.[2] Metabolic labeling with analogs like 16:0 Propargyl SM, which contains a bioorthogonal alkyne group, coupled with click chemistry, has emerged as a powerful technique for studying the dynamics of sphingolipid metabolism. This method offers high sensitivity and specificity for newly synthesized lipids.[3] However, it is crucial to cross-validate the data obtained from this technique with established methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and reliability.

Data Presentation: Quantitative Comparison of Techniques

ParameterMetabolic Labeling with 16:0 Propargyl SM & Click-MSConventional LC-MS/MS for SphingolipidsTraditional Radioactive Labeling ([14C]serine)
Principle Incorporation of an alkyne-tagged precursor into newly synthesized sphingomyelin, followed by covalent attachment of a reporter tag for MS detection.Direct detection and quantification of endogenous sphingomyelin species based on their mass-to-charge ratio and fragmentation patterns.[4][5]Incorporation of a radiolabeled precursor into newly synthesized sphingolipids, followed by detection and quantification based on radioactivity.
Detection Limit High sensitivity, often in the low picomole to femtomole range, enhanced by the reporter tag's ionization efficiency.[3]Picomole to nanogram range, depending on the instrument and specific lipid species.[6]Dependent on the specific activity of the radiolabel and detection method (e.g., scintillation counting, autoradiography).
Linearity Wide linear range for quantification.Generally good linearity over several orders of magnitude.[6]Can be linear over a defined range, but may be affected by quenching in scintillation counting.
Specificity Highly specific for newly synthesized lipids containing the alkyne tag.High specificity based on precursor and product ion masses.[4]Can have lower specificity as the radiolabel can be incorporated into other metabolic pathways.
Absolute Quantification Possible with the use of stable isotope-labeled internal standards for the propargyl-labeled lipid.Yes, with the use of appropriate stable isotope-labeled internal standards for each lipid class.[7]Can be challenging and often provides relative quantification.
Sample Throughput Can be high, especially with multiplexing strategies.High, with run times typically in the range of minutes per sample.[4]Lower, as it often involves more manual steps and longer incubation/exposure times.
Information Provided Tracks the dynamics of newly synthesized sphingomyelin.Provides a snapshot of the total abundance of different sphingomyelin species.[7]Tracks the incorporation of the radiolabel into the sphingolipid pool over time.

Experimental Protocols

Method 1: Metabolic Labeling with 16:0 Propargyl SM and Click Chemistry LC-MS/MS

This protocol is a composite based on established methods for metabolic labeling with alkyne-modified lipids and subsequent click chemistry for mass spectrometry analysis.

1. Metabolic Labeling of Cells: a. Culture cells to the desired confluency in standard growth medium. b. Prepare a stock solution of 16:0 Propargyl SM in a suitable solvent (e.g., ethanol (B145695) or DMSO). c. On the day of the experiment, dilute the 16:0 Propargyl SM stock solution in fresh, serum-free or low-serum medium to the final desired concentration (typically in the range of 10-50 µM). d. Remove the old medium from the cells and replace it with the medium containing 16:0 Propargyl SM. e. Incubate the cells for a specified period (e.g., 4-24 hours) to allow for the metabolic incorporation of the alkyne-labeled sphingomyelin.

2. Lipid Extraction: a. After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells in PBS and pellet them by centrifugation. c. Extract the total lipids using a modified Bligh-Dyer method.[8][9] Briefly, add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the cell pellet, vortex thoroughly, and incubate at room temperature. d. Add chloroform and water to induce phase separation. e. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction: a. This protocol is adapted for bioconjugation in solution.[10][11][12] b. Prepare the following stock solutions: i. Azide-reporter tag (e.g., an azide-containing biotin (B1667282) or fluorescent tag for MS/MS detection) in DMSO. ii. Copper(II) sulfate (B86663) (CuSO4) in water. iii. A copper-chelating ligand (e.g., THPTA) in water. iv. Sodium ascorbate (B8700270) in water (prepare fresh). c. To the dried lipid extract, add the azide-reporter tag. d. In a separate tube, pre-mix the CuSO4 and ligand solutions. e. Add the copper/ligand mixture to the lipid/azide mixture. f. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. g. Incubate the reaction at room temperature for 1-4 hours. h. The resulting "clicked" lipids can then be purified or directly analyzed by mass spectrometry.

4. LC-MS/MS Analysis: a. Reconstitute the "clicked" lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform). b. Separate the lipid species using a C18 reversed-phase column on an HPLC or UPLC system.[13] c. Analyze the eluted lipids using a tandem mass spectrometer operating in a positive ion mode, monitoring for the specific mass transition of the "clicked" 16:0 Propargyl SM.

Method 2: Conventional LC-MS/MS for Sphingomyelin Quantification

This protocol provides a standard method for the direct quantification of endogenous sphingomyelin.[4][5]

1. Lipid Extraction: a. Harvest and wash cells as described in Method 1 (steps 2a and 2b). b. Spike the cell pellet with a known amount of an internal standard (e.g., d18:1/17:0 SM). c. Extract total lipids using the Bligh-Dyer method as described in Method 1 (steps 2c-2f).[8][9]

2. LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in the initial mobile phase of the LC method. b. Separate the sphingomyelin species using a C18 reversed-phase column with a gradient elution. c. Detect and quantify the different sphingomyelin species using a tandem mass spectrometer, typically in positive ion mode, using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of each sphingomyelin species and the internal standard.

Method 3: Traditional Radioactive Labeling with [14C]serine

This protocol is based on established methods for radiolabeling sphingolipids.

1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Add [14C]serine (a precursor for the sphingoid backbone) to the culture medium at a specific activity. c. Incubate the cells for a defined period to allow for the incorporation of the radiolabel into newly synthesized sphingolipids.

2. Lipid Extraction: a. Harvest and wash the cells as previously described. b. Extract total lipids using the Bligh-Dyer method.[8][9]

3. Thin-Layer Chromatography (TLC): a. Spot the radioactive lipid extract onto a silica (B1680970) TLC plate. b. Develop the plate using a suitable solvent system to separate the different lipid classes. c. Include non-radioactive sphingomyelin standards to identify the corresponding bands.

4. Detection and Quantification: a. Visualize the separated lipid bands using autoradiography or a phosphorimager. b. Scrape the silica from the plate corresponding to the sphingomyelin band. c. Quantify the radioactivity using liquid scintillation counting.

Mandatory Visualization

Sphingomyelin_Signaling_Pathway Sphingomyelin Signaling Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA SPT SPT Serine_Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine KR 3-KR Ketosphinganine->KR Sphinganine Sphinganine CerS CerS Sphinganine->CerS Dihydroceramide Dihydroceramide DES DES Dihydroceramide->DES Ceramide Ceramide SMS SMS Ceramide->SMS CDase CDase Ceramide->CDase Sphingomyelin Sphingomyelin (e.g., 16:0 SM) SMase SMase Sphingomyelin->SMase Sphingosine Sphingosine Sphingosine->CerS SphK SphK Sphingosine->SphK S1P Sphingosine-1-Phosphate PC Phosphatidylcholine PC->SMS DAG Diacylglycerol SPT->Ketosphinganine KR->Sphinganine CerS->Dihydroceramide DES->Ceramide SMS->Sphingomyelin SMS->DAG SMase->Ceramide CDase->Sphingosine SphK->S1P

Sphingomyelin de novo synthesis and hydrolysis pathway.

Cross_Validation_Workflow Cross-Validation Workflow for 16:0 Propargyl SM cluster_0 Metabolic Labeling Arm cluster_1 Conventional Analysis Arm Start_A Cell Culture Labeling Metabolic Labeling with 16:0 Propargyl SM Start_A->Labeling Extraction_A Lipid Extraction Labeling->Extraction_A Click_Reaction Click Chemistry (CuAAC) Extraction_A->Click_Reaction LCMS_A LC-MS/MS Analysis (Tagged SM) Click_Reaction->LCMS_A Comparison Data Comparison and Cross-Validation LCMS_A->Comparison Start_B Cell Culture (Parallel Plate) Extraction_B Lipid Extraction + Internal Standard Start_B->Extraction_B LCMS_B LC-MS/MS Analysis (Endogenous SM) Extraction_B->LCMS_B LCMS_B->Comparison

Experimental workflow for cross-validation.

References

comparative analysis of different click chemistry reagents for lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipids, or lipidomics, plays a pivotal role in understanding cellular processes and the development of diseases. Click chemistry has emerged as a powerful tool for the specific and efficient labeling of lipids, enabling their visualization, identification, and quantification within complex biological systems. This guide provides a comparative analysis of different click chemistry reagents for lipids, supported by experimental data, to aid researchers in selecting the optimal tools for their studies.

At a Glance: CuAAC vs. SPAAC for Lipid Labeling

The two most prominent click chemistry reactions for lipid modification are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between them hinges on a trade-off between reaction speed and biocompatibility.[1]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097).[1][2]Catalyst-free reaction between a strained cyclooctyne (B158145) and an azide.[2][3]
Reaction Speed Very fast.Generally slower than CuAAC.
Biocompatibility Potential cytotoxicity due to the copper catalyst, though ligands can mitigate this.[1][2][3] Not ideal for long-term live-cell imaging.Excellent biocompatibility, suitable for in vivo and live-cell studies.[1][3]
Reagents Terminal alkyne-modified lipids, azide-functionalized probes, Copper(II) sulfate (B86663), reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA, THPTA).[4]Cyclooctyne-modified lipids (e.g., DBCO), azide-functionalized probes.[3]
Common Applications Labeling of lipids in fixed cells, in vitro enzymatic assays, and proteomic studies.[5][6]Live-cell imaging, in vivo labeling, and studies requiring high biocompatibility.[1][3]

Performance Data of Click Chemistry Reagents

The efficiency of lipid labeling using click chemistry is highly dependent on the choice of reagents. The following table summarizes key performance data for different reagent combinations.

Reagent TypeSpecific ReagentsApplicationKey Performance MetricReference
CuAAC Azide Reporters Picolyl-containing azide reportersAlkyne lipid imaging in fixed cellsSignificantly increased signal intensity compared to non-picolyl reporters, allowing for lower copper concentrations.[5]
CuAAC vs. SPAAC Probes Biotin-Diazo-Alkyne (CuAAC) vs. Biotin-DIBO-Alkyne (SPAAC)O-GlcNAc proteomicsCuAAC with Biotin-Diazo-Alkyne identified a higher number of proteins with better accuracy.[6][6]
Mass Spectrometry Reporters Azido reporter C171Mass spectrometric tracing of alkyne lipidsImproved ionization efficiency, leading to a 5-50 fold increase in sensitivity.[7][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for lipid labeling using CuAAC and SPAAC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Imaging Alkyne Lipids in Fixed Cells

This protocol is adapted from a highly sensitive method for microscopy of alkyne lipids.[5]

Materials:

  • Alkyne-labeled lipid (e.g., alkyne-oleate, alkyne-cholesterol)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction buffer: Phosphate-buffered saline (PBS)

  • Azide-functionalized fluorescent probe (e.g., picolyl azide-dye)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/tBuOH)

Procedure:

  • Metabolic Labeling: Incubate cells with the alkyne-labeled lipid in culture medium for a desired period (e.g., 16 hours with 10 µM alkyne lipid).[5]

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:

    • Azide-functionalized probe (e.g., to a final concentration of 10 µM)
    • Copper(II) sulfate (e.g., to a final concentration of 200 µM)[5]
    • Copper-chelating ligand (e.g., to a final concentration of 1 mM)
    • PBS to the final volume. b. Add the freshly prepared sodium ascorbate solution to the cocktail (e.g., to a final concentration of 2.5 mM) and mix gently. c. Immediately add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging using fluorescence microscopy.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is a general guide for labeling lipids in living cells using a copper-free click reaction.

Materials:

  • Azide-modified lipid (e.g., azido-fatty acid)

  • Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-dye)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or other imaging buffer

Procedure:

  • Metabolic Labeling: Incubate cells with the azide-modified lipid in culture medium for a desired period. The concentration and incubation time will depend on the specific lipid and cell type.

  • Washing: Wash the cells twice with pre-warmed PBS or culture medium to remove unincorporated azide-lipid.

  • SPAAC Reaction: a. Prepare a solution of the cyclooctyne-functionalized fluorescent probe in culture medium or imaging buffer at the desired final concentration (e.g., 5-20 µM). b. Add the probe solution to the cells and incubate for 30-120 minutes at 37°C. The optimal time should be determined empirically.

  • Washing and Imaging: Wash the cells twice with pre-warmed PBS or imaging buffer to remove the excess probe. The cells can then be imaged directly under a fluorescence microscope.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_reaction Click Reaction cluster_analysis Analysis Start Start with Cultured Cells Metabolic_Labeling Metabolic Incorporation of Click-able Lipid Analogue Start->Metabolic_Labeling Fix_Perm Fixation & Permeabilization (for CuAAC) Metabolic_Labeling->Fix_Perm Optional Add_Reagents Addition of Click Chemistry Reagents (Azide/Alkyne Probe) Metabolic_Labeling->Add_Reagents For SPAAC Fix_Perm->Add_Reagents Incubation Incubation Add_Reagents->Incubation Wash Washing Steps Incubation->Wash Analysis Downstream Analysis: - Fluorescence Microscopy - Mass Spectrometry - Flow Cytometry Wash->Analysis Lipid_Metabolism_Signaling cluster_synthesis De Novo Lipogenesis cluster_storage_signaling Lipid Storage & Signaling cluster_pathways Downstream Signaling Pathways Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA FattyAcids Fatty Acids AcetylCoA->FattyAcids TAG Triacylglycerols (TAG) (Storage) FattyAcids->TAG PL Phospholipids (Membranes) FattyAcids->PL FattyAcids->PL DAG Diacylglycerol (DAG) PL->DAG PLC PKC Protein Kinase C (PKC) DAG->PKC Activation CellGrowth Cell Growth & Proliferation PKC->CellGrowth GeneExpression Gene Expression PKC->GeneExpression

References

A Head-to-Head Comparison: 16:0 Propargyl Sphingomyelin versus Fluorescent Lipid Analogs in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of lipid biology, the choice of molecular probes is paramount. This guide provides an objective comparison of two prominent tools for studying sphingomyelin (B164518) (SM) dynamics: the bioorthogonal probe 16:0 Propargyl Sphingomyelin (Propargyl SM) and traditional fluorescent lipid analogs.

This comparison delves into the distinct advantages and limitations of each approach, supported by experimental insights and detailed protocols to inform your research decisions. While direct quantitative comparisons in single studies are scarce, this guide synthesizes available data to present a clear picture of their respective performance.

At a Glance: Key Differences

The fundamental difference between these two powerful tools lies in their detection strategy. Fluorescent lipid analogs are directly visualized due to their intrinsic fluorescent properties. In contrast, 16:0 Propargyl SM, a bioorthogonal chemical reporter, is first metabolically incorporated into cellular pathways and then detected indirectly in a subsequent step using "click chemistry" to attach a fluorescent reporter molecule. This seemingly small distinction has significant implications for experimental design and data interpretation.

The Power of a Small Tag: Advantages of 16:0 Propargyl SM

The primary advantage of 16:0 Propargyl SM lies in the minimal structural perturbation caused by the small alkyne tag. Unlike the bulky fluorophores attached to fluorescent lipid analogs, the propargyl group is significantly smaller and less likely to interfere with the natural trafficking, metabolism, and protein interactions of the sphingomyelin molecule.[1][2] This can lead to more physiologically relevant data, as the modified lipid more closely mimics its endogenous counterpart.

Key Advantages:

  • Reduced Perturbation: The small size of the alkyne group minimizes interference with natural lipid behavior, including membrane packing and protein interactions.[1]

  • Metabolic Fidelity: 16:0 Propargyl SM is readily incorporated into the sphingolipid metabolic pathway, allowing for the study of de novo synthesis and subsequent trafficking.

  • Versatile Detection: The alkyne handle can be "clicked" to a wide variety of reporter molecules, including not only fluorophores for imaging but also biotin (B1667282) for affinity purification and proteomic studies.[1][3]

  • Temporal Control: The two-step detection process allows for pulse-chase experiments to track the movement of a specific pool of lipids over time.

The Immediacy of Fluorescence: Advantages of Fluorescent Lipid Analogs

Fluorescent lipid analogs, such as those labeled with Nitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY), offer the significant advantage of direct and real-time visualization in living cells.[4] This makes them powerful tools for studying dynamic processes like membrane fusion and lipid trafficking in real-time.

Key Advantages:

  • Direct Visualization: No secondary labeling step is required, enabling straightforward live-cell imaging.[4]

  • Real-Time Imaging: The intrinsic fluorescence allows for the continuous tracking of lipid movements and dynamics.

  • Established Protocols: A wealth of literature exists with well-established protocols for their use in various applications.[5]

  • Variety of Fluorophores: A wide range of fluorescent dyes with different spectral properties are available, facilitating multicolor imaging experiments.

Performance Comparison: A Qualitative Analysis

While direct quantitative comparisons are limited, the following table summarizes the qualitative performance of 16:0 Propargyl SM and fluorescent lipid analogs based on key research considerations.

Feature16:0 Propargyl SphingomyelinFluorescent Lipid Analogs (NBD, BODIPY)
Structural Perturbation Minimal, due to the small alkyne tag.[1]Significant, due to the bulky fluorophore which can alter lipid packing and behavior.[6][7]
Metabolic Incorporation Readily incorporated into biosynthetic pathways.Can be metabolized, but the bulky tag may alter enzyme recognition and metabolic fate.[8]
Localization Accuracy Generally considered to provide a more faithful representation of endogenous lipid localization.[1]Localization can be influenced by the properties of the fluorophore, potentially leading to artifacts.[9]
Live-Cell Imaging Requires a two-step process (metabolic incorporation followed by click reaction), making real-time imaging of the initial incorporation challenging. However, "flash and click" methods are emerging.[3]Ideal for real-time visualization of dynamic processes.[4]
Fixation and Permeabilization The click chemistry reaction is typically performed on fixed and permeabilized cells.Can be imaged in live cells, but fixation can sometimes alter the distribution of the probe.
Versatility of Detection High; can be coupled to various reporters for imaging, proteomics, and other applications.[1]Limited to fluorescence-based detection methods.
Potential for Artifacts Lower potential for artifacts related to steric hindrance. Copper catalyst in CuAAC can be toxic, but copper-free click chemistry is an alternative.[1]Higher potential for artifacts due to the bulky fluorophore altering lipid-protein and lipid-lipid interactions.[6][7]
Signal-to-Noise Ratio Can be very high due to the specificity of the click reaction.Can be affected by autofluorescence and non-specific binding of the probe.

Experimental Protocols

Protocol 1: Metabolic Labeling and Visualization of 16:0 Propargyl SM via Click Chemistry

This protocol outlines the general steps for metabolically labeling cells with 16:0 Propargyl SM and subsequently visualizing it using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • 16:0 Propargyl Sphingomyelin

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., TBTA)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling: Incubate the cells with 16:0 Propargyl SM in a serum-free medium for a desired period (e.g., 1-24 hours) at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.

  • Washing: Wash the cells three times with warm PBS to remove unincorporated 16:0 Propargyl SM.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail immediately before use by sequentially adding the fluorescent azide, CuSO₄, and sodium ascorbate (B8700270) to the reaction buffer. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with the wash buffer.

  • Nuclear Staining: Incubate the cells with DAPI in PBS for 5 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Live-Cell Imaging of Sphingomyelin Trafficking with NBD-Sphingomyelin

This protocol describes the general procedure for labeling the plasma membrane of live cells with NBD-sphingomyelin and tracking its internalization.

Materials:

  • NBD C6-Sphingomyelin (NBD-SM)

  • Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium and supplements

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere.

  • Preparation of NBD-SM/BSA Complex: Prepare a stock solution of NBD-SM in ethanol. To prepare the labeling solution, dilute the NBD-SM stock solution into a live-cell imaging medium containing fatty acid-free BSA. The BSA helps to deliver the lipid to the cells and acts as a back-exchange reagent.

  • Labeling at Low Temperature: Wash the cells with cold live-cell imaging medium. To label the plasma membrane, incubate the cells with the NBD-SM/BSA complex at 4°C for 30 minutes. The low temperature inhibits endocytosis.

  • Washing: Wash the cells three times with cold live-cell imaging medium containing BSA to remove unbound NBD-SM.

  • Initiating Trafficking: To initiate endocytosis and trafficking, replace the cold medium with a warm (37°C) live-cell imaging medium.

  • Live-Cell Imaging: Immediately begin acquiring images using a fluorescence microscope equipped with a temperature-controlled stage. Time-lapse imaging can be performed to track the internalization of the NBD-SM and its transport to various intracellular compartments.

  • Back-Exchange (Optional): To specifically visualize internalized NBD-SM, a "back-exchange" step can be performed at any point during the time-lapse. This involves incubating the cells with a medium containing a high concentration of fatty acid-free BSA at 4°C, which removes the NBD-SM remaining in the outer leaflet of the plasma membrane.

Visualizing the Cellular Context

To better understand the biological processes and experimental approaches discussed, the following diagrams illustrate the sphingomyelin metabolic pathway and a comparative experimental workflow.

Sphingomyelin_Metabolism cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_SM_Cycle Sphingomyelin Cycle Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS ComplexSphingolipids Complex Sphingolipids ComplexSphingolipids->Sphingosine Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK Sphingomyelin->Ceramide SMase Phosphatidylcholine Phosphatidylcholine Diacylglycerol Diacylglycerol Phosphatidylcholine->Diacylglycerol SMS Ethanolamine_Phosphate Ethanolamine Phosphate + Hexadecenal S1P->Ethanolamine_Phosphate S1PL Experimental_Workflow cluster_PropargylSM 16:0 Propargyl SM Workflow cluster_FluorescentAnalog Fluorescent Lipid Analog Workflow Metabolic_Labeling Metabolic Labeling with 16:0 Propargyl SM Fix_Perm Fixation and Permeabilization Metabolic_Labeling->Fix_Perm Click_Chemistry Click Reaction with Fluorescent Azide Fix_Perm->Click_Chemistry Imaging_Propargyl Fluorescence Imaging Click_Chemistry->Imaging_Propargyl Direct_Labeling Direct Labeling with Fluorescent SM Analog Live_Imaging Live-Cell Imaging Direct_Labeling->Live_Imaging

References

A Comparative Guide to Mass Spectrometry-Based Quantification of 16:0 Sphingomyelin: Endogenous vs. Propargyl-Labeled

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent mass spectrometry-based methods for the quantification of 16:0 Sphingomyelin (B164518) (SM): the direct analysis of the endogenous molecule and the metabolic labeling approach using 16:0 Propargyl SM. This document outlines the experimental protocols, presents available quantitative data, and visualizes the underlying pathways and workflows to aid in the selection of the most suitable method for your research needs.

Introduction

Sphingomyelin (SM), a major class of sphingolipids in mammalian cells, plays a crucial role in membrane structure and cell signaling. The specific species, 16:0 SM (d18:1/16:0), containing a palmitoyl (B13399708) acyl chain, is of significant interest in various physiological and pathological processes. Accurate quantification of 16:0 SM is essential for understanding its biological functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1][2]

Two primary strategies are employed for the LC-MS/MS-based quantification of 16:0 SM:

  • Direct Quantification of Endogenous 16:0 SM: This traditional approach involves the extraction of total lipids from a biological sample, followed by chromatographic separation and mass spectrometric detection of the native 16:0 SM molecule. Quantification is typically achieved using a stable isotope-labeled internal standard.

  • Metabolic Labeling with 16:0 Propargyl SM: This newer method utilizes a "clickable" analog of 16:0 SM, where a propargyl group is incorporated into the molecule.[3] This probe is introduced to cells or organisms, where it is metabolized and incorporated into cellular lipids. Following extraction, the propargyl group allows for a highly specific "click chemistry" reaction, attaching a reporter tag for subsequent enrichment and/or sensitive detection by mass spectrometry.

This guide will compare these two methodologies, focusing on their quantitative performance, experimental workflows, and the signaling context of sphingomyelin.

Quantitative Performance Comparison

The selection of a quantification method often depends on its performance characteristics. The following tables summarize the available quantitative data for both the direct analysis of endogenous 16:0 SM and the metabolic labeling approach with 16:0 Propargyl SM. It is important to note that direct, side-by-side comparative studies are limited in the current literature. The data for endogenous 16:0 SM is derived from various validated LC-MS/MS methods, while the performance of the 16:0 Propargyl SM method is described more qualitatively in the context of "click chemistry" applications.

ParameterEndogenous 16:0 SM (Direct LC-MS/MS)16:0 Propargyl SM (Metabolic Labeling with Click Chemistry)
Principle Direct detection of the native molecule.Indirect detection after metabolic incorporation and chemical tagging.
Specificity High, based on chromatographic retention time and specific mass transitions (MRM).[1]Very high, due to the bioorthogonal nature of the click chemistry reaction.
Sensitivity High, with LODs and LOQs typically in the low nanomolar to picomolar range.[4]Potentially very high, as the click chemistry handle allows for enrichment and the use of highly ionizable reporter tags.
Quantification Absolute quantification is achievable with appropriate stable isotope-labeled internal standards.[4]Relative quantification is more common. Absolute quantification is challenging due to unknown metabolic incorporation rates.
Application Measurement of total cellular or tissue levels of 16:0 SM.Tracking of newly synthesized or trafficked 16:0 SM; pulse-chase experiments.[5]
Limitations Does not distinguish between pre-existing and newly synthesized pools of SM.Provides information only on the metabolically active fraction of SM. The propargyl tag may influence lipid metabolism and trafficking.

Table 1: Qualitative Comparison of Quantification Methods

ParameterReported Values for Endogenous 16:0 SM (LC-MS/MS)
Limit of Detection (LOD) 0.03 nM[4]
Limit of Quantification (LOQ) 0.06 nM[4]
Linearity Range Typically spans several orders of magnitude (e.g., pmol to nmol).[6]
Precision (%CV) Intraday and interday precision are generally below 15%.[6]
Accuracy (%Recovery) Typically within 85-115%.[6]

Table 2: Quantitative Performance Data for Endogenous 16:0 SM Analysis by LC-MS/MS

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both the direct quantification of endogenous 16:0 SM and the metabolic labeling with 16:0 Propargyl SM.

Protocol 1: Direct Quantification of Endogenous 16:0 SM by LC-MS/MS

This protocol is adapted from established methods for sphingolipid analysis.[1][2]

1. Sample Preparation and Lipid Extraction: a. Homogenize cell pellets or tissues in a suitable buffer. b. Add a known amount of a stable isotope-labeled 16:0 SM internal standard (e.g., d31-16:0 SM). c. Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water.[7] d. Isolate the organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen. f. Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Use a C18 reversed-phase column for separation. ii. Employ a gradient elution with mobile phases typically consisting of water, methanol, and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization. b. Mass Spectrometry (MS): i. Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. ii. Perform Multiple Reaction Monitoring (MRM) for the specific transition of 16:0 SM (e.g., m/z 703.6 → 184.1) and its internal standard.

3. Data Analysis: a. Integrate the peak areas for both the endogenous 16:0 SM and the internal standard. b. Calculate the ratio of the endogenous SM peak area to the internal standard peak area. c. Determine the concentration of endogenous 16:0 SM using a calibration curve prepared with known amounts of 16:0 SM standard.

Protocol 2: Metabolic Labeling and Analysis of 16:0 Propargyl SM

This protocol is based on the principles of "click chemistry" lipidomics.[3]

1. Metabolic Labeling: a. Culture cells in a suitable medium. b. Add 16:0 Propargyl SM to the culture medium at a predetermined concentration and for a specific duration to allow for metabolic incorporation. c. Harvest the cells and wash to remove unincorporated label.

2. Lipid Extraction: a. Perform lipid extraction as described in Protocol 1 (steps 1a-1f).

3. Click Chemistry Reaction: a. To the extracted lipids, add an azide-containing reporter tag (e.g., an azide-biotin or azide-fluorophore) under conditions that catalyze the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. b. Purify the "clicked" lipids to remove excess reagents.

4. LC-MS/MS Analysis: a. Analyze the sample by LC-MS/MS, monitoring for the specific mass transition of the tagged 16:0 Propargyl SM. The exact m/z values will depend on the reporter tag used.

5. Data Analysis: a. Quantify the amount of tagged 16:0 Propargyl SM based on the peak area of its specific MRM transition. b. Normalize the data to a suitable parameter, such as total protein content or the amount of another lipid class.

Visualizing the Processes: Workflows and Pathways

To provide a clearer understanding of the experimental procedures and the biological context, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_endogenous Direct Endogenous SM Quantification cluster_propargyl 16:0 Propargyl SM Metabolic Labeling endogenous_sample Biological Sample endogenous_is Add Internal Standard endogenous_sample->endogenous_is endogenous_extract Lipid Extraction endogenous_is->endogenous_extract endogenous_lcms LC-MS/MS Analysis endogenous_extract->endogenous_lcms endogenous_data Data Analysis endogenous_lcms->endogenous_data propargyl_label Metabolic Labeling with 16:0 Propargyl SM propargyl_extract Lipid Extraction propargyl_label->propargyl_extract propargyl_click Click Chemistry Reaction propargyl_extract->propargyl_click propargyl_lcms LC-MS/MS Analysis propargyl_click->propargyl_lcms propargyl_data Data Analysis propargyl_lcms->propargyl_data

Caption: Comparative experimental workflows for the two quantification methods.

sphingomyelin_pathway serine Serine + Palmitoyl-CoA ceramide Ceramide serine->ceramide de novo synthesis sphingomyelin Sphingomyelin (SM) ceramide->sphingomyelin sm_synthase SM Synthase ceramide->sm_synthase ceramidase Ceramidase ceramide->ceramidase sphinomyelinase Sphingomyelinase sphingomyelin->sphinomyelinase sphingosine Sphingosine sphk Sphingosine Kinase sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) sm_synthase->sphingomyelin sphinomyelinase->ceramide ceramidase->sphingosine sphk->s1p

Caption: Simplified sphingomyelin metabolism and signaling pathway.

Conclusion

Both direct LC-MS/MS quantification of endogenous 16:0 SM and metabolic labeling with 16:0 Propargyl SM are powerful techniques for studying sphingolipid biology. The choice between these methods depends on the specific research question.

  • For determining the total abundance of 16:0 SM in a sample, the direct quantification of the endogenous molecule is the method of choice. It is a well-established and validated approach that allows for absolute quantification.

  • For studying the dynamics of 16:0 SM metabolism, such as its synthesis and trafficking, metabolic labeling with 16:0 Propargyl SM offers unique advantages. The high specificity of the click chemistry reaction enables the selective analysis of metabolically active lipid pools.

Future studies directly comparing the quantitative performance of these two methods would be highly valuable to the research community. As mass spectrometry technologies continue to advance, the sensitivity and scope of both approaches are likely to improve, further enhancing our understanding of the critical roles of 16:0 sphingomyelin in health and disease.

References

Navigating the Maze of Sphingolipid Metabolism: A Guide to the Limitations of 16:0 Propargyl SM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of sphingolipid metabolism, the choice of molecular probes is paramount. Among the arsenal (B13267) of tools available, 16:0 Propargyl Sphingomyelin (B164518) (16:0 Propargyl SM) has emerged as a popular "clickable" analog for tracking the metabolic fate of sphingomyelin. However, a nuanced understanding of its limitations is crucial for accurate experimental design and data interpretation. This guide provides a comprehensive comparison of 16:0 Propargyl SM with alternative probes, supported by experimental data and detailed protocols, to empower researchers in making informed decisions.

The allure of 16:0 Propargyl SM lies in its terminal alkyne group, which allows for covalent labeling with azide-functionalized reporters via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This bioorthogonal reaction enables the visualization and quantification of the probe's incorporation into cellular pathways. Despite its utility, researchers must consider several potential drawbacks that can influence experimental outcomes.

Performance Comparison of Sphingolipid Probes

To provide a clear comparison, the following table summarizes the key characteristics of 16:0 Propargyl SM alongside two common alternatives: azido-functionalized sphingolipids (e.g., ω-azidosphinganine) and fluorescently tagged sphingolipids (e.g., NBD-sphingomyelin).

Feature16:0 Propargyl SMAzido-Sphingolipids (e.g., ω-azidosphinganine)NBD-Sphingomyelin
Detection Method Click Chemistry (CuAAC or SPAAC) with azide (B81097) reportersClick Chemistry (CuAAC or SPAAC) with alkyne reportersDirect Fluorescence Microscopy
Incorporation Efficiency Generally high, but can be influenced by cell type and metabolic state. The propargyl group is relatively small, minimizing steric hindrance.High, similar to propargyl-modified lipids. The azide group is also small and bio-inert.Can be lower due to the bulky NBD group, which may alter enzymatic recognition and subsequent metabolism.
Metabolic Perturbation The propargyl group may alter the metabolic processing of the sphingolipid backbone compared to the natural substrate. This can lead to accumulation in certain compartments or altered conversion to other sphingolipid species.Similar to propargyl-modified lipids, the azide modification can potentially influence metabolic pathways, though it is generally considered bioorthogonal.The large, hydrophobic NBD fluorophore can significantly alter the lipid's physicochemical properties, leading to aberrant localization and metabolism. It may not faithfully mimic the trafficking of endogenous sphingomyelin.
Potential Toxicity The copper catalyst used in CuAAC can be toxic to cells, although ligands have been developed to mitigate this. SPAAC is copper-free and thus less toxic. The propargyl group itself has shown low intrinsic toxicity in many studies.Similar to propargyl SM, copper toxicity is a concern for CuAAC. The azide group is generally considered non-toxic.The NBD moiety can induce phototoxicity upon excitation and may have off-target effects on cellular processes.
Versatility High. Can be detected by fluorescence microscopy, mass spectrometry, and other methods depending on the reporter used.High. Similar versatility to propargyl-modified probes.Moderate. Primarily used for fluorescence microscopy. Quantification can be challenging due to photobleaching.

Key Limitations of 16:0 Propargyl SM in Detail

  • Metabolic Alterations: The introduction of the propargyl group, although small, can alter the recognition and processing of the sphingomyelin molecule by metabolic enzymes. Studies have shown that the metabolism of propargylcholine-containing phospholipids (B1166683) can differ from their endogenous counterparts. For instance, the efficiency of conversion to downstream metabolites like ceramide and sphingosine-1-phosphate may be affected. This can lead to an accumulation of the probe in specific organelles or a different distribution profile compared to natural sphingomyelin, potentially skewing the interpretation of metabolic flux.

  • Copper-Induced Toxicity in CuAAC: The most common method for detecting propargyl-labeled molecules, CuAAC, requires a copper(I) catalyst. Copper ions can be toxic to cells, inducing oxidative stress and potentially altering the very metabolic pathways being studied. While the use of copper-chelating ligands can reduce this toxicity, it remains a significant consideration, especially in live-cell imaging experiments. For sensitive applications, the use of copper-free click chemistry (SPAAC) with strained alkynes is a recommended but often more expensive alternative.

  • Potential for Off-Target Reactions: While the alkyne group is largely bioorthogonal, the possibility of side reactions under certain cellular conditions cannot be entirely dismissed. Researchers should include appropriate controls to ensure that the observed signal is specific to the intended click reaction.

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for metabolic labeling with 16:0 Propargyl SM and its subsequent detection are provided below.

Protocol 1: Metabolic Labeling of Cultured Cells with 16:0 Propargyl SM
  • Cell Culture: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow for 24 hours.

  • Probe Preparation: Prepare a stock solution of 16:0 Propargyl SM in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 1-10 mM.

  • Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of 16:0 Propargyl SM (typically 1-20 µM). The optimal concentration and incubation time should be determined empirically for each cell type and experimental question. Incubate the cells for a period ranging from 1 to 24 hours at 37°C in a CO2 incubator.

  • Washing: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated probe.

Protocol 2: Fluorescent Detection of 16:0 Propargyl SM via Click Chemistry (for Microscopy)

This protocol describes the copper-catalyzed click reaction. For live-cell imaging or to avoid copper toxicity, a copper-free SPAAC protocol with a strained alkyne-fluorophore should be used.

  • Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

    • PBS

    • Azide-fluorophore (e.g., Alexa Fluor 488 azide) to a final concentration of 1-10 µM.

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) to a final concentration of 1 mM (from a fresh 10 mM stock in water).

    • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).

    • Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM (from a 50 mM stock in water).

    • Note: Add the CuSO4 solution last and vortex the cocktail immediately.

  • Staining: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Aspirate the click reaction cocktail and wash the cells three times with PBS. The cells can then be counterstained (e.g., with DAPI for nuclei) and imaged using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Detection via Click Chemistry Propargyl_SM 16:0 Propargyl SM (Exogenous) Incorporation Incorporation into Cellular Membranes Propargyl_SM->Incorporation Metabolism Metabolic Processing (e.g., to Propargyl-Ceramide) Incorporation->Metabolism Click_Reaction Click Reaction (CuAAC or SPAAC) Metabolism->Click_Reaction Labeled_Product Fluorescently Labeled Sphingomyelin Click_Reaction->Labeled_Product Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->Click_Reaction Visualization Visualization (Microscopy/Flow Cytometry) Labeled_Product->Visualization

Metabolic labeling and detection workflow for 16:0 Propargyl SM.

G cluster_pathway Simplified Sphingomyelin Signaling Pathway SM Sphingomyelin (SM) Ceramide Ceramide SM->Ceramide Sphingomyelinase S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P Ceramidase & Sphingosine Kinase Apoptosis Apoptosis/ Cell Cycle Arrest Ceramide->Apoptosis Proliferation Proliferation/ Survival S1P->Proliferation

Key nodes in the sphingomyelin signaling pathway.

Assessing the Biological Impact of 16:0 Propargyl Sphingomyelin Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in sphingolipid biology and drug development, metabolic labeling is a powerful tool to trace the fate of these crucial lipids within cellular systems. The choice of metabolic probe, however, is critical, as the incorporated analog should ideally mimic its endogenous counterpart without causing significant biological perturbations. This guide provides a comparative analysis of 16:0 Propargyl SM, a commonly used clickable sphingomyelin (B164518) analog, with two major alternatives: fluorescently-labeled sphingomyelin (e.g., NBD-SM, BODIPY-SM) and stable isotope-labeled sphingomyelin.

Executive Summary

The selection of a sphingomyelin probe for metabolic labeling necessitates a trade-off between detection sensitivity, ease of use, and the potential for biological perturbation.

  • 16:0 Propargyl SM offers a good balance, featuring a small, minimally disruptive tag that allows for versatile downstream detection via click chemistry. However, like other modified lipids, it can exhibit dose-dependent cytotoxicity and has the potential to alter sphingolipid metabolism and signaling.

  • Fluorescent Sphingomyelin Analogs provide the advantage of direct visualization without the need for additional chemical reactions. However, the bulky fluorescent groups can significantly alter the lipid's behavior, leading to potential artifacts in localization and trafficking studies, and may induce higher levels of cellular stress.

  • Stable Isotope-Labeled Sphingomyelin is considered the gold standard for accurately tracing metabolic pathways with minimal perturbation. The near-identical physical properties to endogenous sphingomyelin make it ideal for mass spectrometry-based lipidomic analysis. The primary drawback is the requirement for specialized equipment for detection.

This guide presents available data on the cytotoxicity of these probes, details experimental protocols for their use and for assessing their biological impact, and illustrates the key cellular pathways they are designed to investigate.

Data Presentation: A Comparative Overview of Sphingomyelin Probes

The following tables summarize the key characteristics and reported biological effects of 16:0 Propargyl SM and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is a synthesis from various sources.

Probe Type Example(s) Advantages Disadvantages
Clickable Analog 16:0 Propargyl SM- Small, minimally perturbing alkyne tag- Versatile detection via click chemistry with various reporters (fluorophores, biotin)- Suitable for microscopy, and mass spectrometry- Requires a two-step detection process (labeling and click reaction)- Potential for cytotoxicity at higher concentrations- Copper catalyst used in CuAAC click chemistry can be toxic to cells
Fluorescent Analog NBD-SM, BODIPY-SM- Direct visualization with fluorescence microscopy- No additional chemical reaction needed for detection- Bulky fluorescent group can alter lipid trafficking and metabolism- Potential for phototoxicity- May not accurately reflect the localization of the endogenous lipid
Stable Isotope-Labeled d3-16:0 SM, 13C-16:0 SM- Considered the least perturbative method- Near-identical physical and chemical properties to endogenous SM- Ideal for quantitative mass spectrometry-based lipidomics- Requires mass spectrometry for detection- Not suitable for direct imaging in cells

Table 1. Qualitative Comparison of Sphingomyelin Probes. This table provides a general overview of the strengths and weaknesses of each probe type.

Probe Cell Line Assay Concentration Observed Effect Reference
16:0 Propargyl SM Cultured neuronsMTT40 µM for 48hUsed for tracing, but a related species (SM16:0) at similar concentrations caused ~50% cell death.[1]
NBD-C6-ceramide (precursor to NBD-SM) VariousN/AN/ACan be metabolized to fluorescent sphingomyelin and glucosylceramide, allowing for the study of sphingolipid transport.[2]
BODIPY-SM CATH.a neuronsHPLC analysis1µMUptake and metabolism to BODIPY-Ceramide observed over 24 hours.[3]
Stable Isotope-Labeled SM General principleN/AN/AGenerally considered non-toxic and minimally perturbative due to their similarity to endogenous lipids.[4]

Table 2. Reported Cytotoxicity and Metabolic Effects of Sphingomyelin Probes. This table summarizes available quantitative data on the biological impact of different sphingomyelin probes. Direct comparative IC50 values are scarce in the literature.

Experimental Protocols

Accurate assessment of the biological perturbation of any metabolic probe is crucial. Below are detailed methodologies for key experiments.

Protocol 1: Assessing Cytotoxicity using a Resazurin-Based Assay

This protocol provides a method to determine the concentration-dependent effect of a sphingomyelin probe on cell viability.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Sphingomyelin probe stock solution (e.g., 10 mM 16:0 Propargyl SM in DMSO)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Probe Treatment: Prepare serial dilutions of the sphingomyelin probe in complete culture medium. Remove the old medium from the cells and add 100 µL of the probe-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells with the probe for the desired time period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: After the incubation period, remove the probe-containing medium. Add 100 µL of a mixture of complete medium and resazurin solution (e.g., 10:1 ratio) to each well.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line to ensure the fluorescence signal is within the linear range of the instrument.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Subtract the background fluorescence (wells with medium and resazurin but no cells). Express the viability of treated cells as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the probe concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6]

Protocol 2: Metabolic Labeling, Fixation, and Click Chemistry for 16:0 Propargyl SM

This protocol details the steps for labeling cells with 16:0 Propargyl SM and subsequently visualizing its incorporation via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Cells grown on coverslips

  • 16:0 Propargyl SM

  • Complete cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Click reaction cocktail:

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling: Incubate cells with 16:0 Propargyl SM at a desired concentration (e.g., 10-50 µM) in complete medium for a specified time (e.g., 4-24 hours).

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail for a small volume reaction on a coverslip might consist of:

    • 1-10 µM fluorescent azide

    • 1 mM CuSO4

    • 5 mM THPTA

    • 50 mM sodium ascorbate in PBS

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI in the mounting medium and mount the coverslip on a microscope slide.

  • Imaging: Visualize the incorporated 16:0 Propargyl SM using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 3: Lipid Extraction and Analysis by LC-MS/MS for Lipidomic Profiling

This protocol outlines a general workflow for extracting lipids from cells after metabolic labeling to assess perturbations in the lipidome.

Materials:

  • Cell pellet (from cells incubated with or without the probe)

  • Internal standards (a mix of stable isotope-labeled lipids representing different lipid classes)

  • Methanol, Chloroform (B151607), Water (LC-MS grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Harvesting and Quenching: Harvest cells by scraping and pelleting by centrifugation. Immediately quench metabolic activity by flash-freezing the pellet in liquid nitrogen.

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). b. Add the internal standard mix. c. Vortex thoroughly and incubate on ice for 30 minutes. d. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. e. Vortex and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1).

  • LC-MS/MS Analysis: a. Inject the sample onto a suitable liquid chromatography column (e.g., C18) to separate the lipid species. b. Analyze the eluted lipids using a tandem mass spectrometer operating in both positive and negative ion modes to detect a wide range of lipid classes. c. Use specific scan modes (e.g., precursor ion scanning, neutral loss scanning, or multiple reaction monitoring) to identify and quantify different lipid species.

  • Data Analysis: Process the raw data using lipidomics software to identify and quantify lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns. Normalize the data to the internal standards and compare the lipid profiles of probe-treated cells to control cells to identify significant alterations.[7][8]

Visualizing Perturbations: Pathways and Workflows

Understanding the context in which these probes function is essential. The following diagrams, generated using Graphviz, illustrate the sphingolipid metabolic pathway and a general workflow for assessing the biological perturbation of a metabolic probe.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL SM_Probe 16:0 Propargyl SM (Exogenous Probe) SM_Probe->Sphingomyelin Incorporation

Figure 1. Simplified Sphingolipid Metabolism Pathway.

The diagram above illustrates the de novo synthesis of sphingolipids, starting from serine and palmitoyl-CoA, and the central role of ceramide. 16:0 Propargyl SM is incorporated into the cellular pool of sphingomyelin. Perturbations can arise if the probe or its metabolites alter the activity of key enzymes like sphingomyelinase (SMase) or ceramide synthase (CerS), thereby affecting the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[9][10]

Experimental_Workflow cluster_0 Probe Incubation cluster_1 Assessment of Biological Perturbation cluster_2 Probe Detection & Visualization Cell_Culture Culture Cells Probe_Addition Add Sphingomyelin Probe (e.g., 16:0 Propargyl SM) Cell_Culture->Probe_Addition Cytotoxicity Cytotoxicity Assay (e.g., Resazurin) Probe_Addition->Cytotoxicity Lipidomics Lipidomic Analysis (LC-MS/MS) Probe_Addition->Lipidomics Signaling Signaling Pathway Analysis (e.g., Western Blot for p-Akt) Probe_Addition->Signaling Fixation Fixation & Permeabilization Probe_Addition->Fixation Click_Reaction Click Chemistry (for Propargyl SM) Fixation->Click_Reaction Imaging Fluorescence Microscopy Click_Reaction->Imaging

Figure 2. Workflow for Assessing Probe Perturbation.

This workflow outlines the key steps in evaluating the biological impact of a metabolic probe. Following incubation with the probe, parallel experiments are conducted to assess cytotoxicity, changes in the lipidome, and effects on specific signaling pathways. Concurrently, the probe's incorporation and subcellular localization can be visualized.

Conclusion

The choice of a sphingomyelin probe for metabolic labeling studies requires careful consideration of the experimental goals and the potential for biological perturbation. While 16:0 Propargyl SM offers a versatile and relatively non-disruptive method for tracking sphingomyelin, researchers must be aware of its potential dose-dependent cytotoxicity and its capacity to alter the intricate balance of the sphingolipid metabolic network. Fluorescent analogs, while offering convenience, may introduce more significant artifacts. Stable isotope-labeled sphingomyelins remain the benchmark for studies where minimal perturbation is paramount. By employing the comparative data and detailed protocols provided in this guide, researchers can make more informed decisions in selecting the appropriate tool for their studies and can design experiments that rigorously assess and account for any potential biological perturbations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 16:0 Propargyl SM (d18:1-16:0)

Author: BenchChem Technical Support Team. Date: December 2025

Key Principle: In the absence of specific data, this chemical should be treated as hazardous waste. All disposal activities must be conducted in accordance with local, state, and federal regulations, and in close consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Information

Before disposal, it is crucial to handle 16:0 Propargyl SM (d18:1-16:0) with appropriate care. The compound is typically supplied as a powder and should be stored at -20°C. It is classified as a combustible solid.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.

Quantitative Data Summary

For quick reference, the key physical and storage properties of 16:0 Propargyl SM (d18:1-16:0) are summarized in the table below.

PropertyValueSource
Molecular Formula C₄₁H₇₉N₂O₆P
Molecular Weight 727.05 g/mol
Physical Form Powder
Storage Temperature -20°C
Storage Class 11 - Combustible Solids

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of 16:0 Propargyl SM (d18:1-16:0) and associated waste.

Experimental Protocol: Waste Segregation and Collection

Proper segregation of waste is the foundational step in safe chemical disposal. Do not mix this waste stream with others unless explicitly permitted by your EHS office.

  • Solid Chemical Waste:

    • Unused/Expired Product: The original vial containing the solid 16:0 Propargyl SM (d18:1-16:0) should be securely closed and placed in a designated "Solid Hazardous Waste" container.

    • Contaminated Labware (Non-sharps): Items such as gloves, weigh boats, and pipette tips that have come into contact with the compound must be collected in a clearly labeled, leak-proof container lined with a durable plastic bag.[1]

  • Liquid Chemical Waste:

    • Solutions: Any solutions containing 16:0 Propargyl SM (d18:1-16:0) should be collected in a designated "Liquid Hazardous Waste" container. Ensure the container is compatible with the solvent used.

    • Solvent Rinsate: Glassware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., ethanol, methanol, or chloroform). This initial rinsate is considered hazardous and must be collected in the liquid hazardous waste container.[1] Subsequent rinses with soap and water may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or glass Pasteur pipettes, must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

Labeling and Storage of Waste
  • All waste containers must be clearly and accurately labeled. Use your institution's official hazardous waste tags.

  • The label should include:

    • The full chemical name: "16:0 Propargyl SM (d18:1-16:0)"

    • An accurate estimation of the concentration and volume.

    • The primary hazard(s) (e.g., "Combustible Solid," "Chemical Waste").

    • The date of accumulation.

  • Store sealed waste containers in a designated satellite accumulation area until they are collected by EHS personnel.

Final Disposal Procedure
  • Once a waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or a licensed hazardous waste disposal service.

  • Never dispose of 16:0 Propargyl SM (d18:1-16:0) or its containers in the regular trash or pour solutions down the drain.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 16:0 Propargyl SM (d18:1-16:0) waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_paths Disposal Paths cluster_collection Collection & Labeling cluster_final Final Disposal start Handling 16:0 Propargyl SM (d18:1-16:0) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Chemical Fume Hood) ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated gloves, pipette tips, weigh paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glass pipettes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Disposal workflow for 16:0 Propargyl SM (d18:1-16:0) waste.

References

Personal protective equipment for handling 16:0 Propargyl SM (d18:1-16:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 16:0 Propargyl SM (d18:1/16:0). The following procedural guidance is intended to supplement, not replace, institutional safety protocols and the full Safety Data Sheet (SDS) which should be consulted when available.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the compound.[2][3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and potential splashes.[3][4]
Body Protection Long-sleeved laboratory coatTo protect skin and personal clothing from contamination.[2][3][5]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of the powdered compound.[2][6][7]
Foot Protection Closed-toe shoesTo protect feet from spills.[3][8]

Handling and Storage Procedures

Operational Plan:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and waste containers readily available.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1.

  • Weighing and Aliquoting: 16:0 Propargyl SM (d18:1/16:0) is a powder[1]. Handle carefully to avoid generating dust. Use a microbalance within a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solvent to the powdered lipid slowly to avoid splashing.

  • Storage: Store the compound at -20°C in a tightly sealed container[1].

Disposal Plan

All waste containing 16:0 Propargyl SM (d18:1/16:0) should be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including pipette tips, tubes, and gloves, in a designated hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain. The compound is classified with a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water[1].

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for the safe handling of 16:0 Propargyl SM (d18:1/16:0) from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare work area (fume hood) don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh powder in fume hood prep_area->weigh Start Handling dissolve Dissolve in solvent weigh->dissolve experiment Perform experiment dissolve->experiment collect_solid Collect solid waste experiment->collect_solid Post-Experiment collect_liquid Collect liquid waste experiment->collect_liquid Post-Experiment label_waste Label waste containers collect_solid->label_waste collect_liquid->label_waste dispose Dispose via institutional hazardous waste program label_waste->dispose

References

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